molecular formula C11H14ClF2N B1418074 4-(3,5-Difluorophenyl)Piperidine Hydrochloride CAS No. 1004618-89-6

4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Cat. No.: B1418074
CAS No.: 1004618-89-6
M. Wt: 233.68 g/mol
InChI Key: PHJMPFBDUAVODB-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)Piperidine Hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,5-difluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJMPFBDUAVODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661379
Record name 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004618-89-6
Record name 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(3,5-Difluorophenyl)piperidine Hydrochloride, a key intermediate in the development of various pharmaceutical agents. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical considerations involved in its synthesis.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The specific analogue, 4-(3,5-Difluorophenyl)piperidine, is of particular interest due to the influence of the difluorophenyl group on the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This guide will explore two primary synthetic strategies for obtaining the hydrochloride salt of this valuable building block: a Grignard-based approach and a Suzuki coupling-based approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main retrosynthetic disconnections. The first involves the formation of the carbon-carbon bond between the piperidine ring and the difluorophenyl moiety via a Grignard reaction. The second strategy employs a palladium-catalyzed Suzuki cross-coupling reaction to achieve the same bond formation.[1] Each approach has its own set of advantages and challenges, which will be discussed in detail.

Part 1: The Grignard Reaction Pathway

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[2] In the context of synthesizing 4-(3,5-Difluorophenyl)piperidine, this pathway involves the reaction of a Grignard reagent derived from a difluorohalobenzene with a suitable piperidone derivative.

Causality Behind Experimental Choices

The selection of an N-protected piperidin-4-one is a critical first step.[3] The protecting group, typically a tert-butoxycarbonyl (Boc) group, serves to prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent.[3] Anhydrous conditions are paramount for the success of any Grignard reaction, as the organomagnesium species is highly reactive towards water.[3][4]

Visualizing the Grignard Pathway

Grignard Pathway A 1-Bromo-3,5-difluorobenzene C 3,5-Difluorophenylmagnesium Bromide A->C Anhydrous THF B Magnesium Turnings B->C E N-Boc-4-(3,5-difluorophenyl)piperidin-4-ol C->E Nucleophilic Addition D N-Boc-4-piperidone D->E G N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine E->G Acid Catalyst F Dehydration I N-Boc-4-(3,5-difluorophenyl)piperidine G->I Pd/C, H2 H Hydrogenation K This compound I->K Acidic Conditions J Deprotection (HCl) Suzuki Pathway A N-Boc-4-piperidone C N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine A->C Enolate Formation B Triflic Anhydride, Base F N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine C->F Pd Catalyst, Base D 3,5-Difluorophenylboronic Acid D->F E Suzuki Coupling H N-Boc-4-(3,5-difluorophenyl)piperidine F->H Pd/C, H2 G Hydrogenation J This compound H->J Acidic Conditions I Deprotection (HCl)

Caption: Suzuki coupling approach to 4-(3,5-Difluorophenyl)piperidine HCl.

Detailed Experimental Protocol: Suzuki Pathway

Step 1: Synthesis of the Vinyl Triflate

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.), dropwise to generate the enolate.

  • After stirring for 30-60 minutes, add triflic anhydride (1.1 eq.) or N-phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine.

Step 2: Suzuki Cross-Coupling

  • To a reaction vessel, add the vinyl triflate (1.0 eq.), 3,5-difluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate.

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Hydrogenation and Deprotection

  • The subsequent hydrogenation of the tetrahydropyridine intermediate and the final deprotection step are carried out as described in the Grignard pathway to afford this compound. [5][6]

    Step Reactants Reagents/Conditions Product Typical Yield
    1 N-Boc-4-piperidone LDA, Tf₂O, -78 °C to RT N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine 60-75%
    2 Vinyl Triflate, 3,5-Difluorophenylboronic Acid Pd Catalyst, Base, Heat N-Boc-4-(3,5-difluorophenyl)-1,2,3,6-tetrahydropyridine 70-90%
    3a Tetrahydropyridine H₂, Pd/C, Methanol N-Boc-4-(3,5-difluorophenyl)piperidine >95%

    | 3b | N-Boc protected piperidine | HCl in Dioxane | this compound | >90% |

Conclusion and Future Perspectives

Both the Grignard and Suzuki coupling pathways represent robust and reliable methods for the synthesis of this compound. The choice between the two routes may depend on factors such as the availability of starting materials, scalability, and the presence of other functional groups in more complex derivatives. The Grignard approach is often more direct, while the Suzuki coupling can offer broader functional group tolerance. Further advancements in catalytic systems and flow chemistry may offer even more efficient and sustainable routes to this important pharmaceutical intermediate in the future.

References

Sources

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of modern drug design.[2] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile. One such powerful modification is fluorination. The introduction of fluorine atoms can profoundly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[3]

This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists in drug development. We will delve into its core chemical properties, propose a robust synthetic pathway, explore its spectroscopic signature, and discuss its potential applications, offering field-proven insights grounded in established chemical principles.

Part 1: Core Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. Its structure features a central piperidine ring substituted at the 4-position with a 3,5-difluorophenyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

PropertyValueSource
CAS Number 1004618-89-6[4]
Molecular Formula C₁₁H₁₄ClF₂N[4][5]
Molecular Weight 233.69 g/mol [6]
IUPAC Name This compound
InChI Key PHJMPFBDUAVODB-UHFFFAOYSA-N[5]
Physical Form White to Yellow Solid
Purity ≥95-97%[6]
Storage Conditions 2-8°C, dry, well-ventilated area[7]

Chemical Structure:

Chemical Structure of this compound

Part 2: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount. The following spectroscopic techniques are essential for its characterization. The data described represent expected values based on the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the difluorophenyl ring will appear in the aromatic region (~6.8-7.2 ppm) and will exhibit coupling to the adjacent fluorine atoms (JHF), resulting in characteristic triplet or doublet of triplets patterns. The piperidine ring protons will appear more upfield (~1.8-3.5 ppm), with the protons on carbons adjacent to the nitrogen atom being the most deshielded. The N-H proton of the hydrochloride salt will likely appear as a broad signal.[8]

    • ¹³C NMR : The carbon spectrum will show signals corresponding to the unique carbon environments in the molecule. The two C-F carbons on the aromatic ring will be identifiable by their large one-bond carbon-fluorine coupling constants (¹JCF).

    • ¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would typically show the molecular ion for the free base (C₁₁H₁₃F₂N) at m/z ≈ 197.10, corresponding to [M-H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key frequencies include N-H stretching for the secondary amine salt (around 2400-2800 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region).[9]

Part 3: Synthesis and Purification Protocol

While various synthetic routes exist for 4-arylpiperidines, a robust and common method involves the catalytic hydrogenation of a 4-arylpyridine precursor. This approach is often high-yielding and provides direct access to the desired saturated heterocycle.[1]

Hypothetical Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a plausible synthesis starting from commercially available 4-(3,5-difluorophenyl)pyridine.

Step 1: Reaction Setup

  • To a high-pressure hydrogenation vessel, add 4-(3,5-difluorophenyl)pyridine (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol.

  • Carefully add the hydrogenation catalyst, such as 5-10 mol% Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C).

  • Seal the vessel securely.

Step 2: Hydrogenation

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 50-100 psi. Caution: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

Step 3: Workup and Isolation

  • Carefully vent the excess hydrogen gas from the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(3,5-difluorophenyl)piperidine free base as an oil or solid.

Step 4: Salt Formation and Purification

  • Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold solvent (e.g., diethyl ether) to remove impurities.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

G cluster_0 Synthesis Workflow cluster_1 Purification Workflow A 1. Add 4-(3,5-Difluorophenyl)pyridine, Solvent, and Catalyst to Vessel B 2. Purge with N₂/Ar, then Pressurize with H₂ A->B C 3. Stir at RT or 40-50°C (12-24h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Filter through Celite® to remove catalyst D->E Reaction Complete F 6. Concentrate filtrate to get crude free base E->F G 7. Dissolve in Ether/EtOAc, add HCl solution F->G H 8. Collect precipitate by filtration and dry G->H

Caption: High-level workflow for the synthesis and purification of the target compound.

Part 4: Applications in Research and Drug Development

The 4-(3,5-difluorophenyl)piperidine moiety is a valuable pharmacophore for several reasons. The piperidine core provides a three-dimensional structure that can be optimized for target binding, while the difluorophenyl group imparts specific properties that are highly sought after in drug design.

  • CNS Drug Discovery : The 4-arylpiperidine scaffold is a classic template for agents targeting the central nervous system (CNS). The lipophilicity imparted by the aryl group facilitates blood-brain barrier penetration. Related fluorinated piperidines have been investigated as potent and selective antagonists for dopamine receptors (e.g., D4), which are implicated in neurological and psychiatric disorders.[10] The specific 3,5-difluoro substitution pattern can enhance binding affinity through favorable interactions with hydrophobic pockets in target proteins.[3]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]

  • Modulation of pKa : The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).[2]

  • Intermediate for Complex Synthesis : As a functionalized building block, this compound is an ideal starting point for further chemical elaboration. The secondary amine can be readily derivatized to introduce additional pharmacophoric elements, enabling the rapid generation of compound libraries for high-throughput screening. For instance, it can be a key component in the synthesis of novel dual PARP/NAMPT inhibitors for cancer therapy.[11]

G cluster_features Structural Features cluster_properties Pharmacological Impact Compound 4-(3,5-Difluorophenyl)piperidine Core Scaffold Piperidine Piperidine Core (3D Geometry, N-functionalization) Compound->Piperidine Difluoro 3,5-Difluorophenyl Group (Lipophilicity, C-F Bonds) Compound->Difluoro BBB CNS Penetration Piperidine->BBB Binding Modulated Receptor Binding and pKa Piperidine->Binding Platform Versatile Synthesis Platform Piperidine->Platform Difluoro->BBB Stability Enhanced Metabolic Stability Difluoro->Stability Difluoro->Binding

Caption: Relationship between the compound's structural features and its pharmacological utility.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification : this compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Protocol for Safe Handling
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[13]

    • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[13]

    • Body Protection : Wear a standard laboratory coat.

  • Handling Practices : Avoid generating dust.[12] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

  • Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust formation. Place in a sealed container for proper disposal.

  • Storage : Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of a privileged heterocyclic scaffold and the unique properties of fluorine. Its utility in modulating key drug-like properties—from CNS penetration and metabolic stability to target affinity—makes it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge required for its effective and safe use in the laboratory, empowering researchers to harness its full potential in the pursuit of novel therapeutics.

References

  • PubChem - NIH. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]

  • Frank, A. et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem - NIH. 2-(3,5-Difluorophenyl)piperidine hydrochloride. Available from: [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

  • Vitaku, E. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. Available from: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

  • ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Available from: [Link]

Sources

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Neuronal Mechanism of Action of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous neurotherapeutics. Its prevalence in pharmaceuticals highlights its ability to interact with a wide array of biological targets within the central nervous system (CNS). The compound this compound presents a compelling case for investigation. The difluorophenyl group can significantly alter the compound's electronic properties and binding affinities, potentially leading to novel pharmacological activities. This guide provides a comprehensive, technically-grounded roadmap for elucidating the mechanism of action of this compound in neuronal cells, designed for researchers and drug development professionals. Our approach is not a rigid set of instructions but a dynamic, integrated strategy for discovery.

Part 1: Postulated Mechanisms of Action and Investigational Roadmap

Given the structural motifs of this compound, we can postulate several plausible mechanisms of action within neuronal cells. The piperidine ring is a common feature in antagonists of dopamine and serotonin receptors, while the overall structure bears resemblance to compounds known to interact with ion channels or monoamine oxidase (MAO) enzymes.[1][2]

Our investigational strategy is therefore multi-pronged, designed to systematically test these hypotheses. We will employ a combination of in vitro binding assays, enzymatic assays, electrophysiological recordings, and live-cell imaging to build a comprehensive profile of the compound's neuronal activity.

Part 2: Foundational Methodologies: Preparing the Cellular Canvas

Reliable and reproducible data begins with high-quality primary neuronal cultures. The following protocol outlines the preparation of primary hippocampal neurons, a well-established model for studying fundamental neuronal processes.[3][4][5]

Protocol 1: Primary Hippocampal Neuron Culture
  • Tissue Dissection:

    • Euthanize timed-pregnant Sprague-Dawley rats at embryonic day 18 (E18) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Aseptically dissect the hippocampi from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Cell Dissociation:

    • Transfer the dissected hippocampi to a sterile 15 mL conical tube containing 5 mL of a pre-warmed papain solution (20 units/mL in a suitable buffer).

    • Incubate for 20 minutes at 37°C with gentle agitation.

    • Carefully remove the papain solution and wash the tissue three times with 5 mL of Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto poly-D-lysine-coated glass coverslips in 24-well plates at a density of 1 x 10^5 cells/well.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

    • Perform a half-media change every 3-4 days. Cultures are typically ready for experimentation between 10 and 14 days in vitro (DIV).

Part 3: Target Identification and Affinity Determination

Our initial line of inquiry focuses on identifying the molecular targets of this compound. We will begin by assessing its affinity for dopamine and serotonin receptors, as well as its potential to inhibit monoamine oxidase enzymes.

Competitive Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of the compound for a panel of dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptor subtypes.[6][7]

G prep Prepare cell membrane homogenates expressing the target receptor incubation Incubate membrane homogenates, radioligand, and test compound prep->incubation radioligand Prepare a fixed concentration of a high-affinity radioligand radioligand->incubation compound Prepare serial dilutions of this compound compound->incubation filtration Separate bound from free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Plot competition curves and calculate IC50 and Ki values scintillation->analysis G culture Prepare primary hippocampal neurons on coverslips seal Form a high-resistance (GΩ) seal between the pipette and a neuron culture->seal pipette Pull and fill a glass micropipette with internal solution pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture record_baseline Record baseline ion channel currents (voltage-clamp) or membrane potential (current-clamp) rupture->record_baseline application Perfuse this compound onto the neuron record_baseline->application record_effect Record changes in currents or membrane potential application->record_effect analysis Analyze changes in current amplitude, kinetics, and action potential firing record_effect->analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Preparation:

    • Place a coverslip with cultured hippocampal neurons (DIV 10-14) in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Recording:

    • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a potential that isolates the ion channel of interest (e.g., -80 mV for NaV channels) and apply voltage steps to elicit currents.

    • Record baseline currents, then perfuse the chamber with aCSF containing this compound at various concentrations.

    • In current-clamp mode, inject current to elicit action potentials and observe any changes in firing frequency or waveform in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude and kinetics (activation, inactivation) of the recorded currents.

    • Construct dose-response curves to determine the IC50 for channel blockade.

    • Analyze changes in action potential threshold, amplitude, and firing rate.

Fluorescent Calcium Imaging

This technique will visualize changes in intracellular calcium concentration ([Ca2+]i) in response to the compound, providing insights into its effects on calcium signaling pathways. [8][9]

  • Dye Loading:

    • Incubate cultured hippocampal neurons with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a physiological salt solution for 30-45 minutes at 37°C in the dark. [8] * Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the coverslip on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to capture emission at ~510 nm.

    • Acquire a baseline recording of the 340/380 nm fluorescence ratio.

    • Apply this compound and record changes in the fluorescence ratio.

    • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to calibrate the signal.

  • Data Analysis:

    • Calculate the 340/380 nm ratio for each time point.

    • Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation. [10] * Quantify the peak change in [Ca2+]i and the duration of the response.

Part 5: Integrated Signaling Pathway Model and Data Interpretation

The data from these experiments will allow us to construct a model of the compound's mechanism of action. For example, if the compound shows high affinity for D2 dopamine receptors, inhibits voltage-gated calcium channels, and causes a decrease in intracellular calcium upon depolarization, we can propose a signaling pathway.

Hypothetical Signaling Pathway

G compound This compound d2r D2 Dopamine Receptor compound->d2r Antagonist cav Voltage-Gated Calcium Channel compound->cav Blocker gi Gi/o Protein d2r->gi Inhibits ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibits ca_influx Ca2+ Influx cav->ca_influx Mediates neuronal_activity Decreased Neuronal Activity ca_influx->neuronal_activity Leads to

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, a compound with structural motifs common in centrally active agents, a comprehensive spectroscopic profile is not merely a procedural checkpoint but a fundamental necessity. It ensures identity, purity, and batch-to-batch consistency, directly impacting the reliability of pharmacological and toxicological data. This guide provides a holistic framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, reflecting the rigorous standards of contemporary pharmaceutical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of this compound. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR protocol is the foundation of accurate structural analysis. The following methodology is designed to yield high-resolution spectra suitable for unambiguous interpretation.

Sample Preparation:

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended solvents. The hydrochloride salt form of the analyte necessitates a polar, protic solvent to ensure solubility. D₂O is advantageous for observing the exchange of the N-H proton, while CD₃OD can provide a clearer spectral window in certain regions. For this guide, we will proceed with CD₃OD as the primary solvent.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of CD₃OD. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time on a standard 400 or 500 MHz spectrometer.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm). However, due to its volatility and limited solubility in polar solvents, referencing to the residual solvent peak of CD₃OD (¹H: δ ≈ 3.31 ppm; ¹³C: δ ≈ 49.0 ppm) is a practical and widely accepted alternative.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Acquisition Time: ~3-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, typically without proton decoupling to observe H-F couplings.

    • Spectral Width: A wide spectral window (e.g., -100 to -150 ppm) is advisable for fluorinated aromatic compounds.[1]

    • Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or a secondary reference can be used.

NMR Spectroscopy Experimental Workflow.
Predicted Spectroscopic Data and Interpretation

Based on the structure of this compound, the following spectral features are anticipated:

¹H NMR (CD₃OD, 400 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2m3HAr-HThe aromatic protons will appear as a complex multiplet due to H-H and H-F couplings. The proton at C4' will likely be a triplet of triplets.
~3.5-3.7m2HPiperidine H-2, H-6 (axial)Protons adjacent to the protonated nitrogen are deshielded and will likely show complex splitting due to geminal and vicinal coupling.
~3.1-3.3m2HPiperidine H-2, H-6 (equatorial)Diastereotopic protons on the piperidine ring will have different chemical shifts.
~2.9-3.1m1HPiperidine H-4The methine proton at the point of substitution will be a multiplet.
~2.0-2.2m2HPiperidine H-3, H-5 (axial)
~1.8-2.0m2HPiperidine H-3, H-5 (equatorial)
~4.9 (broad)s2HN-H₂⁺The acidic protons on the nitrogen will be broadened and may exchange with D₂O if present. In CD₃OD, they should be observable.

¹³C NMR (CD₃OD, 101 MHz):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~163 (dd)C-3', C-5'Carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling (¹JCF ≈ 245 Hz) and a smaller three-bond C-F coupling (³JCF).
~145 (t)C-1'The ipso-carbon will appear as a triplet due to two-bond C-F coupling (²JCF).
~112 (d)C-2', C-6'These carbons will show a two-bond C-F coupling.
~103 (t)C-4'This carbon will appear as a triplet due to three-bond C-F coupling.
~45C-2, C-6Carbons adjacent to the nitrogen.
~42C-4The methine carbon of the piperidine ring.
~32C-3, C-5

¹⁹F NMR (CD₃OD, 376 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -110tF-3', F-5'The two equivalent fluorine atoms will appear as a triplet due to coupling with the C4' proton. The typical chemical shift for fluorobenzene is around -113 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Solid-State Analysis
  • Technique: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Procedure:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

FT-IR Spectroscopy Experimental Workflow.
Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2700N-H stretchSecondary ammonium (R₂NH₂⁺)
~2950-2850C-H stretchAliphatic (piperidine ring)
~1600 & ~1480C=C stretchAromatic ring
~1300-1100C-N stretchAliphatic amine
~1150-1100C-F stretchAryl fluoride

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns.

Experimental Protocol: High-Resolution Mass Analysis
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar, pre-ionized molecules like hydrochloride salts. It is a soft ionization technique that typically yields the protonated molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition:

    • Mode: Positive ion mode to detect the [M+H]⁺ ion of the free base.

    • Mass Range: m/z 50-500.

Mass Spectrometry Experimental Workflow.
Predicted Mass Spectrum and Fragmentation
  • Molecular Formula (Free Base): C₁₁H₁₃F₂N

  • Molecular Weight (Free Base): 197.10 g/mol

  • Expected Accurate Mass [M+H]⁺: 198.1085 (C₁₁H₁₄F₂N⁺)

The ESI-MS spectrum in positive ion mode is expected to show a prominent ion at m/z 198.1085, corresponding to the protonated molecule (the free base). Tandem MS (MS/MS) experiments would likely show fragmentation of the piperidine ring, which is a common fragmentation pathway for such structures.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative guidelines presented in this document, researchers and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors. This rigorous analytical approach is not merely good practice; it is an essential component of high-quality, reproducible science.

References

  • Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Nature Protocols, 2(10), 2447–2454. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

Sources

Solubility Profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and performance in preclinical assays.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. We delve into the physicochemical characteristics that govern its behavior in various solvent systems, contrasting its properties in aqueous and organic media. This document furnishes drug development professionals with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, explaining the causality behind methodological choices. By integrating theoretical principles with practical workflows, this guide serves as an essential resource for researchers and scientists working with this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted piperidine derivative featuring a difluorinated phenyl ring. This structure combines a basic, ionizable piperidine moiety with a lipophilic aromatic group. The hydrochloride salt form is intentionally designed to improve the physicochemical properties of the parent molecule. Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development.[1][4] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and unreliable results in in vitro screening assays, ultimately increasing development costs and the likelihood of late-stage failure.[4][5][6]

This guide will explore:

  • The molecular determinants of the compound's solubility.

  • Its predicted behavior in a range of aqueous and organic solvents.

  • The critical distinction between thermodynamic and kinetic solubility.

  • Standardized, robust protocols for accurate solubility measurement.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of this compound is dictated by a balance of competing structural features:

  • Piperidine Hydrochloride Salt (Hydrophilic Moiety): The piperidine nitrogen is basic. In the hydrochloride salt form, this nitrogen is protonated, creating a positively charged piperidinium ion.[7] This ionic character dramatically increases its affinity for polar solvents, particularly water, through favorable ion-dipole interactions.[8][9] The solubility of this salt is expected to be highly dependent on pH.[7][10]

  • 3,5-Difluorophenyl Group (Lipophilic Moiety): The difluorophenyl ring is nonpolar and contributes to the molecule's lipophilicity. This portion of the molecule prefers interaction with non-polar or less polar organic solvents. While fluorine atoms can act as weak hydrogen bond acceptors, the primary effect of this group is to decrease aqueous solubility.[11]

This duality predicts a molecule with significant solubility in polar solvents but limited solubility in non-polar organic media. Crucially, its aqueous solubility will be highest at acidic pH and will decrease as the pH rises and the piperidinium ion deprotonates to the less soluble free base.[7][10]

Predicted Solubility Data Summary

The following table summarizes the predicted solubility profile of this compound in common laboratory solvents. These are qualitative predictions based on physicochemical principles; precise values must be determined experimentally.

Solvent SystemSolvent TypePredicted Solubility CategoryRationale
Aqueous Buffers
0.1 M HCl (pH ~1)Polar Protic, AcidicFreely SolubleThe compound is fully protonated, maximizing ion-dipole interactions with water.[7][10]
Acetate Buffer (pH 4.5)Polar Protic, AcidicSolubleThe compound remains predominantly in its protonated, soluble salt form.
PBS (pH 7.4)Polar Protic, NeutralSparingly to Slightly SolubleAs the pH approaches neutrality, a fraction of the compound may convert to the less soluble free base, reducing overall solubility.
Organic Solvents
Methanol / EthanolPolar ProticSolubleThese alcohols can effectively solvate both the ionic salt and the lipophilic phenyl ring through hydrogen bonding and dipole-dipole interactions.[9]
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleDMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds, including many salts.[2]
Acetonitrile (ACN)Polar AproticSlightly SolubleLess polar than DMSO, ACN is a weaker solvent for the ionic hydrochloride salt.
Dichloromethane (DCM)Non-polarPractically InsolubleNon-polar solvents cannot effectively solvate the charged piperidinium hydrochloride salt, leading to very poor solubility.[9]
Hexane / TolueneNon-polarPractically InsolubleAs with DCM, these non-polar solvents are incompatible with the ionic nature of the compound.[9]

Scientific Rationale and Mechanistic Insights

The Dominant Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility. The piperidine moiety's nitrogen atom participates in an acid-base equilibrium. At a pH well below the pKa of the conjugate acid (the piperidinium ion), the equilibrium heavily favors the charged, water-soluble form. As the pH of the solution increases towards the pKa, the concentration of the neutral, far less soluble free base rises, leading to a sharp decrease in solubility and potential precipitation.[7][10]

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Soluble Protonated Salt Form (High Aqueous Solubility) Equilibrium pH Increases (Deprotonation) Soluble->Equilibrium Insoluble Neutral Free Base (Low Aqueous Solubility) Equilibrium->Insoluble Precipitation Risk

pH-dependent equilibrium of the piperidine salt.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[5][14] It is a high-throughput measurement used in early discovery to flag potential issues.[4][15] However, it often yields a higher, supersaturated value because the precipitate may be amorphous rather than the most stable crystalline form.[12][13]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution, measured after a prolonged incubation of the solid material with the solvent until equilibrium is reached.[1][5] It is considered the "gold standard" for solubility and is essential for formulation and late-stage development.[16]

Understanding which type of solubility is being measured is crucial, as kinetic solubility can often provide a misleadingly optimistic picture of a compound's properties.[12][13]

Experimental Protocols for Solubility Determination

The following protocols describe robust, validated methods for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[16][17] It measures the equilibrium between the solid compound and a saturated solution.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting suspension is then filtered, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-conditioned solvent (e.g., pH 7.4 phosphate buffer) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a consistent agitation speed (e.g., 100-150 rpm) in a temperature-controlled incubator (e.g., 25°C or 37°C).[17] Allow the suspension to equilibrate for 24 to 48 hours.[17] A 48-hour time point is recommended to ensure equilibrium is reached.

  • Phase Separation: After incubation, remove the vial and let any suspended particles settle. To separate the saturated solution from the excess solid, either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Filtration can sometimes lead to underestimation due to compound adsorption to the filter material.[18]

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute it with mobile phase or a suitable solvent to fall within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from the same compound. Calculate the original concentration in the saturated solution.

G A 1. Add Excess Solid & Precise Solvent Volume B 2. Seal & Agitate (24-48h, Constant Temp) A->B C 3. Phase Separation (Centrifuge or Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC-UV Against Standard Curve D->E F Result: Thermodynamic Solubility (µg/mL or µM) E->F

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: Kinetic Solubility via Nephelometry or Filtration

This high-throughput method is suitable for early-stage discovery where speed and compound conservation are priorities.[5][6]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of precipitate is measured over a short incubation period. This can be done directly by measuring light scattering (nephelometry) or indirectly by quantifying the remaining dissolved compound after filtration.[2][6]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[4]

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[6]

  • Measurement (Choose one):

    • Nephelometry: Place the plate directly into a laser nephelometer to measure the amount of light scattered by the precipitate formed.[2] The solubility limit is the concentration at which scattering significantly increases above background.

    • Filtration & Quantification: Transfer the contents of each well to a 96-well filter plate and apply a vacuum to collect the filtrate. Analyze the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS, comparing it to a calibration curve.[4][6]

Conclusion

This compound possesses a dual physicochemical nature, with its ionic salt form promoting solubility in polar, acidic media and its lipophilic difluorophenyl group favoring less polar environments. Its aqueous solubility is fundamentally governed by pH. For drug development professionals, a comprehensive characterization requires employing the appropriate experimental methodology. The high-throughput kinetic assay serves as a valuable early screening tool, while the "gold standard" shake-flask thermodynamic assay provides the definitive equilibrium solubility data essential for robust formulation and preclinical development. A thorough understanding and application of these principles and protocols are indispensable for advancing this compound through the development pipeline.

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks. Source: Ovid.
  • Title: Kinetic & Thermodynamic Solubility Testing. Source: WuXi AppTec.
  • Title: Aqueous Solubility Assay. Source: Enamine.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Source: Enamine.
  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source: AAPS.
  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation. Source: ResearchGate.
  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives. Source: ResearchGate.
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io.
  • Title: Solubility Assessment Service. Source: Creative Biolabs.
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development. Source: WuXi AppTec.
  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Source: Regulations.gov.
  • Title: Shake Flask Method Summary. Source: BioAssay Systems.
  • Title: Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Source: Benchchem.
  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Source: Rheolution.
  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Source: SciELO.
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications.
  • Title: Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays. Source: Benchchem.
  • Title: Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. Source: Benchchem.
  • Title: Chemical and Pharmacological Properties of Diflunisal. Source: PubMed.
  • Title: 16.4: The Effects of pH on Solubility. Source: Chemistry LibreTexts.
  • Title: 4 Factors Affecting Solubility of Drugs. Source: Ascendia Pharmaceutical Solutions.

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Discovery and history of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)piperidine Hydrochloride: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and utility are a direct consequence of the systematic evolution of drug design, where the 4-phenylpiperidine scaffold is a privileged structure and fluorine substitution is a key strategy for modulating pharmacological properties. This guide details the logical synthesis, physicochemical characteristics, and the scientific context for its application in drug discovery, tailored for researchers, scientists, and professionals in pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Phenylpiperidines

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets. When substituted at the 4-position with a phenyl ring, it forms the core of numerous successful central nervous system (CNS) agents, including analgesics and antipsychotics.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the 3,5-difluorophenyl substitution pattern is often employed to block metabolic oxidation sites and to alter the electronics of the aromatic ring, potentially enhancing target engagement through unique electrostatic or dipole interactions. Thus, this compound emerges not from a serendipitous discovery, but from rational design principles aimed at creating novel chemical matter with optimized drug-like properties.

Genesis and Synthesis: A Logical and Validated Pathway

The synthesis of 4-(3,5-Difluorophenyl)piperidine is most logically and efficiently achieved via a two-stage process: the initial formation of its aromatic precursor, 4-(3,5-Difluorophenyl)pyridine, followed by the reduction of the pyridine ring.

Stage 1: Synthesis of the Pyridine Precursor via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for forming carbon-carbon bonds between aromatic systems.[1][2] It offers high yields and excellent functional group tolerance. In this stage, a halo-pyridine (typically 4-chloropyridine or 4-bromopyridine) is coupled with 3,5-difluorophenylboronic acid using a palladium catalyst.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 4-Chloropyridine product 4-(3,5-Difluorophenyl)pyridine r1->product r2 3,5-Difluorophenylboronic Acid r2->product reagents Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Toluene/EtOH/H₂O (solvent) Heat (e.g., 90 °C) reagents->product

Caption: Stage 1: Suzuki-Miyaura cross-coupling workflow.

Stage 2: Catalytic Hydrogenation to the Piperidine Core

The reduction of the electron-deficient pyridine ring to a saturated piperidine is a classic and effective transformation. This is typically achieved through catalytic hydrogenation under pressure, using a noble metal catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C). The reaction is performed in an acidic solvent, like acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction.

Synthesis_Step2 cluster_reagents Reagents & Conditions reactant 4-(3,5-Difluorophenyl)pyridine reagents H₂ (gas, ~50 bar) PtO₂ (catalyst) Acetic Acid (solvent) reactant->reagents product_freebase 4-(3,5-Difluorophenyl)piperidine (Free Base) reagents->product_freebase product_hcl 4-(3,5-Difluorophenyl)piperidine Hydrochloride product_freebase->product_hcl HCl in Ether or Isopropanol

Caption: Stage 2: Catalytic hydrogenation and salt formation.

Physicochemical and Structural Data

The resulting hydrochloride salt is typically a white to off-white crystalline solid, which enhances the stability and aqueous solubility of the free base, making it more suitable for handling and for use in biological assays.

PropertyValueSource
CAS Number 1004618-89-6[3]
Molecular Formula C₁₁H₁₄ClF₂N[3]
Molecular Weight 233.69 g/mol [3]
Appearance White to Yellow SolidCommercial Suppliers
Storage Temp. 2-8 °CCommercial Suppliers
Purity (Typical) >97%Commercial Suppliers

Position in Drug Discovery and Development

This compound serves as a valuable building block and a molecular scaffold for creating more complex drug candidates. Its importance can be understood through its relationship with other pharmacologically active agents.

Logical_Relationships core 4-Phenylpiperidine Scaffold target 4-(3,5-Difluorophenyl)piperidine (Our Topic) core->target Fluorine Substitution paroxetine 4-(4-Fluorophenyl)piperidine Derivatives core->paroxetine d4_antagonists Other Difluoropiperidine Derivatives core->d4_antagonists cns_agents General CNS Agents (Antipsychotics, Analgesics) core->cns_agents app_d4 Dopamine D4 Receptor Antagonists target->app_d4 Potential Role app_cns Modulation of Neurotransmitter Receptors target->app_cns Potential Role app_paroxetine Precursors to SSRIs (e.g., Paroxetine) paroxetine->app_paroxetine d4_antagonists->app_d4 cns_agents->app_cns

Caption: Relationship of the target compound to key pharmaceutical classes.

The 3,5-difluoro substitution pattern makes this scaffold particularly interesting for developing novel CNS agents. Research into related compounds, such as difluoropiperidine ethers, has identified potent antagonists for the Dopamine D4 receptor, a target implicated in neuropsychiatric disorders like schizophrenia and in the management of L-DOPA-induced dyskinesias in Parkinson's disease.[1][4] While specific biological data for the title compound is not widely published, its structure strongly suggests its utility as a scaffold or intermediate for screening libraries targeting such receptors.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles for this class of compounds.

Protocol 1: Synthesis of 4-(3,5-Difluorophenyl)pyridine
  • Caausality: This protocol uses a standard palladium-catalyzed Suzuki coupling. Toluene provides a high-boiling solvent, while the ethanol/water mixture ensures solubility of the inorganic base (Na₂CO₃) and the boronic acid. The tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst for this transformation.

  • To a 250 mL round-bottom flask, add 4-chloropyridine (1.0 eq), 3,5-difluorophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add a solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio.

  • Bubble argon gas through the solution for 20 minutes to degas the mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3,5-difluorophenyl)pyridine.

Protocol 2: Synthesis of this compound
  • Causality: Catalytic hydrogenation is a powerful method for saturating aromatic rings. Acetic acid serves as both a solvent and an activator by protonating the pyridine nitrogen. Platinum(IV) oxide is a highly effective, heterogeneous catalyst that can be easily removed by filtration. The final step uses HCl in a non-polar solvent to precipitate the amine as its stable hydrochloride salt.

  • In a high-pressure hydrogenation vessel (Parr shaker), dissolve 4-(3,5-difluorophenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add Platinum(IV) oxide (PtO₂) (0.05 eq) to the solution under an inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar (approx. 725 psi).

  • Heat the reaction to 50-60 °C and agitate vigorously for 16-24 hours. Monitor hydrogen uptake to assess reaction progress.

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the resulting residue in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational drug design. While it may not have a famed discovery story, its value is clear to the medicinal chemist. It is a product of established, reliable synthetic chemistry and embodies a key strategy—fluorine substitution on a privileged scaffold—for creating the next generation of CNS therapeutics. As research continues into novel treatments for neurological and psychiatric disorders, this compound and its derivatives will undoubtedly serve as crucial starting points for the synthesis of potent and selective drug candidates.

References

  • Angene Chemical. 4-(3,5-Difluorophenyl)piperidine, HCl, CAS 1004618-89-6. Available at: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Available at: [Link]

Sources

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a significant number of approved pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it a privileged motif in the design of novel therapeutics. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, a versatile building block and a compound of interest for researchers in drug discovery and development.

Compound Identification and Physicochemical Properties

Chemical Structure:

Figure 1: Chemical structure of this compound.

This compound is the hydrochloride salt of 4-(3,5-difluorophenyl)piperidine. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. It is substituted at the 4-position with a 3,5-difluorophenyl group.

PropertyValueSource
CAS Number 1004618-89-6[1]
Molecular Formula C₁₁H₁₄ClF₂N[1]
Molecular Weight 233.69 g/mol [1]
Appearance White to yellow solid[1]
Storage Temperature 2-8 °C[1]
Purity ≥97%[1]

Synthesis and Characterization

General Synthetic Approach: Catalytic Hydrogenation

A common and efficient method for the synthesis of 4-arylpiperidines is the catalytic hydrogenation of a 4-arylpyridine precursor. This method offers high yields and stereoselectivity.

Synthesis_Workflow start 4-(3,5-Difluorophenyl)pyridine hydrogenation Catalytic Hydrogenation start->hydrogenation 1. reagents H₂, Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., Ethanol, Acetic Acid) reagents->hydrogenation intermediate 4-(3,5-Difluorophenyl)piperidine (Free Base) hydrogenation->intermediate 2. hcl_treatment HCl Treatment intermediate->hcl_treatment 3. product This compound hcl_treatment->product 4.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol (General):

  • Hydrogenation: The 4-(3,5-difluorophenyl)pyridine precursor is dissolved in a suitable solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure and temperature, until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • Filtration and Concentration: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 4-(3,5-difluorophenyl)piperidine as a free base.

  • Salt Formation: The crude free base is dissolved in an appropriate solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride (e.g., HCl in ether or dioxane) is then added dropwise with stirring.

  • Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to afford the final product.

Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Table 2: Analytical Characterization Techniques

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the piperidine ring and the aromatic protons of the difluorophenyl group. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the carbon atoms of the piperidine ring and the difluorophenyl group. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base [C₁₁H₁₃F₂N]⁺ and/or other characteristic fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aliphatic and aromatic), C-F stretching, and aromatic C=C bending.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be in close agreement with the calculated theoretical values for the molecular formula C₁₁H₁₄ClF₂N.

Applications in Drug Discovery and Development

The 4-(3,5-difluorophenyl)piperidine moiety is a valuable pharmacophore in the design of novel therapeutic agents, primarily due to the advantageous properties conferred by the difluorophenyl group and the piperidine core.

Role of the 3,5-Difluorophenyl Group

The introduction of two fluorine atoms on the phenyl ring at the meta positions has several important implications for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and selectivity.

Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural motifs suggest potential applications in several therapeutic areas, particularly in the central nervous system (CNS).

Dopamine D4 Receptor Antagonism: Derivatives of difluorophenylpiperidine have been investigated as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. Antagonism of this receptor is a validated therapeutic strategy. For instance, related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have shown exceptional binding affinity for the D4 receptor, with some analogues exhibiting Ki values in the low nanomolar range.

Table 3: Binding Affinities of Related Difluoropiperidine Derivatives for Dopamine D4 Receptor

Compound MoietyKi (nM)
3,4-Difluorophenyl5.5
4-Cyano-3-fluorophenoxy21
3-Fluorophenyl27

Note: This data is for structurally related compounds and serves to illustrate the potential of the difluorophenylpiperidine scaffold.

Mechanism of Action (Hypothesized): As a potential dopamine D4 receptor antagonist, this compound would likely act by competitively binding to the D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. This would modulate downstream signaling pathways associated with this receptor.

D4_Antagonism Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates Compound 4-(3,5-Difluorophenyl) Piperidine Compound->D4R Binds & Blocks Signaling Downstream Signaling (e.g., ↓cAMP) D4R->Signaling Signal Transduction Effect Modulation of Neuronal Activity Signaling->Effect

Figure 3: Hypothesized mechanism of action as a dopamine D4 receptor antagonist.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

It is recommended to consult the Safety Data Sheet (SDS) for this compound for complete and detailed safety information.

Conclusion

This compound is a valuable chemical entity for researchers and scientists engaged in drug discovery and development. Its unique combination of a conformationally versatile piperidine core and a metabolically robust, electronically-modulating difluorophenyl group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. Further investigation into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

Sources

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling and Toxicity of 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenyl)piperidine Hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a difluorinated phenyl ring attached to a piperidine core, makes it a precursor for a range of novel therapeutic agents. As with any specialized chemical compound, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, mitigate risks, and implement appropriate safety protocols. The information presented herein is synthesized from publicly available Safety Data Sheets (SDS) and chemical supplier information. It is important to note that while this guide provides a robust framework for safe handling, comprehensive toxicological studies for this specific compound are not widely available in the public domain. Therefore, a cautious and proactive approach to safety is strongly advised.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is the understanding of a compound's physical and chemical properties. These characteristics can influence its reactivity, storage requirements, and the appropriate emergency response procedures.

PropertyData
CAS Number 1004618-89-6
Molecular Formula C₁₁H₁₃F₂N · HCl
Molecular Weight 233.69 g/mol
Physical Form White to Yellow Solid
Storage Temperature 2-8°C
Purity Typically ≥97%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements and pictograms are associated with this compound, indicating its potential health effects.[1]

  • Signal Word: Warning[1]

  • Pictogram:

    • GHS07: Exclamation Mark[1]

  • Hazard Statements:

    • H302: Harmful if swallowed. [1] This indicates that acute toxicity can be expected if the compound is ingested.

    • H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammatory reactions.

    • H319: Causes serious eye irritation. [1] The compound can cause significant, though reversible, damage to the eyes upon contact.

    • H335: May cause respiratory irritation. [1] Inhalation of the dust can irritate the respiratory tract.

Toxicological Profile: An Evidence-Based Assessment

In the absence of comprehensive data, it is prudent to treat this compound with a high degree of caution, assuming it may have other, uncharacterized toxicological properties. This approach aligns with the principles of good laboratory practice (GLP).

Safe Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the compound.

  • Eye and Face Protection: Safety glasses with side shields or goggles are required. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if they become contaminated.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.

  • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter may be necessary.

Hygiene Practices

Good personal hygiene is a simple yet effective way to minimize the risk of exposure.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4]

  • Do not consume food or beverages in areas where this chemical is handled or stored.[4]

Experimental Workflow: A Safety-First Approach

To illustrate the integration of safety protocols into a typical laboratory workflow, the following diagram outlines a risk assessment and handling procedure for this compound.

Caption: A typical laboratory workflow emphasizing safety checkpoints.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2°C and 8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of an exposure or accident, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust.

  • Containment and Cleanup: For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] Do not let the product enter drains. After cleanup, wash the area with soap and water.

Logical Framework for Risk Mitigation

The following diagram illustrates the hierarchical approach to controlling exposure to this compound.

Risk_Mitigation_Hierarchy A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Hierarchy of controls for managing chemical exposure.

Conclusion

This compound is a chemical intermediate with clear hazard classifications, including being harmful if swallowed and causing skin, eye, and respiratory irritation. While comprehensive toxicological data is limited, the available information provides a strong basis for implementing robust safety protocols. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and sound laboratory hygiene, researchers can safely handle this compound and harness its potential in their scientific endeavors. A culture of safety, grounded in a thorough understanding of potential hazards and a conservative approach to risk, is the cornerstone of responsible research.

References

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics targeting a wide array of biological systems.[1][2] The introduction of a difluorophenyl moiety can significantly enhance metabolic stability, binding affinity, and blood-brain barrier permeability, making 4-(3,5-Difluorophenyl)Piperidine Hydrochloride a compound of considerable interest for neuropharmacological research. This guide provides a comprehensive experimental framework for the initial in vivo characterization of this novel compound. It is designed for researchers in drug discovery and development, offering a scientifically-grounded, yet flexible, set of protocols. The procedures outlined herein are based on established principles of preclinical drug evaluation and data from structurally analogous phenylpiperidine compounds.[3][4]

Introduction: The Scientific Rationale

The Phenylpiperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The 4-phenylpiperidine structure is a well-established pharmacophore with a rich history in the development of centrally acting agents.[3] Its derivatives encompass a broad range of pharmacological activities, including opioid analgesia (e.g., Fentanyl, Meperidine), antipsychotic effects (e.g., Haloperidol), and selective serotonin reuptake inhibition (e.g., Paroxetine).[3][4] The piperidine ring provides a basic nitrogen center, which is typically protonated at physiological pH, allowing for critical ionic interactions with target receptors. The phenyl group serves as a key hydrophobic feature, often inserting into specific pockets within the target protein.

Strategic Advantage of 3,5-Difluorination

The strategic placement of fluorine atoms on the phenyl ring is a common tactic in modern medicinal chemistry to optimize drug-like properties. The 3,5-difluoro substitution pattern on the phenyl ring of the title compound is particularly noteworthy for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target's binding site.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can facilitate passage across the blood-brain barrier, a critical step for CNS-acting drugs.

Postulated Mechanism of Action (MoA)

Given the structural similarities to known neuropharmacological agents, it is hypothesized that this compound will modulate one or more neurotransmitter systems in the CNS.[3] Potential targets include opioid receptors, dopamine receptors, serotonin transporters, or NMDA receptors.[3][4] The initial in vivo studies should therefore aim to cast a broad net to identify its primary pharmacological effects.

Below is a conceptual workflow for the in vivo characterization of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic (PD) & Efficacy Screening cluster_2 Phase 3: Mechanism Deconvolution A Compound Preparation (Vehicle Selection & Solubility) B Acute Toxicity & Dose-Range Finding (MTD Determination) A->B C Preliminary Pharmacokinetics (PK) (Single Dose, IP/PO) B->C D Neurobehavioral Phenotyping (e.g., Irwin Test, Open Field) C->D Inform Dose Selection E Analgesic Activity Screening (e.g., Formalin Test, Tail-Flick) F Neuroprotection Model (e.g., Scopolamine-induced Amnesia) G Receptor Occupancy Studies (Ex vivo autoradiography) F->G Guide Target Selection H Targeted Efficacy Models (Based on PD Screening Results) G->H I Biomarker Analysis (Tissue/Plasma) H->I

Caption: In Vivo Characterization Workflow.

Core Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with the guidelines set by an institutional animal care and use committee (IACUC) and relevant national regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[5]

Protocol 1: Dosing Solution Preparation and Vehicle Selection

Objective: To prepare a stable, homogenous, and administrable formulation of this compound.

Rationale: The hydrochloride salt form generally confers improved aqueous solubility.[6] However, empirical determination is crucial. The choice of vehicle is critical to ensure drug solubility and avoid confounding toxicities from the vehicle itself.[7]

Materials:

  • This compound (purity >95%)

  • Sterile Water for Injection

  • Sterile 0.9% Saline[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • pH meter, vortex mixer, sonicator, sterile filters (0.22 µm)

Procedure:

  • Aqueous Solubility Test:

    • Attempt to dissolve the compound in sterile 0.9% saline at the highest desired concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 2 minutes. If not fully dissolved, sonicate for 10-15 minutes.

    • Observe for precipitates. If a clear solution is obtained, this is the preferred vehicle for intravenous (IV) or intraperitoneal (IP) administration.[8]

  • Co-Solvent Formulation (if necessary):

    • For compounds with low aqueous solubility, a co-solvent system may be required, especially for oral (PO) administration. A common vehicle is a mixture of DMSO, PEG400, and water/saline.

    • Example Formulation (for PO/IP): 10% DMSO / 40% PEG400 / 50% Saline.

    • Step-by-step: a. Weigh the required amount of this compound. b. Add the DMSO component first and vortex until the compound is fully dissolved. c. Add the PEG400 component and vortex to mix thoroughly. d. Finally, add the saline component dropwise while vortexing to prevent precipitation. e. Visually inspect the final solution for clarity and homogeneity.

  • Suspension Formulation (for PO):

    • If the compound is not soluble in co-solvent systems, a suspension can be made.

    • Vehicle: 0.5% CMC with 0.1% Tween 80.

    • Step-by-step: a. Weigh the compound and place it in a sterile mortar. b. Add a small amount of the vehicle to form a paste. c. Gradually add the remaining vehicle while triturating to ensure a uniform suspension. d. This suspension must be continuously stirred or vortexed before each animal is dosed.

  • Final Preparation:

    • For IV or IP routes, sterile filter the final solution through a 0.22 µm filter.

    • Prepare fresh on the day of the experiment. Store protected from light.

Protocol 2: Acute Toxicity and Dose-Range Finding (DRF)

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of safe doses for subsequent pharmacodynamic studies.[2][9]

Rationale: A DRF study is a foundational step in preclinical development. It establishes the dose-response relationship for toxicity and informs the selection of doses for efficacy studies, ensuring that doses are both pharmacologically active and non-lethal.[10]

Animal Model:

  • Species: Male and Female Swiss Webster or CD-1 mice (8-10 weeks old). Using both sexes is important to identify potential sex-specific differences in toxicity.

  • Group Size: n=3-5 animals per dose group.[11]

Procedure:

  • Dose Selection: Based on in vitro data (if available) or data from similar compounds, select a starting dose. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common strategy.[10]

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., IP or PO).[10] Include a vehicle control group.

  • Observation Period: Monitor animals intensively for the first 4 hours post-dose, then at 8, 12, and 24 hours. Subsequently, conduct daily observations for up to 14 days.[11]

  • Clinical Observations: Record signs of toxicity using a scoring sheet. Key parameters include:

    • General: Lethargy, hyperactivity, stereotypy, convulsions, tremor, ataxia, catalepsy.

    • Autonomic: Salivation, lacrimation, piloerection, changes in pupil size.

    • Physical: Changes in body weight, food/water intake, respiratory rate, body temperature.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible clinical signs.[2] This data will be used to select 3-4 dose levels (low, medium, high) for efficacy studies.

Parameter Observation Schedule Description of Signs to Monitor
Mortality Continuously for first 4h, then dailyRecord time of death.
Clinical Signs 15, 30, 60, 120, 240 min post-dose; then dailyTremors, convulsions, sedation, agitation, abnormal gait, etc.
Body Weight Day 0 (pre-dose), Day 1, 3, 7, 14A >10% weight loss is considered a significant adverse effect.
Food/Water Intake Daily (qualitative)Note any significant reduction in consumption.

Table 1: Checklist for Acute Toxicity Monitoring.

Protocol 3: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, T½) of the compound after a single administration.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing rational dosing schedules in efficacy models. A good PK profile ensures that the compound reaches the target tissue in sufficient concentrations for a relevant duration.[12]

Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling.

  • Group Size: n=3-4 animals per route of administration.

Procedure:

  • Dosing: Administer a single mid-range, non-toxic dose (determined from the DRF study) via two routes:

    • Group 1: Intravenous (IV) bolus (e.g., 2 mg/kg) - to determine absolute bioavailability.

    • Group 2: Intraperitoneal (IP) or Oral (PO) gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points.

    • IV route: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • IP/PO route: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma conc. vs. time)Represents total drug exposure.
Elimination half-lifeDetermines dosing interval.
F% Bioavailability (for PO/IP route)Fraction of dose reaching systemic circulation.

Table 2: Key Pharmacokinetic Parameters.

Protocol 4: Pharmacodynamic (PD) / Efficacy Screening

Objective: To identify the primary pharmacological effects of the compound in relevant in vivo models.

Rationale: Based on the phenylpiperidine scaffold, initial screening should focus on CNS effects, particularly analgesia and models relevant to neurodegenerative diseases.[3][13]

Rationale: The formalin test is a robust model that can distinguish between analgesic effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II), providing insights into the mechanism of action.[13][14]

Procedure:

  • Acclimatize male Swiss Webster mice to observation chambers.

  • Administer the test compound (low, medium, high doses selected from DRF study), vehicle, or a positive control (e.g., morphine, 10 mg/kg IP) 30 minutes (IP) or 60 minutes (PO) before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the animal back in the chamber and record the total time spent licking or biting the injected paw during two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • A significant reduction in licking/biting time compared to the vehicle group indicates analgesic activity.

Rationale: This model assesses potential nootropic or cognitive-enhancing effects, relevant for diseases like Alzheimer's.[15] Scopolamine, a muscarinic receptor antagonist, induces a transient memory deficit that can be reversed by effective therapeutic agents.

Procedure:

  • Use a behavioral test like the Morris Water Maze or Y-Maze.

  • Training Phase: Train male C57BL/6 mice on the task until they reach a stable performance baseline.

  • Test Phase: On the test day, administer the test compound, vehicle, or a positive control (e.g., Donepezil, 1 mg/kg IP).

  • After 30 minutes, administer scopolamine (1 mg/kg, IP) to all groups except a naive control group.

  • After another 30 minutes, subject the mice to the memory test (e.g., Y-maze spontaneous alternation or Morris Water Maze probe trial).

  • An improvement in memory performance (e.g., increased alternations in the Y-maze) compared to the scopolamine + vehicle group suggests a cognitive-enhancing effect.

G cluster_0 Hypothetical MoA: Neurotransmitter Modulation Compound 4-(3,5-Difluorophenyl) Piperidine HCl Receptor Target Receptor (e.g., Opioid, Dopamine, NMDA) Compound->Receptor Binds/Modulates Signaling Downstream Signaling Cascade (e.g., cAMP, MAPK) Receptor->Signaling Activates/Inhibits Response Cellular Response (e.g., Altered Neuronal Excitability) Signaling->Response Outcome Physiological Outcome (Analgesia / Cognitive Enhancement) Response->Outcome

Caption: Postulated Signaling Pathway.

Conclusion and Future Directions

This document provides a foundational set of protocols to initiate the in vivo investigation of this compound. The successful completion of these studies will establish the compound's safety profile, pharmacokinetic properties, and primary pharmacological effects. Positive results from the PD/efficacy screening phase should be followed by more specific, mechanism-driven studies to precisely identify the molecular target(s) and further validate the therapeutic potential in more complex disease models.

References

  • Bhutani, P., & Tiwari, A. K. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In (Ed.)
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved January 19, 2026, from [Link]

  • Niziński, P., Szalast, K., Makuch-Kocka, A., Paruch-Nosek, K., Ciechanowska, M., & Plech, T. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31(issue number).
  • Wikipedia contributors. (n.d.). Phenylpiperidines. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Surguchov, A. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Group. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved January 19, 2026, from [Link]

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  • Sartorius. (n.d.). Unlocking New Insights into Neurodegenerative Diseases: The Essential Role of Complex Cell Models and Live-Cell Analysis. Retrieved January 19, 2026, from [Link]

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  • Soine, T. O., et al. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585.
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  • Wang, Y., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 258, 115598.
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"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" in cell-based assays for dopamine receptor activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterizing the Pharmacological Activity of 4-(3,5-Difluorophenyl)piperidine Hydrochloride at the Human Dopamine D2 Receptor Using a Cell-Based Functional Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Characterizing Novel Dopamine Receptor Ligands

The dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) superfamily, is a cornerstone of central nervous system function and a primary target for therapeutics treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[1][2] The D2R canonically couples to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade is a critical mechanism for modulating neuronal excitability and communication.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents.[6][7] Novel derivatives, such as this compound, represent promising candidates for new D2R modulators. The difluorophenyl moiety can significantly alter physicochemical properties, potentially enhancing binding affinity, metabolic stability, and blood-brain barrier penetration.[6] Therefore, a robust and reproducible method to characterize the functional activity of such compounds is paramount for drug discovery and development.

This document provides a detailed protocol for determining the pharmacological profile of a test compound, exemplified by this compound, at the human D2R. We describe a forskolin-stimulated cAMP inhibition assay, a gold-standard method for assessing Gαi-coupled receptor activity in a recombinant cell-based system.[8][9][10]

Principle of the Gαi cAMP Inhibition Assay

Because D2R activation inhibits cAMP production, basal levels of cAMP in unstimulated cells are often too low to detect a statistically significant decrease. To overcome this, the assay artificially elevates intracellular cAMP to a high, stable level using forskolin , a direct activator of adenylyl cyclase.[11] Against this stimulated background, the inhibitory effect of a D2R agonist becomes readily measurable as a dose-dependent reduction in the cAMP signal.

Conversely, a D2R antagonist will have no effect on its own but will block the inhibitory effect of a reference agonist (like dopamine) in a dose-dependent manner, thereby restoring the high cAMP levels produced by forskolin. This principle allows for the determination of a compound's mode of action (agonist vs. antagonist) and its potency (EC₅₀ or IC₅₀).

Gi_Signaling_Pathway D2R Dopamine D2 Receptor (D2R) Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Signal) AC->cAMP Converts Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates

Caption: Gαi-coupled D2 receptor signaling pathway.

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Purpose
Cell Line ATCC, Innoprot, etc.CHO-K1 or HEK293 cells stably expressing human D2R.[12]
Cell Culture Medium Gibco, 11330032DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).
Assay Plates Greiner Bio-One, 781098384-well, solid white, tissue-culture treated plates for luminescence assays.
Test Compound N/AThis compound, dissolved in DMSO.
Reference Agonist Sigma-Aldrich, H8502Dopamine Hydrochloride.
Reference Antagonist Sigma-Aldrich, H101Haloperidol.
AC Stimulator Sigma-Aldrich, F6886Forskolin (FSK).
Assay Buffer In-house or KitHBSS supplemented with 20 mM HEPES, pH 7.4.
cAMP Detection Kit Cisbio, 62AM9PEBHTRF cAMP Gi Assay Kit.[13]
Lysis Buffer Included in KitLyses cells to release intracellular cAMP.
Plate Reader BMG Labtech, PerkinElmerHTRF-compatible microplate reader.
Acoustic Dispenser Labcyte Echo(Optional) For precise, low-volume compound dispensing.

Experimental Workflow: A Step-by-Step Visualization

The entire process, from cell preparation to data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.

Assay_Workflow node1 Step 1: Cell Culture & Seeding Culture hD2R-CHO cells to ~80-90% confluency. Harvest and seed 5,000 cells/well in a 384-well plate. Incubate overnight (18-24h) at 37°C, 5% CO₂. node2 Step 2: Compound Preparation Prepare serial dilutions of Test Compound, Dopamine, and Haloperidol in Assay Buffer. Prepare Forskolin solution. node1->node2 node3 Step 3: Assay Execution Antagonist Mode: Add Antagonist dilutions, incubate 15 min. Then add Dopamine (EC₈₀ concentration). Agonist Mode: Add Agonist dilutions. Add Forskolin to all wells (except negative control). Incubate for 30 min at 37°C. node2->node3 node4 Step 4: Cell Lysis & Detection Add HTRF Lysis Buffer containing d2-cAMP conjugate. Add HTRF Antibody-Cryptate conjugate. Incubate for 60 min at room temperature (dark). node3->node4 node5 Step 5: Data Acquisition & Analysis Read plate on an HTRF-compatible reader (665nm / 620nm). Calculate HTRF ratio and normalize data. Generate dose-response curves and calculate EC₅₀/IC₅₀ values. node4->node5

Caption: Overall experimental workflow for the D2R cAMP inhibition assay.

Detailed Experimental Protocols

Protocol 1: Cell Preparation and Seeding
  • Rationale: Achieving a consistent, healthy, and adherent cell monolayer is the foundation of a reliable assay. Seeding density is optimized to ensure cells are in a logarithmic growth phase and form a monolayer that is responsive but not over-confluent, which can dampen signaling.

  • Culture Maintenance: Maintain CHO-K1 cells stably expressing the human Dopamine D2 Receptor (hD2R-CHO) in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using a gentle dissociation reagent (e.g., TrypLE Express). Avoid over-trypsinization.

  • Cell Counting: Neutralize the dissociation reagent with culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh, antibiotic-free medium. Count the cells using a hemocytometer or automated cell counter to determine cell density and viability (should be >95%).

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10⁶ cells/mL. Dispense 5 µL per well into a 384-well white assay plate to achieve a density of 5,000 cells/well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

Protocol 2: Compound Characterization (Agonist Mode)
  • Rationale: This protocol determines if this compound acts as an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production. A dose-response curve allows for the calculation of its potency (EC₅₀).

  • Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in a polypropylene plate. Perform the same for the reference agonist, Dopamine.

  • Forskolin Preparation: Prepare a working solution of Forskolin in assay buffer at a concentration that yields approximately 80% of the maximal cAMP signal (FSK EC₈₀, predetermined in a separate experiment, typically 1-3 µM).

  • Treatment:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the appropriate compound dilutions (Test Compound, Dopamine, or vehicle) to the cell plate.

    • Add 5 µL of the Forskolin working solution to all wells except the "Basal" control wells (which receive assay buffer instead).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Proceed to Protocol 4.

Protocol 3: Compound Characterization (Antagonist Mode)
  • Rationale: If the compound shows no agonist activity, this protocol tests for antagonist properties. It measures the ability of the compound to block the effect of a known agonist (Dopamine). The IC₅₀ value quantifies its blocking potency.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the test compound and the reference antagonist, Haloperidol.

  • Agonist Preparation: Prepare a working solution of Dopamine at its pre-determined EC₈₀ concentration in assay buffer.

  • Forskolin Preparation: Prepare a working solution of Forskolin at its EC₈₀ concentration.

  • Treatment:

    • Add 5 µL of the appropriate antagonist dilutions (Test Compound, Haloperidol, or vehicle) to the cell plate. Incubate for 15 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.

    • Add 5 µL of the Dopamine EC₈₀ solution to all wells except "FSK Max" and "Basal" controls.

    • Add 5 µL of the Forskolin working solution to all wells except the "Basal" control wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Proceed to Protocol 4.

Protocol 4: HTRF Detection and Data Acquisition
  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust competition-based immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. High cAMP levels lead to low FRET signal, and low cAMP levels result in a high FRET signal.[9][13]

  • Reagent Preparation: Following the manufacturer's instructions (e.g., Cisbio HTRF cAMP Gi kit), reconstitute the d2-labeled cAMP and the anti-cAMP Cryptate antibody in the provided lysis buffer.

  • Lysis and Detection:

    • Add 5 µL of the d2-cAMP/Lysis Buffer mix to all wells.

    • Add 5 µL of the anti-cAMP Cryptate/Lysis Buffer mix to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader. Excite at 320-340 nm and read the dual emission at 665 nm (FRET signal) and 620 nm (Cryptate signal, used for normalization).

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization: Normalize the data to the assay controls to determine the percent inhibition or activity.

    • Agonist Mode (% Inhibition): % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min)) Where Ratio_Max is the FSK-only control and Ratio_Min is the Dopamine max concentration control.

    • Antagonist Mode (% Activity): % Activity = 100 * (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min) Where Ratio_Min is the FSK + Dopamine EC₈₀ control and Ratio_Max is the FSK-only control.

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Expected Results:

  • Agonist: The test compound will produce a dose-dependent decrease in the HTRF ratio, resulting in a sigmoidal % Inhibition curve.

  • Antagonist: The test compound will show no activity on its own but will reverse the effect of dopamine, causing a dose-dependent increase in the HTRF ratio and yielding a sigmoidal % Activity curve.

  • No Activity: The compound will not alter the HTRF ratio in either mode.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Girault, J. A., & Greengard, P. (2004). The neurobiology of dopamine signaling. Archives of Neurology, 61(5), 641–644.
  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Lane, J. R., May, L. T., & Sexton, P. M. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1638, 127–152.
  • Dopamine receptor. (2024). In Wikipedia. Retrieved from [Link]

  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Grundmann, M., Garcı́a-Nafrı́a, J., & Merten, N. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]

  • Picetti, R., Saiardi, A., Samad, T. A., Bozzi, Y., Baik, J. H., & Borrelli, E. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical reviews in neurobiology, 11(2-3), 121–142.
  • cGMP and cAMP Assays. (n.d.). Promega.
  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • cAMP NOMAD D2 Dopamine Receptor Cell Line. (n.d.). Innoprot. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Assay Protocol Book. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • US Patent No. US20090305271A1. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
  • Characterization of neuromuscular blocking action of piperidine derivatives. (1981). The Journal of pharmacology and experimental therapeutics, 217(2), 524–531.
  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). ACS chemical neuroscience, 8(1), 146–157.

Sources

Application and Protocol Guide for Patch Clamp Electrophysiology: Characterizing 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electrophysiological Impact of Novel Piperidine Analogs

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system and other excitable tissues. The compound 4-(3,5-Difluorophenyl)Piperidine Hydrochloride represents a novel structural analog with potential neuromodulatory activity. Its fluorinated phenyl ring suggests a potential for altered binding kinetics and selectivity compared to non-fluorinated counterparts. Patch clamp electrophysiology is the gold-standard technique for elucidating the direct effects of such compounds on ion channel function with high temporal and electrical resolution.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the electrophysiological effects of this compound. We will proceed under the working hypothesis that this compound modulates the activity of voltage-gated sodium channels (NaV), a common target for neurologically active small molecules.[3] The principles and protocols outlined herein are, however, broadly applicable to the study of other ion channels. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Principles and Experimental Design

The Rationale for Targeting Voltage-Gated Sodium Channels (NaV)

Voltage-gated sodium channels are integral membrane proteins that initiate and propagate action potentials in excitable cells, including neurons and cardiomyocytes.[3] Their dysfunction is implicated in a range of channelopathies such as epilepsy, chronic pain, and cardiac arrhythmias.[4] Consequently, NaV channels are a prime target for therapeutic intervention.[3] The investigation of novel compounds like this compound for NaV channel modulation is a critical step in the drug discovery pipeline.

The Whole-Cell Patch Clamp Configuration

For characterizing the effects of an extracellularly applied compound, the whole-cell patch clamp configuration is ideal.[5] This technique allows for the control of the cell's membrane potential (voltage-clamp) while recording the macroscopic currents flowing through all ion channels on the cell membrane.[6] By isolating the currents of interest pharmacologically and biophysically, we can precisely measure the modulatory effects of our test compound.

Experimental Workflow Overview

The overall experimental workflow is designed to systematically assess the potency and mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Preparation B Solution Preparation (Internal, External, Compound) A->B C Micropipette Fabrication B->C D Establish Whole-Cell Configuration C->D E Record Baseline NaV Currents D->E F Compound Application (Perfusion System) E->F G Record Post-Compound NaV Currents F->G H Dose-Response Analysis (IC50 Determination) G->H I State-Dependence Analysis (Resting vs. Inactivated State) G->I J Data Interpretation & Conclusion H->J I->J

Caption: Experimental workflow for characterizing a novel compound using patch clamp.

Part 2: Detailed Protocols and Methodologies

Cell Line Selection and Culture

For robust and reproducible results, a heterologous expression system is recommended. HEK-293 cells stably expressing a specific human NaV subtype (e.g., NaV1.7, implicated in pain pathways) are an excellent choice.[3]

  • Cell Culture: Culture HEK-293 cells expressing the target NaV channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Plating: For patch clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Preparation of Solutions

The quality and composition of intracellular and extracellular solutions are critical for cell health and for isolating the desired ionic currents.[2][7]

Solution Component External Solution (mM) Internal (Pipette) Solution (mM) Rationale
NaCl14010Maintains the sodium gradient for inward current.
KCl5140Sets the resting membrane potential.
CaCl221Required for various cellular functions.
MgCl212Important for enzymatic activity and channel function.
HEPES1010pH buffer.
Glucose10-Energy source for the cell.
EGTA-11Chelates intracellular calcium to minimize calcium-dependent processes.
ATP-Mg-4Provides energy to the cell.
GTP-Tris-0.4Important for G-protein coupled signaling.
pH 7.4 (with NaOH)7.2 (with KOH)Physiological pH.
Osmolarity (mOsm) ~310-320~290-300A slightly hypotonic internal solution can aid in giga-seal formation.[8]

Pharmacological Isolation: To isolate NaV currents, supplement the external solution with blockers for other channels:

  • Tetraethylammonium (TEA-Cl): 20 mM (to block potassium channels)

  • CdCl2: 0.1 mM (to block calcium channels)

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Accurately weigh the compound and dissolve it in an appropriate solvent (e.g., DMSO or sterile water). Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution in the external recording solution. A typical concentration range for initial screening would be 10 nM to 100 µM.

Patch Clamp Electrophysiology Protocol

Equipment:

  • Inverted microscope with DIC optics

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Vibration isolation table

  • Perfusion system for drug application

  • Pipette puller and microforge

Step-by-Step Protocol:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[6]

  • Cell Approach: Place the coverslip with cells in the recording chamber and perfuse with the external solution. Under visual control, bring the micropipette close to a healthy-looking, isolated cell. Apply slight positive pressure to the pipette to keep its tip clean.[7]

  • Giga-seal Formation: Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[6]

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[5]

  • Baseline Recording: Clamp the cell at a holding potential of -100 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit NaV currents. Record the baseline current-voltage (I-V) relationship.

  • Compound Application: Perfuse the recording chamber with the external solution containing the lowest concentration of this compound. Allow 2-3 minutes for the solution to equilibrate.

  • Post-Compound Recording: Repeat the voltage-step protocol to record the NaV currents in the presence of the compound.

  • Washout and Dose-Response: Wash out the compound with the control external solution and ensure the current returns to baseline. Repeat steps 6 and 7 for each concentration of the compound, moving from lowest to highest concentration.

Part 3: Data Analysis and Interpretation

Dose-Response Analysis and IC50 Determination

For each concentration of the compound, measure the peak inward current at a specific voltage step (e.g., -10 mV). Normalize the peak current in the presence of the compound to the baseline peak current. Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Hill Equation: Normalized Current = 1 / (1 + ([Compound] / IC50)^n) where n is the Hill coefficient.

Investigating the Mechanism of Action: State-Dependence

Many NaV channel blockers exhibit state-dependent binding, meaning they bind with higher affinity to certain conformational states of the channel (e.g., open or inactivated) than to the resting state.[3]

Protocol for State-Dependence:

  • Resting State Inhibition: From a hyperpolarized holding potential (-120 mV, where most channels are in the resting state), apply a brief depolarizing pulse to elicit a peak current. Compare the inhibition of this current by the compound to that observed from a more depolarized holding potential.

  • Inactivated State Inhibition: Use a voltage protocol that induces channel inactivation. For example, hold the cell at a depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state, and then apply a test pulse. A higher degree of block under these conditions suggests preferential binding to the inactivated state.

G cluster_drug Drug Binding Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Drug_Inactivated Drug-Bound Inactivated Inactivated->Drug_Inactivated High Affinity Binding Drug_Inactivated->Inactivated Slow Unbinding

Caption: State-dependent binding of a hypothetical NaV channel blocker.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound using patch clamp electrophysiology. By following these protocols, researchers can obtain reliable data on the compound's potency and its mechanism of action on a chosen ion channel target. The findings from these experiments will be crucial in guiding further preclinical development, including studies on channel subtype selectivity, in vivo efficacy, and potential off-target effects. The combination of meticulous experimental technique and thoughtful data analysis is paramount to successfully navigating the complexities of ion channel pharmacology.

References

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Bladen, C. (2016, April 28). #LabHacks: 14 sharp tips for patch clamping. Scientifica. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch-clamp voltage protocols. Retrieved from [Link]

  • CURE. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • PubMed. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Retrieved from [Link]

  • Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology Methods and Protocols. Springer Protocols, Humana Press. Retrieved from [Link]

  • Bio-protocol. (n.d.). Patch-Clamp Method. Retrieved from [Link]

  • Reddit. (2014, September 12). Any electrophysiologists out there? Looking for patch clamp tips & pointers.... Retrieved from [Link]

  • Otava Chemicals. (n.d.). Ion channel. Retrieved from [Link]

  • Imbrici, P., Liantonio, A., Camerino, G. M., & De Bellis, M. (2015). Ion Channels as Drug Targets: The Next GPCRs. Frontiers in Pharmacology, 6, 135. Retrieved from [Link]

  • Metrion Biosciences. (2024, August 9). Ion channel ligands in clinical development – Quarterly review (Q2 2024). Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies. Retrieved from [Link]

Sources

Application Notes and Protocols: Radiolabeling and Receptor Binding Assays for 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Phenylpiperidine Analogs

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting a wide array of biological receptors.[1][2] The strategic modification of this core structure, such as the introduction of a 4-(3,5-Difluorophenyl) group, can significantly modulate a compound's affinity, selectivity, and pharmacokinetic properties. The difluorophenyl moiety, in particular, can enhance metabolic stability and alter electronic properties, potentially leading to novel therapeutic agents. While the specific receptor targets for 4-(3,5-Difluorophenyl)piperidine Hydrochloride are still under investigation, related phenylpiperidine derivatives have shown significant affinity for dopamine and sigma receptors, suggesting potential applications in neurology and psychiatry.[3][4][5][6]

This comprehensive guide provides detailed protocols for the radiolabeling of this compound and its subsequent use in receptor binding assays. These techniques are fundamental for characterizing the pharmacological profile of this and similar compounds, enabling researchers to determine key binding parameters such as affinity (Kd) and receptor density (Bmax).

Part 1: Radiolabeling of this compound

The introduction of a radionuclide into a target molecule is a critical first step for in vitro and in vivo receptor studies. The choice of isotope depends on the application, with tritium (³H) being suitable for in vitro assays due to its long half-life, while positron emitters like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are preferred for Positron Emission Tomography (PET) imaging.[7][8][9]

Protocol 1: [¹¹C]Methylation of the Piperidine Nitrogen

This protocol describes the radiolabeling of the piperidine nitrogen with [¹¹C]methyl iodide, a common and efficient method for introducing a Carbon-11 label.[8][10][11]

Workflow for [¹¹C]Methylation

cluster_0 Precursor Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification cluster_3 Final Product precursor 4-(3,5-Difluorophenyl)piperidine (Desmethyl Precursor) reaction [¹¹C]CH₃I + Precursor in DMF, NaH precursor->reaction Dissolve in DMF hplc Semi-preparative HPLC reaction->hplc Crude reaction mixture product [¹¹C]4-(3,5-Difluorophenyl)-1-methylpiperidine hplc->product Collect radioactive peak qc Quality Control (HPLC, GC) product->qc Verification

Caption: Workflow for [¹¹C]Methylation of 4-(3,5-Difluorophenyl)piperidine.

Materials:

  • Desmethyl precursor: 4-(3,5-Difluorophenyl)piperidine

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Semi-preparative HPLC system with a radioactivity detector

  • Reagents and solvents for HPLC mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridges for final formulation

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200 µL of anhydrous DMF in a sealed reaction vessel.

  • Activation: Add a molar excess of sodium hydride to the precursor solution to deprotonate the piperidine nitrogen. Allow the reaction to proceed for 5-10 minutes at room temperature. The causality here is to generate a nucleophilic nitrogen that will readily react with the electrophilic [¹¹C]methyl iodide.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture. Heat the vessel at 80-100°C for 5-7 minutes to facilitate the reaction.

  • Quenching: After the reaction time, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: Collect the radioactive peak corresponding to the desired product. Pass the collected fraction through an SPE cartridge to remove HPLC solvents and formulate the final product in a biocompatible solvent (e.g., saline with a small percentage of ethanol).

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, and specific activity using analytical HPLC and gas chromatography.

Protocol 2: [¹⁸F]Fluorination of an Aromatic Precursor

For PET imaging, Fluorine-18 is often the preferred radionuclide due to its longer half-life (109.8 min) compared to Carbon-11 (20.4 min).[12][13] This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction to introduce ¹⁸F onto the phenyl ring, which would require a suitable precursor with a good leaving group (e.g., nitro or a trialkylstannyl group).[14][15][16]

Materials:

  • Precursor: e.g., 4-(3-Nitro-5-fluorophenyl)piperidine or a suitable aryliodonium salt precursor.

  • [¹⁸F]Fluoride (produced in a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or DMF

  • HPLC system for purification

  • SPE cartridges for formulation

Procedure:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile under a stream of nitrogen. This step is crucial to generate a highly reactive, "naked" fluoride ion.

  • Radiolabeling: Dissolve the precursor (2-5 mg) in anhydrous DMSO or DMF and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at 120-150°C for 10-20 minutes. The high temperature is necessary to overcome the activation energy for the SNAr reaction on an often electron-rich aromatic ring.[12]

  • Purification and Formulation: Follow steps 4-7 as described in the [¹¹C]methylation protocol to purify and formulate the final [¹⁸F]-labeled product.

Part 2: Receptor Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[17][18] The following protocols describe saturation and competition binding assays to determine the affinity (Kd) and receptor density (Bmax) of the newly synthesized radioligand, and the inhibitory constant (Ki) of the unlabeled this compound.

Experimental Design: Key Considerations
  • Receptor Source: This can be tissue homogenates (e.g., from rat brain) or cultured cells expressing the target receptor.

  • Radioligand Concentration: For saturation assays, a range of concentrations bracketing the expected Kd is used. For competition assays, a single concentration, typically at or below the Kd, is employed.[19]

  • Non-Specific Binding (NSB): This refers to the binding of the radioligand to non-receptor components and must be determined to calculate specific binding.[20][21][22] NSB is measured in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[23]

  • Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is a common method.

Protocol 3: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radiolabeled ligand.[18][19][23][24][25][26]

Workflow for Saturation Binding Assay

cluster_0 Assay Setup cluster_1 Incubation & Filtration cluster_2 Data Acquisition & Analysis total_binding Total Binding: Receptor + Increasing [Radioligand] incubation Incubate to Equilibrium total_binding->incubation nsb Non-Specific Binding (NSB): Receptor + Increasing [Radioligand] + Excess Unlabeled Ligand nsb->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding (Total - NSB) counting->analysis curve_fitting Non-linear Regression to determine Kd and Bmax analysis->curve_fitting

Caption: Workflow for a saturation radioligand binding assay.

Materials:

  • Radiolabeled 4-(3,5-Difluorophenyl)piperidine (e.g., [¹¹C] or [¹⁸F] labeled)

  • Unlabeled this compound

  • Receptor preparation (e.g., brain membrane homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Assay Plate Preparation: Prepare two sets of tubes or wells.

    • Total Binding: Add assay buffer, receptor preparation, and increasing concentrations of the radioligand.

    • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, increasing concentrations of the radioligand, and a high concentration (e.g., 1000-fold the Kd of the unlabeled ligand) of unlabeled this compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.

    • Plot specific binding against the concentration of the radioligand.

    • Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd and Bmax.[24][27]

Quantitative Data Summary Table

ParameterDescriptionTypical Value Range
Kd Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity).pM to µM
Bmax Maximum number of binding sites; represents receptor density.fmol/mg protein or sites/cell
NSB Non-specific binding; should ideally be less than 20% of total binding at the Kd concentration.% of Total Binding
Protocol 4: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.

Procedure:

  • Assay Plate Preparation: Prepare tubes or wells containing assay buffer, receptor preparation, a fixed concentration of the radioligand (at or below its Kd), and increasing concentrations of the unlabeled this compound. Include controls for total binding (no competitor) and NSB (excess unlabeled ligand).

  • Incubation, Filtration, and Counting: Follow steps 2-4 from the saturation binding protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Conclusion: A Pathway to Pharmacological Insight

The protocols detailed in this guide provide a robust framework for the radiolabeling of this compound and the characterization of its receptor binding properties. By elucidating the affinity and density of its binding sites, researchers can gain critical insights into its mechanism of action and therapeutic potential. The successful application of these methods is a crucial step in the journey of drug discovery and development, paving the way for novel treatments for a range of disorders.

References

  • Zhang, J., et al. (2010). Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Applied Radiation and Isotopes, 68(3), 459-465. [Link]

  • Mossine, A. V., et al. (2020). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 6(8), 1266–1278. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. [Link]

  • Gao, M., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Scientific Reports, 4, 6481. [Link]

  • Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1170-1196. [Link]

  • Mu, L., & Ametamey, S. M. (2012). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. European Journal of Organic Chemistry, 2012(5), 889-892. [Link]

  • Mossine, A. V., et al. (2020). C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Turku PET Centre. Bmax and KD. [Link]

  • Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(19), e1605. [Link]

  • Wang, L., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 362-369. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Bylund, D. B., & Murrin, L. C. (2000). Radioligand saturation binding experiments over large concentration ranges. Life Sciences, 67(24), 2897-2911. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

  • Carbone, C., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1735. [Link]

  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]

  • Di Martino, R. M., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(15), 1426-1433. [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 798. [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Di Martino, R. M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • Li, G., et al. (2023). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. EJNMMI Radiopharmacy and Chemistry, 8(1), 13. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Future Medicinal Chemistry, 6(11), 1265-1313. [Link]

  • Lemoine, L., et al. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Journal of Labelled Compounds and Radiopharmaceuticals, 55(13), 469-478. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Arkivoc. Radiotracers, Tritium Labeling of Neuropeptides. [Link]

  • Brieflands. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • Wikipedia. Phenylpiperidines. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 89-102.e10. [Link]

  • Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(14), 10103-10124. [Link]

Sources

Application Notes and Protocols: Preparation of Stock Solutions of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Difluorophenyl)Piperidine Hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key intermediate in the synthesis of novel therapeutic agents. Accurate and reproducible experimental results are critically dependent on the proper preparation of stock solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies for preparing, storing, and handling stock solutions of this compound, grounded in an understanding of its physicochemical properties.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's characteristics is the foundation for developing a robust preparation protocol. As a hydrochloride salt, the compound's solubility is intended to be improved in aqueous media compared to its free base form.[1] However, the lipophilic nature of the difluorophenyl group may still present solubility challenges, particularly at high concentrations.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source
CAS Number 1004618-89-6 [2]
Molecular Formula C₁₁H₁₄ClF₂N [2][3]
Molecular Weight 233.69 g/mol [2]
Appearance White to Yellow Solid [2]
Purity ≥97% [2]
Recommended Storage 2-8°C, desiccated [2][4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]

| Precautionary Statements | P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |[2] |

Solubility Considerations

The solubility of this compound is governed by a balance between the ionizing hydrochloride group and the organic scaffold.

  • pH-Dependence: As the hydrochloride salt of a secondary amine (piperidine), this compound will exhibit its highest aqueous solubility in neutral to acidic conditions (pH < 7.4). In basic solutions, it can convert to its free base form, which is likely to be significantly less soluble and may precipitate out of solution—a process known as disproportionation.[5][6] Therefore, using buffers at or below physiological pH is recommended for aqueous preparations.

  • Solvent Polarity: While the salt form promotes aqueous solubility, high concentrations may require the use of polar organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of research compounds.[7]

Strategic Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. It directly impacts solubility, stability, and compatibility with downstream applications (e.g., cell-based assays, in vivo studies). The following workflow provides a logical approach to solvent selection.

SolventSelection start Start: Define Experimental Needs concentration Desired Stock Concentration? start->concentration low_conc Low to Moderate (e.g., ≤10 mM) concentration->low_conc high_conc High (e.g., >10 mM) concentration->high_conc test_aqueous Perform Small-Scale Aqueous Solubility Test (e.g., in PBS or Saline) low_conc->test_aqueous protocol_B Proceed with Protocol B: Organic Stock Solution (DMSO) high_conc->protocol_B Directly use organic solvent is_soluble Completely Soluble? test_aqueous->is_soluble protocol_A Proceed with Protocol A: Aqueous Stock Solution is_soluble->protocol_A Yes is_soluble->protocol_B No / Precipitates

Caption: Solvent selection workflow for this compound.

Protocols for Stock Solution Preparation

Adherence to proper laboratory technique is essential. All procedures should be performed by trained personnel in a laboratory setting, using calibrated equipment and appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[8]

Protocol A: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is ideal for direct use in many biological assays, provided the desired concentration is achievable.

Materials and Equipment:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Analytical balance

  • Spatula and weighing paper/boat

  • Appropriate volumetric flask or conical tube

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer and/or ultrasonic bath

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

Procedure:

  • Calculation:

    • Determine the mass of the compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.010 L × 233.69 g/mol = 0.023369 g = 23.37 mg

  • Weighing:

    • On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 23.37 mg) of the compound into a clean weighing boat. Record the exact mass.[7]

  • Dissolution:

    • Transfer the weighed powder into the volumetric vessel (e.g., a 15 mL conical tube for a 10 mL final volume).

    • Add approximately 80% of the final volume of PBS (e.g., 8 mL).

    • Securely cap the vessel and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.[7] Gentle warming (to 37°C) can be attempted but should be monitored to prevent degradation.

  • Final Volume Adjustment and Verification:

    • Once fully dissolved, add PBS to reach the final desired volume (e.g., 10 mL).

    • Invert the vessel several times to ensure homogeneity.

    • Visually inspect the solution against a light source to confirm that no particulates are present. The solution should be clear.

  • Sterilization (for cell culture applications):

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile, labeled storage tube. This step is critical for removing potential microbial contamination.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at 2-8°C for short-term use (days) or at -20°C for long-term storage (weeks to months).

Protocol B: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This protocol is used when high concentrations are needed or when aqueous solubility is limited.

Materials and Equipment:

  • This compound

  • Anhydrous (or cell culture grade) Dimethyl Sulfoxide (DMSO)

  • All other equipment as listed in Protocol A

Procedure:

  • Calculation:

    • Example for 1 mL of a 100 mM stock: Mass (mg) = 100 mmol/L × 0.001 L × 233.69 g/mol = 0.023369 g = 23.37 mg

  • Weighing:

    • Follow the same procedure as in Protocol A, Step 2. Due to DMSO's hygroscopic nature, perform this step efficiently to minimize water absorption.

  • Dissolution:

    • Transfer the weighed powder into a suitable vial (e.g., a 2 mL amber glass vial).

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Cap the vial tightly and vortex until the compound is completely dissolved. Sonication can be used if necessary.[7]

  • Storage:

    • Label the vial clearly.

    • Store the DMSO stock solution at -20°C in desiccated conditions. If the compound's stability allows, storage at room temperature can prevent precipitation that sometimes occurs upon freezing DMSO stocks.[6]

Important Note on Using DMSO Stocks: When diluting a DMSO stock into an aqueous buffer for an experiment, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[6] Add the DMSO stock to the aqueous buffer dropwise while vortexing to minimize localized high concentrations that can cause the compound to precipitate.

StockPrepWorkflow calc 1. Calculate Required Mass weigh 2. Weigh Compound on Analytical Balance calc->weigh transfer 3. Transfer to Vessel & Add Solvent weigh->transfer dissolve 4. Facilitate Dissolution (Vortex / Sonicate) transfer->dissolve confirm 5. Visually Confirm Complete Dissolution dissolve->confirm confirm->dissolve No adjust Adjust Volume & Mix confirm->adjust Yes filter 6. Sterile Filter (If Required for Assay) store 7. Aliquot into Tubes & Store Appropriately filter->store adjust->filter

Sources

Application Note & Protocol: Investigating 4-(3,5-Difluorophenyl)Piperidine Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysiology, which includes protein misfolding, oxidative stress, and neuroinflammation. The piperidine moiety is a key structural motif in medicinal chemistry, found in numerous FDA-approved drugs for central nervous system (CNS) disorders.[1][2] Its versatility allows for the design of molecules that can interact with a wide range of biological targets relevant to neurodegeneration.[1][2] This document provides a detailed guide for researchers on the potential applications and experimental protocols for a specific research chemical, 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, in the study of neurodegenerative disease models.

While direct biological data for this compound is limited, this guide synthesizes information from closely related analogs and the broader class of piperidine derivatives to propose a rational starting point for its investigation. The protocols and mechanistic hypotheses presented herein are intended to be a foundational framework for researchers to characterize its neuroprotective potential.

Compound Profile: this compound

A summary of the known chemical and physical properties of this compound is provided below.

PropertyValueSource
CAS Number 1004618-89-6[3]
Molecular Formula C₁₁H₁₄ClF₂N[4]
Molecular Weight 233.69 g/mol
Appearance White to Yellow Solid
Purity Typically ≥97%
Storage 2-8°C, sealed in a dry environment[5]
InChI Key PHJMPFBDUAVODB-UHFFFAOYSA-N[4]

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structure of this compound and the known activities of related compounds, several plausible mechanisms of action can be hypothesized. These serve as initial targets for experimental validation.

Cholinesterase Inhibition (Alzheimer's Disease Model)

Many piperidine-containing compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[1][6] A related compound, 4-(3,4-Difluorophenyl)piperidine hydrochloride, has been noted for its potential interaction with these enzymes.[6] Inhibition of AChE and BuChE is a clinically validated strategy for improving cognitive function in Alzheimer's disease.[1][7] The difluorophenyl group may enhance binding affinity to the active sites of these enzymes.

Dopaminergic System Modulation (Parkinson's Disease Model)

The piperidine scaffold is also a core component of molecules targeting the dopaminergic system. For instance, various difluoropiperidine derivatives have been synthesized and evaluated as dopamine D4 receptor antagonists.[8] The dopamine D4 receptor is implicated in the pathophysiology of L-DOPA-induced dyskinesias in Parkinson's disease.[8] Therefore, this compound could potentially modulate dopamine receptors or transporters, offering a neuroprotective or symptomatic benefit in Parkinson's disease models.

Neurotrophin Regulation and Anti-Inflammatory Effects

Some piperidine derivatives, like piperine, have demonstrated neuroprotective effects in Parkinson's disease models by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions.[9] These compounds can upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function.[10][11] It is plausible that this compound could exhibit similar properties.

A diagram illustrating these proposed signaling pathways is provided below.

Proposed_MoA cluster_AD Alzheimer's Disease Context cluster_PD Parkinson's Disease Context cluster_General General Neuroprotection Compound 4-(3,5-Difluorophenyl) Piperidine HCl AChE AChE/BuChE Compound->AChE Inhibition ACh Acetylcholine AChE->ACh Degradation Cognition Improved Cognitive Function ACh->Cognition Enhances Compound2 4-(3,5-Difluorophenyl) Piperidine HCl Dopamine_R Dopamine Receptors (e.g., D4) Compound2->Dopamine_R Modulation Dopaminergic_Neuron Dopaminergic Neuron Dopamine_R->Dopaminergic_Neuron Regulates Survival Neuroprotection_PD Neuroprotection Dopaminergic_Neuron->Neuroprotection_PD Compound3 4-(3,5-Difluorophenyl) Piperidine HCl Inflammation Neuroinflammation Compound3->Inflammation Inhibition Oxidative_Stress Oxidative Stress Compound3->Oxidative_Stress Reduction Neurotrophins BDNF, NGF Compound3->Neurotrophins Upregulation Neuronal_Survival Enhanced Neuronal Survival Neurotrophins->Neuronal_Survival

Caption: Proposed Mechanisms of Action for this compound.

In Vitro Experimental Protocols

The following protocols provide a starting point for characterizing the bioactivity of this compound in cell-based models of neurodegeneration.

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.[12][13][14] This protocol assesses the ability of the compound to protect these cells from a neurotoxin.

Objective: To determine if this compound protects SH-SY5Y cells from toxicity induced by MPP+, the active metabolite of the parkinsonian neurotoxin MPTP.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the compound. Incubate for 2 hours.

  • Neurotoxin Challenge: Add MPP+ to the wells to a final concentration of 1 mM. Include control wells with cells only, cells with compound only, and cells with MPP+ only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vitro Experimental Workflow Diagram

In_Vitro_Workflow start Start seed_cells Seed SH-SY5Y Cells (1x10^4 cells/well) start->seed_cells adhere Incubate 24h (Adhesion) seed_cells->adhere pretreat Pre-treat with Compound (1 nM - 10 µM) for 2h adhere->pretreat toxin Add MPP+ Neurotoxin (1 mM) pretreat->toxin incubate_toxin Incubate 24h toxin->incubate_toxin mtt_assay MTT Assay (4h incubation) incubate_toxin->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout end End readout->end

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Experimental Protocols

Animal models are essential for evaluating the therapeutic potential of novel compounds in a complex physiological system. The MPTP-induced mouse model of Parkinson's disease is a well-established and widely used model.[9]

Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model

Objective: To assess the neuroprotective effects of this compound on motor function and dopaminergic neuron survival in an MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Saline solution

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Histology equipment and reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for at least one week. Divide them into four groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Compound (low dose), (4) MPTP + Compound (high dose).

  • Compound Administration: Based on preliminary toxicity studies, select appropriate doses (e.g., 5 and 20 mg/kg). Administer the compound or vehicle (e.g., saline with 0.5% Tween 80) orally or via intraperitoneal (i.p.) injection daily for 14 days.

  • MPTP Induction: On day 8 of compound treatment, induce parkinsonism by administering four i.p. injections of MPTP (20 mg/kg) at 2-hour intervals. The vehicle control group receives saline injections.

  • Behavioral Testing: Perform behavioral tests, such as the Rotarod test, at baseline and on day 14 to assess motor coordination and balance.

  • Tissue Collection and Analysis: On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatum.

Data Analysis:

  • Behavioral Data: Analyze the latency to fall from the Rotarod using two-way ANOVA.

  • Histological Data: Quantify the number of TH-positive neurons in the SNpc using stereological methods. Analyze the optical density of TH-positive fibers in the striatum.

Data Interpretation and Troubleshooting

Expected OutcomeInterpretationPotential Pitfalls & Solutions
Increased cell viability in Protocol 1 The compound has neuroprotective effects against MPP+-induced toxicity.Insolubility of the compound: Prepare a higher concentration stock in DMSO and ensure final DMSO concentration in media is <0.1%. Compound toxicity: Perform a dose-response curve of the compound alone to determine its cytotoxic concentration.
Improved motor performance in Protocol 2 The compound ameliorates motor deficits in the Parkinson's model.Lack of MPTP effect: Ensure the freshness and proper storage of the MPTP solution. Verify the strain and age of the mice, as susceptibility can vary.
Preservation of TH-positive neurons in Protocol 2 The compound protects dopaminergic neurons from MPTP-induced degeneration.High variability in histological data: Ensure consistent tissue processing and use stereological counting methods to reduce bias. Increase the number of animals per group.

Conclusion

This compound is a research chemical with potential applications in the study of neurodegenerative diseases. While direct evidence of its biological activity is not yet available, its structural similarity to other biologically active piperidine derivatives suggests that it may act as a cholinesterase inhibitor, a modulator of the dopaminergic system, or a general neuroprotective agent. The protocols outlined in this guide provide a robust framework for researchers to begin characterizing the therapeutic potential of this compound in validated in vitro and in vivo models of neurodegeneration.

References

  • Allen, J. G., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20), e202500298. Retrieved from [Link]

  • Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Retrieved from [Link]

  • Postnikova, T. Y., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 81(4), 1645-1658. Retrieved from [Link]

  • D'Andrea, L. C., et al. (2021). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Molecular Modeling, 27(1), 23. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.... Retrieved from [Link]

  • Klimek, M., et al. (2022). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. Retrieved from [Link]

  • Subramaniam, D., et al. (2012). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Journal of Biological Chemistry, 287(20), 16342-16354. Retrieved from [Link]

  • Armstrong, C., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(1), 108-125. Retrieved from [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(5), 2567-2576. Retrieved from [Link]

  • Kumar, R., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2824-2841. Retrieved from [Link]

  • Venkatesan, R., et al. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International, 2015, 814068. Retrieved from [Link]

  • Koutsoumpa, A., et al. (2014). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry, 57(11), 4433-4451. Retrieved from [Link]

  • Finnegan, K. T., et al. (1986). A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine. Brain Research, 368(2), 239-246. Retrieved from [Link]

  • Willis, G. L., & Armstrong, S. M. (2000). Recovery From Experimental Parkinson's Disease in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride Treated Marmoset With the Melatonin Analogue ML-23. Pharmacology Biochemistry and Behavior, 66(4), 797-807. Retrieved from [Link]

  • Slanzi, A., et al. (2020). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International, 2020, 1234567. Retrieved from [Link]

  • Di Martino, R., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 67(11), 9234-9257. Retrieved from [Link]

  • Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5432. Retrieved from [Link]

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A Researcher's Guide to the Pharmacological Characterization of Novel Dopamine D4 Receptor Ligands: Using 4-(3,5-Difluorophenyl)Piperidine Hydrochloride as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant target in neuropharmacology due to its association with various neuropsychiatric disorders, including schizophrenia and ADHD.[1] The development of selective pharmacological tools is paramount for elucidating its complex signaling pathways and for the discovery of novel therapeutics. This guide presents a comprehensive workflow for the characterization of putative D4 receptor ligands, using the commercially available compound, 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, as a case study. While its specific pharmacological profile is not yet established in peer-reviewed literature, its chemical structure is representative of scaffolds that have yielded potent D4 receptor antagonists.[2][3][4][5] This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed, step-by-step protocols for determining the binding affinity, functional activity, and selectivity of novel chemical entities at the human D4 receptor.

Introduction to the Dopamine D4 Receptor

The human dopamine D4 receptor (D4R) is primarily expressed in the limbic system of the brain, which is involved in emotion, behavior, and cognition.[6] Like other D2-like receptors, the D4R couples to Gi/Go heterotrimeric G proteins.[1][7] Upon activation by its endogenous ligand, dopamine, the D4R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] The D4R can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade, and can interact with various intracellular proteins.[8]

A notable feature of the D4R is the high degree of polymorphism in its gene, particularly in the third intracellular loop, which can influence its signaling properties and interactions with other proteins.[8][9] This variability has been a subject of intense research, linking specific D4R variants to an increased risk for certain neurological and psychiatric conditions.[1] The unique pharmacology and genetic variability of the D4R underscore the critical need for highly selective ligands to dissect its physiological roles and to serve as specific therapeutic agents.

This guide will walk through the essential experiments required to build a pharmacological profile for a novel compound, exemplified by this compound.

Profile of the Exemplar Compound: this compound

This compound is commercially available from various chemical suppliers. Its utility as a D4R ligand is putative and requires empirical validation, the process of which is the central focus of this guide.

Property Value Source
IUPAC Name This compound
CAS Number 1004618-89-6
Molecular Formula C₁₁H₁₄ClF₂N[10]
Molecular Weight 233.69 g/mol
Physical Form White to Yellow Solid
Storage 2-8°C, Sealed in dry conditions

Experimental Workflow for Pharmacological Characterization

The characterization of a novel ligand involves a tiered approach, starting with its ability to bind to the receptor and then moving to its functional effect on receptor signaling. The following workflow is a standard and robust method for this purpose.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Signaling A Radioligand Binding Assays B Determine Binding Affinity (Ki) at D4 Receptor A->B C Assess Selectivity Profile vs. D1, D2, D3, D5 Receptors A->C D Functional Assays A->D Proceed if binding is confirmed E Determine Functional Potency (IC50/EC50) and Efficacy (Emax) D->E G cAMP Accumulation Assay D->G Confirm functional mechanism F Classify as Antagonist, Agonist, or Inverse Agonist E->F H Confirm Inhibition of Adenylyl Cyclase G->H

Caption: Experimental workflow for ligand characterization.

Protocol I: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] These assays measure the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (e.g., this compound).

Objective

To determine the equilibrium dissociation constant (Ki) of the test compound for the human D4 receptor and to assess its selectivity by profiling against other dopamine receptor subtypes.

Materials
  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor. For selectivity screening, membranes expressing D1, D2, D3, and D5 receptors are required.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2-like radioligand.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Agent: A high concentration of a known D2-like ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[12]

  • Scintillation Cocktail & Counter.

Step-by-Step Protocol
  • Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to a final volume of 250 µL:[12]

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 150 µL Membranes.

    • Non-specific Binding (NSB): 50 µL Non-specific Agent, 50 µL Radioligand, 150 µL Membranes.

    • Competition: 50 µL of serially diluted Test Compound, 50 µL Radioligand, 150 µL Membranes.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding counts from the total and competition counts.

  • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol II: Functional Characterization

Functional assays determine whether a ligand, upon binding, activates the receptor (agonist), blocks the action of an agonist (antagonist), or reduces the basal activity of the receptor (inverse agonist).

[³⁵S]GTPγS Binding Assay

This assay measures a proximal event in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[13] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G proteins is measured.[13][14] This assay is particularly effective for Gi/o-coupled receptors like D4R.[13]

G cluster_0 Basal State cluster_1 Agonist Stimulation cluster_2 Antagonist Action Receptor_off D4 Receptor (Inactive) G_protein_inactive Gαi(GDP)-βγ No_Signal No [³⁵S]GTPγS Binding Agonist Agonist Receptor_on D4 Receptor (Active) Agonist->Receptor_on G_protein_active Gαi([³⁵S]GTPγS) + βγ Receptor_on->G_protein_active Catalyzes GDP/GTP exchange Antagonist Antagonist (Test Compound) Antagonist->Receptor_off Binds, but does not activate

Caption: Principle of the [³⁵S]GTPγS binding assay.

To determine if this compound acts as an antagonist by measuring its ability to block dopamine-stimulated [³⁵S]GTPγS binding.

  • D4R Membranes: Same as in the binding assay.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: To ensure G proteins are in the GDP-bound state at baseline.

  • Agonist: Dopamine or a selective D2-like agonist (e.g., Quinpirole).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus & Scintillation Counter.

  • Preparation: Pre-incubate membranes (20-40 µg protein) with GDP (e.g., 10 µM) on ice.

  • Assay Plate Setup (Antagonist Mode):

    • Add assay buffer, membranes, and varying concentrations of the test compound.

    • Incubate for 15 minutes at 30°C.

    • Add a fixed concentration of agonist (e.g., EC₈₀ of dopamine).

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Counting: Terminate the assay by rapid filtration and wash with ice-cold buffer. Measure incorporated radioactivity via scintillation counting.[15]

  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

  • Fit the data to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

cAMP Accumulation Assay

Since D4R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[16] To measure this decrease, basal cAMP levels are typically stimulated with forskolin, an adenylyl cyclase activator.[17] An antagonist will reverse the agonist-induced decrease in the forskolin-stimulated cAMP signal.

To confirm the functional antagonism of the test compound by measuring its effect on dopamine-mediated inhibition of cAMP production.

  • Whole Cells: HEK293 or CHO cells stably expressing the human D4 receptor.

  • cAMP Assay Kit: A commercial kit based on principles like HTRF, ELISA, or bioluminescence (e.g., Promega's cAMP-Glo™).[18][19]

  • Forskolin: Adenylyl cyclase activator.

  • Agonist: Dopamine.

  • Test Compound: this compound.

  • Cell Culture Medium & Reagents.

  • Cell Plating: Seed D4R-expressing cells in a 96-well or 384-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for 10-20 minutes.

  • Stimulation: Add a mixture of a fixed concentration of agonist (dopamine) and forskolin. This will induce cAMP production, which is then partially inhibited by the D4R agonist.

  • Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and follow the cAMP detection kit manufacturer's instructions.[18] This typically involves adding a detection solution containing a kinase and then a reagent to measure remaining ATP via a luciferase reaction.[18]

  • Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the cAMP level.

  • The antagonist will cause a concentration-dependent increase in the luminescent signal (reflecting a decrease in cAMP inhibition).

  • Plot the luminescent signal against the log concentration of the test compound to determine the IC50 for the reversal of the agonist effect.

Conclusion and Interpretation

By systematically applying these protocols, a researcher can build a comprehensive pharmacological profile for a novel compound like this compound. The combined data from binding and functional assays will determine its affinity (Ki), functional potency (IC50), and mode of action (antagonist, agonist, etc.) at the D4 receptor. The selectivity panel reveals its specificity, a crucial parameter for a high-quality pharmacological tool. This rigorous, evidence-based approach is fundamental to the validation of new chemical probes and the advancement of drug discovery in the field of neuroscience.

References

  • Oak, J. N., Van Tol, H. H. M. (2000). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 57(1), 1-16.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • Creative Bioarray. (n.d.). cAMP Assay.
  • Cisbio. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Van Tol, H. H. M., et al. (1991). Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine.
  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
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  • Springer Nature. (2011).
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  • Patsnap. (2024). What are D4 receptor agonists and how do they work?.
  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
  • Amenta, F., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134.
  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Lemoine, L. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • ChemScene. (n.d.). 4-(3,5-Difluorobenzyl)piperidine hydrochloride.
  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
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Introduction: Contextualizing 4-(3,5-Difluorophenyl)Piperidine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Preclinical Administration of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

This compound is a synthetic organic compound featuring a piperidine ring and a difluorophenyl group. The piperidine scaffold is a crucial component in medicinal chemistry, known for its presence in numerous pharmaceuticals due to its bioavailability and ability to form flexible conformations.[1] The inclusion of a difluorophenyl moiety often enhances metabolic stability and binding affinity by altering the molecule's electronic properties and lipophilicity.[1] Specifically, the carbon-fluorine bond's stability can resist oxidative metabolism, potentially extending the compound's half-life.[1]

While specific public data on the mechanism of this compound is limited, related structures such as 4-(3,4-Difluorophenyl)piperidine hydrochloride have been investigated for their potential to interact with neurotransmitter systems, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This suggests that compounds within this class may be developed for applications in neuropharmacology.[1]

This guide provides detailed protocols and scientific rationale for the administration of this compound in common animal models, namely mice and rats. As a hydrochloride salt, the compound is expected to have improved solubility in aqueous vehicles, a critical consideration for formulation. The following sections are designed to equip researchers with the necessary knowledge for effective and reproducible preclinical studies.

Part 1: Foundational Pre-Administration Procedures

The success of any in vivo study hinges on the careful preparation of the test compound. The choices made regarding the vehicle, concentration, and formulation directly impact bioavailability, animal welfare, and data integrity.

Vehicle Selection and Formulation

As a hydrochloride salt, this compound is anticipated to be soluble in aqueous solutions. The ideal vehicle should be sterile, isotonic, and have a pH close to physiological levels (6.8–7.2) to minimize irritation and adverse reactions.[2][3]

Recommended Vehicles:

  • 0.9% Sodium Chloride (Sterile Saline): The most common and physiologically compatible vehicle.

  • Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a stable pH.

  • Aqueous solutions with co-solvents: For compounds with limited aqueous solubility, co-solvents like PEG-400, DMSO, or Tween 80 can be used. However, the concentration of these agents should be minimized and tested for their own biological effects.

Protocol for Dose Formulation:

  • Determine Solubility: Perform a preliminary solubility test to find the maximum soluble concentration of this compound in the chosen vehicle.

  • Calculate Required Amount: Weigh the precise amount of the compound needed for the entire study group based on the highest dose and the total volume required.

  • Dissolution: Add the compound to the appropriate volume of the sterile vehicle. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but stability at that temperature must be confirmed.[4]

  • Sterilization: If the vehicle was not pre-sterilized or if the formulation process was not aseptic, the final solution must be sterilized by filtering it through a 0.22 µm syringe filter.[2][5]

  • Storage: Store the final formulation as dictated by the compound's stability, typically protected from light at 2-8°C.[6]

Animal Handling and Welfare Considerations

Proper handling and restraint are paramount to minimize stress, which can be a significant experimental variable.[7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2][8] Animals should be acclimated to the laboratory environment for at least one week before experimentation.[9]

Part 2: Routes of Administration: Protocols & Rationale

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The following sections detail the most common routes for preclinical studies, providing both the scientific justification and step-by-step protocols.

Oral Gavage (PO)

Scientific Rationale: Oral administration is often preferred as it mimics the intended clinical route for many drugs and is essential for determining oral bioavailability.[10] This route subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, providing crucial data on its absorption and metabolic stability.[11] While voluntary consumption in food or water is an alternative, gavage ensures accurate and consistent dosing.[11][12][13]

Quantitative Data for Oral Gavage

Species Body Weight Max Volume (mL/kg) Recommended Needle Size
Mouse 20-30 g 10 mL/kg[14] 18-20 gauge, 1-2 inches, with ball-tip[13]

| Rat | 200-300 g | 10 mL/kg[14] | 16-18 gauge, 2-3 inches, with ball-tip[14] |

Protocol for Oral Gavage in Rodents:

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly by the loose skin over the neck and shoulders to immobilize the head.[15]

    • Rat: Grasp the rat around the thoracic region, supporting the lower body. The head and neck should be held securely to prevent movement.[14]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib (xyphoid process) to ensure it will reach the stomach without causing perforation.[13][14]

  • Tube Insertion: Gently insert the ball-tipped gavage needle into the mouth, directing it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced.[14] If any resistance is felt, withdraw immediately and restart. [14][15]

  • Compound Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the dose.[14]

  • Withdrawal and Monitoring: Smoothly remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15]

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep Prepare Dose & Gavage Needle Weigh Weigh Animal Prep->Weigh Restrain Properly Restrain (Mouse or Rat) Weigh->Restrain Measure Measure Tube (Nose to Sternum) Restrain->Measure Insert Insert Needle (No Resistance) Measure->Insert Administer Administer Dose Slowly Insert->Administer Withdraw Withdraw Needle Administer->Withdraw Return Return to Cage Withdraw->Return Monitor Monitor Animal (Respiratory Distress) Return->Monitor

Fig 1. Workflow for Oral Gavage Administration.
Subcutaneous (SC) Injection

Scientific Rationale: Subcutaneous injection deposits the compound into the loose connective tissue beneath the skin, from where it is absorbed more slowly and steadily into the systemic circulation compared to intravenous injection.[8][16] This route is less stressful than IV injection, allows for the administration of larger volumes, and is useful for sustained-release formulations.[17]

Quantitative Data for Subcutaneous Injection

Species Max Volume per Site Recommended Needle Size Injection Site
Mouse < 3 mL (dispersed over multiple sites if >1mL)[16] 25-27 gauge[18] Loose skin over the neck/shoulders[16]

| Rat | 5 mL[19][20] | 25 gauge[4][18] | Loose skin over the neck/shoulders or flank[19][20] |

Protocol for Subcutaneous Injection in Rodents:

  • Prepare Syringe: Draw up the required dose into a sterile syringe fitted with an appropriate gauge needle. Remove all air bubbles.[16]

  • Animal Restraint: Securely restrain the animal on a flat surface.

  • Create Skin Tent: Using your non-dominant hand, lift the loose skin over the dorsal neck or shoulder area to form a "tent".[16][18][19]

  • Needle Insertion: Insert the needle, bevel facing upwards, into the base of the skin tent, parallel to the body.[4][18]

  • Aspirate: Gently pull back on the plunger. If blood enters the syringe hub, you have entered a blood vessel. Withdraw the needle and re-insert at a different site with a fresh syringe and needle.[18][19]

  • Inject Compound: If no blood is aspirated, inject the solution at a steady pace.[16]

  • Withdraw and Monitor: Withdraw the needle and gently apply pressure to the injection site if needed. Return the animal to its cage and monitor for any adverse reactions.[18]

SC_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep Prepare Dose & Syringe Restrain Restrain Animal Prep->Restrain Tent Create Skin Tent Restrain->Tent Insert Insert Needle (Bevel Up) Tent->Insert Aspirate Aspirate for Blood Insert->Aspirate Aspirate->Tent If Positive, Re-site Inject Inject Solution Aspirate->Inject If Negative Withdraw Withdraw Needle Inject->Withdraw Observe Observe Site Withdraw->Observe Return Return to Cage Observe->Return

Fig 2. Workflow for Subcutaneous (SC) Injection.
Intraperitoneal (IP) Injection

Scientific Rationale: IP injection is a common parenteral route in rodent research, where the compound is delivered into the peritoneal cavity.[10] Absorption occurs via the rich blood supply of the mesentery, providing rapid systemic exposure that bypasses the gastrointestinal tract and first-pass metabolism.[10] It is often used when intravenous access is difficult and can accommodate larger volumes than IV bolus injections.[10]

Quantitative Data for Intraperitoneal Injection

Species Max Volume (mL/kg) Recommended Needle Size Injection Site
Mouse 20 mL/kg 25-27 gauge[3] Lower right abdominal quadrant[11]

| Rat | 10 mL/kg[17] | 23-25 gauge[3] | Lower right abdominal quadrant[11] |

Protocol for Intraperitoneal Injection in Rodents:

  • Prepare Syringe: Prepare the dose in a sterile syringe as previously described.

  • Animal Restraint: Restrain the animal securely with its head tilted downwards. This allows the abdominal organs to shift away from the injection site due to gravity.[5]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.[11]

  • Needle Insertion: Insert the needle at a 45-degree angle into the identified quadrant.[5][11]

  • Aspirate: Gently pull back the plunger to check for aspiration of blood (vessel puncture) or yellowish fluid (bladder puncture). If either occurs, discard the syringe and repeat the procedure at a new site.[5]

  • Inject Compound: If aspiration is clear, inject the substance smoothly.

  • Withdraw and Monitor: Remove the needle and return the animal to its cage. Monitor for signs of distress.

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep Prepare Dose & Syringe Restrain Restrain Animal (Head Tilted Down) Prep->Restrain Locate Locate Lower Right Quadrant Restrain->Locate Insert Insert Needle (45° Angle) Locate->Insert Aspirate Aspirate for Blood/Urine Insert->Aspirate Aspirate->Locate If Positive, Re-site Inject Inject Solution Aspirate->Inject If Clear Withdraw Withdraw Needle Inject->Withdraw Return Return to Cage Withdraw->Return Monitor Monitor Animal Return->Monitor

Fig 3. Workflow for Intraperitoneal (IP) Injection.
Intravenous (IV) Injection

Scientific Rationale: IV injection provides the most rapid and complete delivery of a compound into the systemic circulation, achieving 100% bioavailability by definition.[10] This route is essential for pharmacokinetic studies determining clearance and volume of distribution, and for compounds that are poorly absorbed or extensively metabolized via other routes.[21] In rodents, the lateral tail vein is the most common and accessible site.[2][22]

Quantitative Data for Intravenous Injection

Species Max Bolus Volume (mL/kg) Recommended Needle Size Injection Site
Mouse 5 mL/kg[22] 26-28 gauge[3] Lateral tail vein[8]

| Rat | 5 mL/kg[8] | 25-27 gauge[3] | Lateral tail vein[8] |

Protocol for Intravenous Injection in Rodents:

  • Animal Restraint & Vasodilation: Place the animal in a suitable restraining device. Warm the tail using a heat lamp or warm water (max 40°C) to induce vasodilation, making the veins more visible and accessible.[5]

  • Prepare Syringe: Use a small syringe (e.g., insulin syringe) with the dose, ensuring no air bubbles are present.

  • Locate Vein: Identify one of the lateral tail veins. Clean the tail with an alcohol swab.[5]

  • Needle Insertion: Starting as close to the tail tip as possible, insert the needle (bevel up) into the vein at a shallow angle, nearly parallel to the tail.[5]

  • Confirm Placement: A small amount of blood may flash back into the needle hub upon successful entry.

  • Inject Compound: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and make another attempt further up the tail.[3]

  • Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Monitor: Return the animal to its cage and monitor for any adverse effects.

IV_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep Prepare Dose (No Air Bubbles) Restrain Place Animal in Restrainer Prep->Restrain Warm Warm Tail for Vasodilation Restrain->Warm Locate Locate Lateral Tail Vein Warm->Locate Insert Insert Needle (Shallow Angle) Locate->Insert Inject Inject Slowly Insert->Inject Withdraw Withdraw Needle Inject->Withdraw Pressure Apply Pressure Withdraw->Pressure Monitor Monitor Animal Pressure->Monitor

Fig 4. Workflow for Intravenous (IV) Injection.

Part 3: Pharmacokinetic Context and Mechanistic Hypothesis

While specific pharmacokinetic (PK) data for this compound are not publicly available, analysis of structurally related compounds can provide valuable context for experimental design.

Expected Pharmacokinetic Profile: Difluorophenyl and piperidine-containing compounds often exhibit moderate to high oral bioavailability and variable plasma half-lives depending on the rest of the molecular structure.[21][23] For example, one study on a difluorophenyl-containing compound in rats showed oral bioavailability between 30-65% and a half-life of 1-5 hours.[21] Another study on a different difluoropiperidine compound showed an oral bioavailability of 11.2% in rats and 88.0% in mice.[23] These data highlight the species-specific differences and the importance of empirical determination for the compound of interest.

Comparative Pharmacokinetic Parameters of Related Compounds

Compound Class Species Oral Bioavailability (%) Plasma Half-life (T½)
Difluorophenyl-oxazole derivative[21] Rat 30-65% 1-5 h
Difluorophenyl-oxazole derivative[21] Dog 87% ~2.5 h
Difluoropiperidine-pyrazolo-pyridine[23] Mouse 88.0% ~3 h
Difluoropiperidine-pyrazolo-pyridine[23] Rat 11.2% 1.67 h

| 5-(2',4'-difluorophenyl)salicyclic acid[24] | Rat | High (Complete Absorption) | Dose-dependent |

Hypothesized Mechanism of Action: Based on literature for similar structures, a plausible mechanism of action for this compound could involve the modulation of neurotransmitter systems.[1] For instance, many piperidine derivatives interact with receptors and enzymes in the central nervous system.[1][25] A potential target could be acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE would lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Mechanism_Hypothesis cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Acetylcholine (ACh) Release ACh ACh Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron ACh Receptors a Increased Cholinergic Signal Postsynaptic->a Signal Transduction Compound 4-(3,5-DFP)Piperidine Hydrochloride AChE AChE Compound->AChE Inhibits ACh->Postsynaptic Binds to ACh->AChE Degraded by

Fig 5. Hypothetical Mechanism: Inhibition of Acetylcholinesterase.

References

  • Research support, LAB_017 Injections - Subcutaneous (SC)
  • Queen's University, SOP 10.9.
  • UBC Animal Care Services, Subcutaneous (SC or SQ)
  • UBC Animal Care Committee, TECH 11b ‐ Subcutaneous Injections in Adult R
  • Benchchem, 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4.
  • Queen's University, Subcutaneous Injection (Rats)
  • Research & Innovation Office, IACUC Routes of Administr
  • Research Animal Training, Oral Gavage in the R
  • Instech Laboratories, Guide to Oral Gavage for Mice and R
  • University of Al-Mustansyria, Routes Of Drug Administr
  • Washington State University IACUC, Standard Operating Procedures for Oral Gavage in Mice and R
  • University of North Texas, Routes of Administr
  • NIH, Alternative Method of Oral Dosing for R
  • South Dakota St
  • Direction des services vétérinaires, Administration and injection of substances in mice.
  • West Virginia University IACUC, Guidelines: Administration of Substances to Research and Teaching Animals.
  • Benchchem, Application Notes and Protocols for Anti-inflammatory Piperidine Deriv
  • PMC, Administration of Substances to Laboratory Animals: Routes of Administr
  • Boston University Office of Research, Administration Of Drugs and Experimental Compounds in Mice and R
  • NTNU, Guidelines for the administr
  • PubMed, triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes.
  • PubMed, Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
  • PubMed, Characterization of neuromuscular blocking action of piperidine deriv
  • ChemScene, 782504-61-4 | 4-(3,5-Difluorobenzyl)piperidine hydrochloride.
  • PubMed, Physiological disposition and metabolism of 5-(2',4'-difluorophenyl)

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Application Note: High-Throughput Screening of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride Against Key CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride , a synthetic compound featuring a difluorophenylpiperidine scaffold. This structural motif is prevalent in centrally active pharmacological agents, suggesting potential activity against key neurological targets. Given the absence of established biological data for this specific molecule, we present a hypothesis-driven screening cascade designed to elucidate its activity profile against high-value CNS drug targets: the monoamine transporters (DAT, NET, SERT) and monoamine oxidase enzymes (MAO-A, MAO-B). This application note furnishes detailed, field-proven protocols for robust, fluorescence-based assays, complete with workflow diagrams, data analysis methodologies, and the scientific rationale underpinning each experimental step. The objective is to empower researchers in drug discovery to efficiently characterize this and similar novel compounds, generating a comprehensive pharmacological profile to guide subsequent hit-to-lead and optimization efforts.

Introduction: The Rationale for a Targeted CNS Screening Cascade

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and favorable physicochemical properties often enhance bioavailability and interaction with hydrophobic pockets within protein targets[1]. The addition of a difluorophenyl group can further modulate a compound's metabolic stability, membrane permeability, and binding affinity through specific electronic and steric interactions[1].

The compound of interest, this compound, is structurally analogous to molecules known to interact with critical regulators of neurotransmission. Specifically, the broader class of phenylpiperidine derivatives has yielded potent modulators of the monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2][3]. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are primary targets for antidepressants, stimulants, and treatments for various neuropsychiatric disorders[2][4]. Furthermore, other CNS-active compounds target the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, which catalyze the degradation of these same neurotransmitters. Inhibitors of MAO are established therapies for depression and Parkinson's disease[5][6].

Therefore, a logical first step in characterizing this compound is to screen it against these two target families. This application note details two distinct, high-throughput, fluorescence-based assays designed to rapidly determine the compound's inhibitory activity and selectivity.

Part I: Screening for Monoamine Transporter Inhibition

This section describes a functional, cell-based assay to quantify the inhibition of the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle of the Assay

The assay leverages a fluorescent substrate that acts as a mimic for endogenous monoamine neurotransmitters[2][3]. Cells stably overexpressing a specific human transporter (e.g., HEK293-hNET) actively import this substrate from the extracellular medium. This accumulation results in a significant increase in intracellular fluorescence. When a test compound inhibits the transporter, the uptake of the fluorescent substrate is blocked, leading to a measurable reduction in the fluorescence signal. This method provides a direct functional readout of transporter activity and is highly amenable to HTS formats[3][4].

Experimental Workflow for Transporter Uptake Assay

G cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay Execution cluster_2 Data Analysis plate_cells Plate HEK293 cells expressing hDAT, hNET, or hSERT in 384-well plates incubate_cells Incubate overnight (37°C, 5% CO2) plate_cells->incubate_cells prep_compounds Prepare serial dilutions of 4-(3,5-Difluorophenyl)Piperidine HCl and control inhibitors add_compounds Add compounds to cell plates prep_compounds->add_compounds add_substrate Add fluorescent substrate/ masking dye mixture add_compounds->add_substrate read_plate Read fluorescence kinetically (e.g., FLIPR Tetra, FlexStation) add_substrate->read_plate calc_inhibition Calculate % Inhibition vs. controls read_plate->calc_inhibition gen_curves Generate Dose-Response Curves calc_inhibition->gen_curves calc_ic50 Determine IC50 values gen_curves->calc_ic50

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Materials and Reagents
Reagent/MaterialDescription & Recommended Source
Cell Lines HEK293 cells stably expressing hDAT, hNET, or hSERT.
Assay Plates 384-well, black-walled, clear-bottom microplates.
Test Compound This compound.
Control Inhibitors DAT: GBR-12909; NET: Nisoxetine; SERT: Fluoxetine.
Assay Kit Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). Contains fluorescent substrate and masking dye.
Assay Buffer Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Instrumentation Fluorescence plate reader with kinetic, bottom-read capability (e.g., FLIPR Tetra, FlexStation 3).
Detailed Step-by-Step Protocol
  • Cell Plating (Day 1):

    • Culture HEK293-hDAT, -hNET, or -hSERT cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plates overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create compound source plates.

    • Prepare working solutions by diluting the compound source plates into assay buffer. The final concentration in the assay should typically range from 10 pM to 100 µM.

    • Prepare working solutions of positive control inhibitors (e.g., 10x final concentration) and a vehicle control (DMSO in assay buffer).

  • Assay Execution (Day 2):

    • Remove culture medium from the cell plates.

    • Add 20 µL of assay buffer to all wells.

    • Add 5 µL of the prepared compound working solutions, control inhibitor solutions, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Prepare the fluorescent substrate working solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[3].

    • Place the assay plate into the fluorescence reader.

    • Set the instrument to add 25 µL of the substrate solution to each well and immediately begin kinetic fluorescence measurements (e.g., Excitation: 440-460 nm, Emission: 515-545 nm) every 30 seconds for 15-30 minutes.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The rate of fluorescence increase (slope of the kinetic read) is proportional to transporter activity.

    • Percent Inhibition = [1 - (RateTest Compound - RateMax Inhibition) / (RateVehicle - RateMax Inhibition)] * 100

    • RateVehicle (0% Inhibition): Signal from wells with vehicle (DMSO) only.

    • RateMax Inhibition (100% Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor (e.g., Nisoxetine for NET).

  • Generate IC₅₀ Curves: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[7].

    • Z' = 1 - [ (3σVehicle + 3σMax Inhibition) / |μVehicle - μMax Inhibition| ]

    • Where σ is the standard deviation and μ is the mean of the signals from the control wells.

Part II: Screening for Monoamine Oxidase Inhibition

This section details a biochemical assay to measure the direct inhibition of recombinant human MAO-A and MAO-B enzymes.

Principle of the Assay

MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂)[5][8]. This assay quantifies MAO activity by measuring the accumulation of H₂O₂. A sensitive fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product. An inhibitor of MAO will reduce the rate of H₂O₂ production, resulting in a decreased rate of fluorescence generation[5]. The assay is run in parallel for MAO-A and MAO-B to determine inhibitor potency and isoform selectivity.

Experimental Workflow for MAO Activity Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_compounds Prepare serial dilutions of 4-(3,5-Difluorophenyl)Piperidine HCl and control inhibitors add_enzyme_compound Add enzyme and compound to 384-well plate prep_compounds->add_enzyme_compound prep_enzyme Dilute recombinant MAO-A or MAO-B in assay buffer prep_enzyme->add_enzyme_compound pre_incubate Pre-incubate at RT (10-15 min) add_enzyme_compound->pre_incubate add_substrate_probe Add substrate/probe/HRP mix to initiate reaction pre_incubate->add_substrate_probe read_plate Read fluorescence kinetically add_substrate_probe->read_plate calc_inhibition Calculate % Inhibition vs. controls read_plate->calc_inhibition gen_curves Generate Dose-Response Curves calc_inhibition->gen_curves calc_ic50 Determine IC50 values for MAO-A and MAO-B gen_curves->calc_ic50

Caption: Workflow for the fluorescence-based monoamine oxidase activity assay.

Materials and Reagents
Reagent/MaterialDescription & Recommended Source
Enzymes Recombinant human MAO-A and MAO-B.
Assay Plates 384-well, black, flat-bottom microplates.
Test Compound This compound.
Control Inhibitors MAO-A: Clorgyline; MAO-B: Selegiline (Deprenyl)[6].
Substrate p-Tyramine (a non-selective substrate for both MAO-A and MAO-B)[5].
Detection Reagents HRP (Horseradish Peroxidase), Amplex® Red (or similar H₂O₂-detecting probe).
Assay Buffer 100 mM Potassium Phosphate, pH 7.4.
Instrumentation Fluorescence plate reader with kinetic read capability.
Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare compound dilution plates as described in section 2.4.

  • Assay Execution:

    • In a 384-well plate, add 10 µL of assay buffer.

    • Add 5 µL of the test compound, control inhibitor, or vehicle solutions to the appropriate wells.

    • Add 10 µL of diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a 2x reaction mix containing the substrate (p-tyramine), HRP, and the fluorescent probe (e.g., Amplex® Red) in assay buffer.

    • Initiate the reaction by adding 25 µL of the 2x reaction mix to all wells.

    • Immediately place the plate in a fluorescence reader and measure the signal kinetically (e.g., Excitation: 530 nm, Emission: 585 nm) every minute for 30-60 minutes.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The rate of fluorescence increase is proportional to MAO activity.

    • Percent Inhibition = [1 - (RateTest Compound - RateBackground) / (RateVehicle - RateBackground)] * 100

    • RateVehicle (0% Activity): Signal from wells with vehicle (DMSO) only.

    • RateBackground (100% Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Generate IC₅₀ Curves and Determine Selectivity:

    • Plot Percent Inhibition vs. log[concentration] for both MAO-A and MAO-B.

    • Determine the IC₅₀ value for each isoform.

    • Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) . A value > 10 indicates selectivity for MAO-B, while a value < 0.1 indicates selectivity for MAO-A.

Summary and Forward Look

By executing the protocols detailed in this guide, researchers can efficiently generate a robust pharmacological profile for this compound. The combined data from the monoamine transporter and monoamine oxidase assays will reveal the compound's potency and selectivity, providing critical insights into its potential mechanism of action.

A resulting profile might show the compound to be a potent and selective NET inhibitor, a non-selective MAO inhibitor, or inactive against all tested targets. This empirical data is invaluable. A potent and selective "hit" can serve as a starting point for a lead optimization program, while a null result allows resources to be redirected to more promising chemical matter. These validated, high-throughput methods form a cornerstone of modern drug discovery, enabling the rapid and systematic evaluation of novel chemical entities for therapeutic potential.

References

  • BenchChem. (2025). Application Notes: High-Throughput Screening for Compounds Interacting with the Norepinephrine Transporter (NET). BenchChem.
  • Wagstaff, R., Hedrick, M., Fan, J., Crowe, P. D., & DiSepio, D. (2007). High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. Journal of Biomolecular Screening, 12(3), 436-441. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. [Link]

  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Eriksen, J., et al. (2014). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 111(2), 833-838. [Link]

  • Garnett, G. C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]

  • Mazzio, E. A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research, 26(8), 1187-1198. [Link]

  • Crossref. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Crossref. [Link]

  • Chen, N. H., et al. (2009). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. Journal of Neuroscience, 29(21), 6833-6844. [Link]

  • Stehouwer, J. S., & Goodman, M. M. (2013). (11)C and (18)F PET radioligands for the serotonin transporter (SERT). Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 114-119. [Link]

  • Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194903. [Link]

  • PubMed Central. (2013). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PubMed Central. [Link]

  • Zhang, Z., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]

  • Paterson, L. M., et al. (2011). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Handbook of Experimental Pharmacology, (204), 155-207. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Nature. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules. Nature. [Link]

  • Newman, A. H., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20), 1934-1941. [Link]

  • PubMed. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • Albuquerque, E. X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 218(1), 20-27. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1391-1406.e10. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine building block. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to help you improve your synthesis yield and product purity.

The most robust and widely applicable synthetic route proceeds in three key stages:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between the pyridine and difluorophenyl rings to create the precursor, 4-(3,5-Difluorophenyl)pyridine.

  • Catalytic Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine core.

  • Deprotection and Salt Formation: Removal of any protecting groups (if used) and formation of the final hydrochloride salt for stability and ease of handling.

This guide is structured in a question-and-answer format to directly address the most pressing issues that can arise at each stage of this workflow.

Troubleshooting Guide & FAQs

Part 1: Suzuki-Miyaura Coupling for 4-(3,5-Difluorophenyl)pyridine Synthesis

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, but its success is highly dependent on the fine-tuning of several parameters.[1][2]

Question 1: My Suzuki coupling reaction has a low yield. What are the most likely causes and how can I fix them?

Answer: Low yield in a Suzuki coupling is a common issue that can typically be traced back to one of four areas: the reactants, the catalyst system, the base, or the reaction conditions.

  • Reactant Quality:

    • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the boron group with hydrogen) or form anhydride trimers (boroxines) upon storage.[3] It is crucial to use high-purity boronic acid or consider more stable alternatives like potassium trifluoroborate salts or boronate esters (e.g., pinacol esters).[3][4]

    • Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[3] While 1-bromo-3,5-difluorobenzene is a common starting material, if you are using the chloride analogue, a more active catalyst system is required.[3][5]

  • Catalyst and Ligand:

    • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3] Failure to properly degas your solvent and maintain an inert nitrogen or argon atmosphere can lead to the formation of inactive palladium black.[3]

    • Ligand Choice: For coupling with an electron-deficient partner like 4-pyridylboronic acid, an electron-rich and sterically hindered phosphine ligand is often beneficial. Ligands like SPhos, XPhos, or P(t-Bu)₃ can significantly improve reaction efficiency over simpler ligands like PPh₃.[5]

  • Base and Solvent:

    • Base Strength and Solubility: The base is crucial for activating the boronic acid to facilitate transmetallation.[5] A common issue is the use of a base that is not sufficiently soluble or strong. Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective. For anhydrous conditions, K₃PO₄ is a strong choice.[6]

    • Solvent Degassing: As mentioned, dissolved oxygen is detrimental. Solvents like dioxane, THF, or DMF should be thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.[3]

Question 2: I'm observing significant homocoupling of my 3,5-difluorophenyl bromide starting material. How can I prevent this side reaction?

Answer: Homocoupling, leading to the formation of 3,3',5,5'-tetrafluorobiphenyl, typically arises from two pathways: a reaction involving two molecules of the organopalladium intermediate or a reaction promoted by oxygen.

To minimize this, consider the following:

  • Strictly Anaerobic Conditions: Ensure your reaction is rigorously free of oxygen, which can promote the homocoupling pathway.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-pyridylboronic acid. This ensures the palladium catalyst is more likely to engage in the desired cross-coupling reaction.

  • Slow Addition: In some cases, slow addition of the aryl bromide to the reaction mixture containing the catalyst and the boronic acid can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Part 2: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the electron-deficient pyridine ring is often the most challenging step in this synthesis. The aromaticity of the pyridine ring makes it resistant to reduction compared to other alkenes.[7]

Question 3: My hydrogenation of 4-(3,5-difluorophenyl)pyridine is very slow or stalls completely. How can I drive the reaction to completion?

Answer: This is a classic challenge. The lone pair on the pyridine nitrogen can coordinate to and poison the surface of the metal catalyst (e.g., Palladium or Platinum), inhibiting its activity.[7] The most effective strategy to overcome this is to protonate the nitrogen, which prevents this inhibitory coordination.

  • Acidification/Pyridinium Salt Formation: The most effective solution is to perform the hydrogenation under acidic conditions or to pre-form a pyridinium salt.[7][8][9] Activating the pyridine as a pyridinium salt enhances its reactivity towards hydrogenation.[7][8] This can be achieved by:

    • Adding a strong acid like HCl or HBr to the reaction mixture.

    • Performing the reaction in an acidic solvent like acetic acid.

    • Isolating the intermediate as a pyridinium salt before the reduction step.

  • Catalyst Choice & Loading:

    • Platinum(IV) oxide (PtO₂, Adam's catalyst) is often more effective than Palladium on Carbon (Pd/C) for pyridine reduction, though both can work.

    • Ensure adequate catalyst loading, typically 5-10 mol%. Do not be afraid to add a second charge of catalyst if the reaction stalls, after filtering the first batch.

  • Reaction Conditions:

    • Hydrogen Pressure: High pressure (50-600 psi) is often necessary to achieve a reasonable reaction rate.[7]

    • Temperature: Gentle heating (40-60 °C) can increase the reaction rate, but be cautious of potential dehalogenation at higher temperatures.

Question 4: I'm concerned about the stability of the C-F bonds during hydrogenation. What conditions should I use to avoid dehalogenation?

Answer: Dehalogenation (hydrogenolysis of the C-F bond) is a valid concern, particularly with palladium catalysts. To minimize this risk:

  • Catalyst: Platinum-based catalysts (like PtO₂) are generally less prone to causing dehalogenation than palladium-based ones.

  • Temperature and Pressure: Use the mildest conditions that still afford a reasonable reaction rate. Avoid excessive temperatures (>80 °C) and unnecessarily high hydrogen pressures.

  • Additives: In some cases, adding a small amount of a catalyst inhibitor like quinoline or piperidine can selectively reduce the rate of dehalogenation without completely stopping the desired ring reduction, though this requires careful optimization.

Part 3: N-Boc Deprotection and Salt Formation

If N-Boc-4-piperidone was used in an alternative synthesis or if the piperidine nitrogen was protected post-hydrogenation, the final steps involve deprotection and salt formation.

Question 5: My N-Boc deprotection with TFA is incomplete or gives messy byproducts. What are my options?

Answer: While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard method, its effectiveness can be substrate-dependent.[10]

  • Alternative Acidic Conditions: A very clean and effective method is using 4M HCl in Dioxane .[10] A major advantage is that the desired this compound product is often insoluble in dioxane and will precipitate directly from the reaction mixture, simplifying purification.[10] The reaction is typically complete within 1-3 hours at room temperature.[10]

  • Reaction Monitoring: Always monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.[10] Incomplete deprotection will complicate the final purification.

Question 6: The final hydrochloride salt is oily and won't crystallize. How can I obtain a solid product?

Answer: "Oiling out" is a common problem in crystallization, often caused by impurities or the wrong choice of solvent.

  • Purity Check: First, ensure the freebase is pure before attempting salt formation. Use flash column chromatography to purify the piperidine derivative after the hydrogenation/deprotection steps.

  • Solvent Choice: The choice of solvent for precipitation is critical.

    • If you used HCl in Dioxane for deprotection, the salt may have already crashed out.

    • If you are forming the salt from the purified freebase, dissolve it in a minimal amount of a solvent in which it is soluble (like isopropanol or methanol) and then add a solution of HCl in a less polar solvent in which the salt is insoluble (like diethyl ether or MTBE) dropwise until precipitation is complete.

  • Trituration: If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent under reduced pressure and "triturate" the resulting oil with a non-polar solvent like hexane or diethyl ether. This involves repeatedly stirring/suspending the oil in the non-polar solvent, which can wash away impurities and induce solidification.

Data & Protocols

Data Presentation: Comparison of N-Boc Deprotection Methods
MethodReagents/ConditionsSolventTemp.Typical TimeTypical YieldNotes
Acidic (TFA) 5-50% TFADichloromethane (DCM)0 °C to RT1-4 hours>95%Common and effective. The resulting trifluoroacetate salt can sometimes be difficult to handle.[10]
Acidic (HCl) 4M HCl in DioxaneDioxane or MethanolRoom Temp.1-3 hoursQuantitativeHighly Recommended. The hydrochloride salt often precipitates, simplifying isolation.[10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried flask, add 4-pyridylboronic acid (1.2 eq.), 1-bromo-3,5-difluorobenzene (1.0 eq.), and a suitable base such as K₂CO₃ (2.5 eq.).

  • Add your chosen Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via cannula.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of Pyridinium Salt
  • In a suitable pressure vessel, dissolve 4-(3,5-difluorophenyl)pyridine (1.0 eq.) in a solvent such as methanol or acetic acid.

  • Add concentrated HCl (1.1 eq.) to form the pyridinium salt in situ.

  • Carefully, under an inert atmosphere, add the hydrogenation catalyst (e.g., PtO₂, 5 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 psi).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by observing hydrogen uptake and by periodic analysis (TLC/LC-MS) of aliquots.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The product can be taken to the next step or purified.

Visualizations & Workflows
Overall Synthetic Workflow

G cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Hydrogenation cluster_2 Part 3: Salt Formation A 1-Bromo-3,5-difluorobenzene + 4-Pyridylboronic Acid B 4-(3,5-Difluorophenyl)pyridine A->B Pd Catalyst Base, Solvent C 4-(3,5-Difluorophenyl)piperidine (Freebase) B->C H₂, Catalyst (PtO₂) Acid (HCl) D 4-(3,5-Difluorophenyl)Piperidine Hydrochloride C->D HCl in Ether or Dioxane

Caption: A typical three-step synthesis route.

Troubleshooting Low Hydrogenation Yield

G Start Hydrogenation Yield is Low Q1 Is the reaction under acidic conditions? Start->Q1 Sol1 Add conc. HCl (1.1 eq) or switch solvent to Acetic Acid Q1->Sol1 No Q2 Is the catalyst active? Q1->Q2 Yes End Re-run reaction and monitor Sol1->End Sol2 Filter and add fresh catalyst. Consider using PtO₂ instead of Pd/C. Q2->Sol2 No / Unsure Q3 Is H₂ pressure sufficient? Q2->Q3 Yes Sol2->End Sol3 Increase H₂ pressure (e.g., from 50 to 200 psi). Q3->Sol3 No Q3->End Yes Sol3->End

Caption: A logical flow for troubleshooting hydrogenation.

References

  • Vertex AI Search, Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Benchchem, Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • PubMed, Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
  • Sci-Hub, Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines.
  • Chemical Communications (RSC Publishing), Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
  • Semantic Scholar, Catalytic hydrogenation of pyridinium salts.
  • Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Organic Reactions, The Suzuki-Miyaura Cross-Coupling Reaction.
  • Fisher Scientific, Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing), Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Aapptec Peptides, N-Terminal Deprotection - Fmoc removal.
  • Benchchem, comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • Myers' Group (Harvard Chemistry), The Suzuki Reaction - Chem 115.
  • Sigma-Aldrich, 4-(3,5-DIFLUOROPHENYL)PIPERIDINE HCL | 1004618-89-6.
  • Reddit, Failed suzuki coupling, any suggenstions? : r/Chempros.
  • Reddit, Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • PrepChem.com, Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
  • Organic Chemistry Portal, Suzuki Coupling.
  • ResearchGate, Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Benchchem, Technical Support Center: Suzuki Coupling Reactions.

Sources

Technical Support Center: Overcoming Purification Challenges of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical agents. However, its purification can present significant challenges due to its specific physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, troubleshooting-focused answers to common purification issues. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving the highest purity.

Section 1: Frequently Asked Questions (FAQs) - First Principles

Q1: What are the key physicochemical properties of this compound that influence its purification?

A: Understanding the molecule's structure is paramount. We have three key regions to consider:

  • The Piperidine Ring: This saturated heterocycle contains a basic secondary amine. In its hydrochloride salt form, this amine is protonated (piperidinium chloride), making the molecule significantly more polar and often crystalline. The free base form is less polar and more soluble in common organic solvents.

  • The 3,5-Difluorophenyl Group: This aromatic ring is lipophilic (fat-soluble), contributing to the molecule's solubility in organic solvents. The two fluorine atoms are strongly electron-withdrawing. This electronic effect can reduce the basicity (pKa) of the piperidine nitrogen compared to non-fluorinated analogs.[1][2] This modulation of pKa is a critical factor, influencing its behavior during acid-base extractions and chromatography.

  • The Hydrochloride Salt: This makes the compound a salt of a weak base and a strong acid. It is generally a white to yellow solid with increased melting point and aqueous solubility compared to the free base.[3] However, it can be hygroscopic and may require storage in a dry environment.[4]

These properties create a molecule with dual characteristics—polar (salt) and non-polar (fluorophenyl group)—which must be balanced during the selection of purification methods.

Q2: I have a crude reaction mixture. What are the most common types of impurities I should expect?

A: Crude products rarely contain a single impurity. It's crucial to anticipate the likely contaminants to select an appropriate purification strategy. Common impurities fall into several classes:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the piperidine ring or the difluorophenyl moiety.

  • Reaction By-products: These are impurities formed from side reactions. For instance, if the synthesis involves the reduction of a piperidone, you might find residual keto-intermediates or over-reduced species. Syntheses involving N-protected intermediates (e.g., N-Boc) may have impurities related to incomplete deprotection.[5]

  • Isomers: Positional isomers (e.g., 4-(2,4-difluorophenyl)piperidine) or stereoisomers could be present depending on the specificity of the synthesis.

  • Degradation Products: Amines can be susceptible to air oxidation over time, although this is less common for hydrochloride salts.[6]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., Toluene, Dichloromethane) and reagents (e.g., excess acid, bases like triethylamine) are almost always present in the crude material.

Q3: What is the best initial work-up strategy to perform a bulk cleanup of my crude material before fine purification?

A: An acid-base liquid-liquid extraction is an excellent first step for removing many non-basic and highly polar or acidic impurities. The principle is to manipulate the protonation state of your target compound to move it between aqueous and organic phases.

Workflow for Acid-Base Extraction

cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Conversion to Free Base cluster_2 Step 3: Back-Extraction cluster_3 Step 4: Isolation start Crude Reaction Mixture (as HCl salt or free base) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) start->dissolve wash_base Wash with Aqueous Base (e.g., NaHCO₃, Na₂CO₃) dissolve->wash_base separate_1 Separate Layers wash_base->separate_1 organic_1 Organic Layer: Contains Free Base separate_1->organic_1 aqueous_1 Aqueous Layer: Contains Acidic Impurities (Discard) separate_1->aqueous_1 add_acid Add Aqueous Acid (e.g., 1M HCl) organic_1->add_acid separate_2 Separate Layers add_acid->separate_2 aqueous_2 Aqueous Layer: Contains Product as HCl Salt separate_2->aqueous_2 organic_2 Organic Layer: Contains Neutral/Non-Basic Impurities (Discard) separate_2->organic_2 basify Basify Aqueous Layer (e.g., with NaOH) to pH > 10 aqueous_2->basify extract_final Extract with Organic Solvent basify->extract_final dry Dry Organic Layer & Evaporate extract_final->dry end Partially Purified Free Base dry->end cluster_s1 Deactivate Acidic Sites cluster_s2 Eliminate Acidic Sites problem Problem: Peak Tailing on Silica Gel cause Root Cause: Strong Acid-Base Interaction (Basic Amine vs. Acidic Silica) problem->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 s1_detail Add Competing Base to Eluent (e.g., 1% Triethylamine) solution1->s1_detail s2_detail Use a Non-Acidic Support (e.g., Amine-Functionalized Silica) solution2->s2_detail

Sources

Troubleshooting "4-(3,5-Difluorophenyl)Piperidine Hydrochloride" in binding affinity assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,5-Difluorophenyl)piperidine Hydrochloride

Welcome to the technical support hub for researchers utilizing this compound in binding affinity assays. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental workflows. Drawing from established principles of receptor pharmacology and extensive field experience, this document will serve as a key resource for generating high-quality, reproducible data.

Compound Profile: this compound

This compound is a synthetic compound belonging to the phenylpiperidine class. Molecules with this scaffold are known to interact with a variety of central nervous system (CNS) targets. Based on its structural motifs, its primary expected targets are the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors .[1][2] These receptors are implicated in numerous physiological and pathological processes, making them attractive targets for drug discovery.[1][3]

When designing binding assays for this compound, it is crucial to consider it within the context of sigma receptor pharmacology. It will typically be used as an unlabeled competitor in assays with a known radiolabeled or fluorescently tagged sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1R).[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound?

Based on its chemical structure, the primary targets are the sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1][2] Phenylpiperidine derivatives are a well-established class of sigma receptor ligands.[5] The compound's precise affinity and selectivity (σ1 vs. σ2) must be determined empirically through competitive binding assays.[6]

Q2: What is the first step I should take before using a new batch of this compound?

Verify Identity and Purity. Before initiating any binding assay, confirm the chemical identity, purity (typically ≥98%), and solubility of the compound.[7] Impurities can compete for binding or interfere with the detection system, leading to erroneous affinity calculations. It is also good practice to confirm the molecular weight (247.71 g/mol for the hydrochloride salt) for accurate stock solution preparation.[7]

Q3: How should I prepare my stock solutions?

Prepare a high-concentration primary stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For the assay, create a fresh set of serial dilutions in the assay buffer. Be mindful that the final concentration of the organic solvent (e.g., DMSO) in the assay wells should be kept low (typically ≤1%) and consistent across all conditions to avoid artifacts.[8]

Q4: What are the critical controls for a competitive binding assay with this compound?

  • Total Binding: Receptor + Labeled Ligand (no competitor).

  • Non-Specific Binding (NSB): Receptor + Labeled Ligand + a saturating concentration of a known, structurally distinct sigma receptor ligand (e.g., haloperidol) to block all specific binding.[4][8]

  • Specific Binding: Calculated as Total Binding - Non-Specific Binding. Your specific binding should ideally be at least 80% of the total binding at the Kd concentration of the radioligand.[8]

  • Positive Control Competitor: A known sigma receptor ligand (e.g., (+)-pentazocine) to confirm that the assay can detect competitive displacement.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using this compound in binding assays.

Problem 1: Low or No Specific Binding Signal

You run your assay and find that the difference between total binding and non-specific binding is minimal or non-existent.

Potential Causes & Step-by-Step Solutions

  • Inactive Receptor Preparation: The most common culprit is the biological material.

    • Solution: Validate your receptor source (e.g., guinea pig liver membranes, cell line homogenates) using a well-characterized positive control ligand with known high affinity for the target receptor.[4][6] If the control fails, your receptor preparation is likely the issue. Prepare fresh membrane homogenates or obtain a new batch of cells.

  • Degraded Labeled Ligand (Radioligand/Fluorophore):

    • Solution: Check the age and storage conditions of your labeled ligand. Radiochemicals decay over time, reducing specific activity. Run a quick quality control check if possible or order a fresh batch.

  • Suboptimal Assay Buffer Conditions: The binding interaction is highly sensitive to the chemical environment.

    • Solution: Systematically optimize buffer components.[9] Key parameters include pH, ionic strength, and the presence of divalent cations. For sigma receptors, a common starting point is 50 mM Tris-HCl buffer at pH 7.4.[10]

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Perform a time-course experiment. Incubate the reaction for various durations (e.g., 15, 30, 60, 90, 120 minutes) to determine the point at which specific binding plateaus. Assays should be run at this equilibrium time.[10]

Troubleshooting Workflow: Low Specific Binding

Caption: Decision tree for troubleshooting low specific binding signals.

Problem 2: High Non-Specific Binding (NSB)

Your NSB value is greater than 50% of your total binding, which obscures the specific binding signal and reduces the assay window.[8][11]

Potential Causes & Step-by-Step Solutions

  • Ligand Adsorption to Assay Components: The labeled ligand or your test compound may be "sticky," binding to the plastic wells or filter membranes.[9]

    • Solution (Plates/Tubes): Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1% - 0.5% to the assay buffer.[12] This helps block non-specific sites on the plasticware.

    • Solution (Filter Assays): Pre-soak the glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.1-0.5% polyethylenimine (PEI).[9] PEI is a cationic polymer that neutralizes negative charges on the filter, reducing the binding of positively charged ligands.

  • Inappropriate Displacer for NSB: The compound used to define NSB may not be effective or may be used at too low a concentration.

    • Solution: Use a high concentration (at least 1000-fold the Ki or Kd of the displacer) of a structurally distinct, high-affinity ligand to define NSB.[8] For sigma receptors, 10 µM Haloperidol is a common choice when using [³H]-(+)-pentazocine.[1]

  • Hydrophobic Nature of the Compound: The difluorophenyl group on your compound can increase its hydrophobicity, leading to non-specific partitioning into the lipid membranes.

    • Solution: Including a small amount of a non-ionic detergent like 0.01% Tween-20 or CHAPS in the buffer can sometimes reduce this effect. However, use detergents with caution as they can also disrupt the receptor itself.

Data Presentation: Optimizing NSB in a Filter Binding Assay

ParameterStandard ConditionOptimized ConditionRationale
Filter Pre-treatment None0.3% PEI for 60 minNeutralizes negative charges on the glass fiber filter, reducing ligand adsorption.[9]
Assay Buffer 50 mM Tris-HCl50 mM Tris-HCl, 0.1% BSABSA acts as a carrier protein to block non-specific sites on plates and reduce membrane interactions.[12]
Wash Buffer Ice-cold Tris-HClIce-cold Tris-HClUsing ice-cold buffer slows the dissociation rate of specifically bound ligand during washes.
Number of Washes 3 x 2 mL4 x 3 mLIncreasing the wash volume and number of steps can help remove unbound ligand more effectively.
Problem 3: Poor Reproducibility Between Replicates

You observe high variability (high %CV) between replicate wells, making it difficult to generate reliable IC50 curves.

Potential Causes & Step-by-Step Solutions

  • Pipetting Inaccuracy: Small volume additions, especially of viscous stock solutions, are a major source of error.

    • Solution: Ensure all pipettes are properly calibrated. When pipetting small volumes, use reverse pipetting techniques, especially for membrane suspensions or solutions containing BSA. Always ensure tips are fully submerged without touching the sides of the well.

  • Inadequate Mixing or Incubation: Incomplete mixing or temperature/time variations can lead to inconsistent binding.

    • Solution: Gently vortex or agitate plates after all reagents are added. Use a temperature-controlled incubator and ensure all plates are incubated for the exact same duration.[12]

  • Filtration and Washing Inconsistency (Filter Assays): Inconsistent vacuum pressure or washing technique can cause high variability.

    • Solution: Ensure a consistent vacuum is applied to all wells. Wash each well rapidly and consistently with ice-cold wash buffer to minimize dissociation of the specific complex.

Visualization: The Competitive Binding Principle

Sources

Optimizing "4-(3,5-Difluorophenyl)Piperidine Hydrochloride" concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of this compound in in vitro studies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Compound Profile & Key Properties

This section provides fundamental information about this compound.

FAQ: What are the basic properties of this compound?

Understanding the physicochemical properties is the first step in designing a successful experiment. This compound is a piperidine derivative, a class of molecules pivotal in medicinal chemistry due to their bioavailability and conformational flexibility[1]. The difluorophenyl group often enhances binding affinity and can improve metabolic stability[1].

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1004618-89-6 [2]
Molecular Formula C₁₁H₁₄ClF₂N [3]
Molecular Weight 233.69 g/mol [2]
Physical Form White to Yellow Solid
Purity Typically ≥95-97% [2][3]

| Storage | 2-8°C, sealed in a dry environment |[4] |

Section 2: Stock Solution Preparation & Handling

The accuracy and stability of your stock solution are critical for reproducible results. Preparing a concentrated stock solution is standard procedure, as it allows for more accurate weighing and minimizes repetitive operations, reducing the chance of error[5][6].

FAQ: What is the best solvent to prepare a stock solution?

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of many small molecules for in vitro use.

  • Alternative Solvents: If DMSO interferes with your assay, ethanol or water may be options. However, the solubility in these solvents may be significantly lower. It is crucial to perform a small-scale solubility test before preparing a large stock. The hydrochloride salt form of the compound suggests it may have some aqueous solubility, but this should be experimentally verified.

FAQ: What concentration should I use for my stock solution?

We recommend preparing a high-concentration stock, typically in the range of 10-50 mM in DMSO.[7] This allows for small volumes to be added to your cell culture medium, minimizing the final solvent concentration.

Step-by-Step Protocol: Preparing a 10 mM Stock Solution

  • Calculation:

    • Molecular Weight (MW) = 233.69 g/mol .

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.69 g/mol * (1000 mg / 1 g) = 2.337 mg

  • Weighing: Accurately weigh out approximately 2.34 mg of the compound using a calibrated analytical balance[6]. It is often easier and more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., dissolve 10 mg in 4.28 mL of DMSO for a 10 mM solution).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if needed.

  • Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., glass or polypropylene tubes with tightly sealing caps) to avoid repeated freeze-thaw cycles[8]. Store at -20°C or -80°C for long-term stability. A stability study on a similar piperidine compound showed sensitivity to temperature and pH[9].

FAQ: What is the maximum final DMSO concentration I can use in my cell culture?

From field experience, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, this is cell-line dependent. It is imperative to run a vehicle control (medium with the same final concentration of DMSO as your treated samples) to ensure the solvent itself is not affecting cell viability or the assay endpoint.[10]

Section 3: Optimizing In Vitro Concentration

The core of your study is to find the concentration range where the compound elicits its biological effect without causing non-specific cytotoxicity. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds.[11][12]

Workflow for Determining Optimal Concentration

The process involves a systematic reduction of uncertainty, starting with a broad range and narrowing down to the optimal window for your specific assay and cell type.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_analysis Phase 3: Analysis & Refinement cluster_final Phase 4: Definitive Experiment prep_stock Prepare 10 mM Stock Solution in DMSO range_finding Dose-Response Assay (Broad Range: e.g., 1 nM to 100 µM) prep_stock->range_finding prep_vehicle Prepare Vehicle Control (DMSO) prep_vehicle->range_finding cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT, LDH) prep_vehicle->cytotoxicity analyze_ic50 Determine IC50/EC50 (Biological Effect) range_finding->analyze_ic50 analyze_cc50 Determine CC50 (Cytotoxicity) cytotoxicity->analyze_cc50 select_range Select Non-Toxic Concentration Range analyze_ic50->select_range analyze_cc50->select_range definitive_exp Perform Experiment with Refined Concentrations select_range->definitive_exp

Caption: Workflow for optimizing compound concentration.

Step-by-Step Protocol: Dose-Response and Cytotoxicity Testing (MTT Assay Example)

This protocol is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[13]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution Series:

    • Prepare a series of intermediate dilutions of your 10 mM stock solution in cell culture medium.

    • Create a final concentration series in the 96-well plate. A good starting point is a logarithmic series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Crucial Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).

      • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[13]

    • Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot cell viability (%) versus compound concentration (log scale).

    • Use non-linear regression to calculate the CC₅₀ (concentration that causes 50% cytotoxicity).

    • Simultaneously, in a parallel assay, measure your desired biological endpoint (e.g., receptor binding, enzyme inhibition) to determine the EC₅₀ or IC₅₀.

Interpreting the Results

The ideal concentration for your experiments will be significantly below the CC₅₀ while still being at or above the EC₅₀/IC₅₀. This ensures the observed biological effect is specific and not an artifact of cell death.

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a Q&A format.[14][15]

G start Problem Observed q1 Precipitation in Media? start->q1 Visual Check q2 No Biological Effect? start->q2 Assay Data q3 High Cytotoxicity at Low Conc.? start->q3 Viability Data q1->q2 No q1->q3 No sol1a Lower final DMSO conc. (use higher stock conc.) q1->sol1a Yes q2->q3 No sol2a Increase concentration range. Target may be less sensitive. q2->sol2a Yes sol3a Confirm with a different cytotoxicity assay (e.g., LDH release). q3->sol3a Yes sol1b Test alternative solvents (e.g., Ethanol) or use pluronic F-68 to aid solubility. sol1a->sol1b sol2b Check compound stability. Use fresh stock aliquots. sol2a->sol2b sol2c Verify assay performance with a known positive control. sol2b->sol2c sol3b Ensure vehicle control is clean. DMSO toxicity is cell-line dependent. sol3a->sol3b

Caption: Troubleshooting decision flowchart.

Q: I see a precipitate after adding the compound to my cell culture medium. What should I do?

  • Cause: This indicates the compound is crashing out of solution, likely due to poor aqueous solubility. The final concentration exceeds its solubility limit in the medium.

  • Solution 1 (Primary): Lower the final DMSO concentration. You can achieve this by preparing a more concentrated primary stock solution (e.g., 50 mM instead of 10 mM), which allows you to add a smaller volume to the medium.

  • Solution 2: Ensure you are adding the dissolved compound stock to the medium with vigorous mixing (e.g., vortexing) to facilitate rapid dispersion.

  • Solution 3 (Advanced): Consider using formulation aids like Pluronic F-68 in your medium, which can help maintain the solubility of hydrophobic compounds.

Q: I am not observing any biological effect, even at high concentrations.

  • Cause 1: Insufficient Concentration: Your target may be less sensitive than anticipated. You may need to test an even higher concentration range (e.g., up to 200 µM), but be mindful of solubility and cytotoxicity.

  • Cause 2: Compound Instability: The compound may have degraded. Use a fresh aliquot from your -80°C stock and avoid stock solutions that have been stored at 4°C for extended periods or subjected to multiple freeze-thaw cycles.[5][9]

  • Cause 3: Assay Failure: Confirm that your assay is working correctly by running a known positive control activator or inhibitor. If the positive control also fails, the problem lies with the assay reagents or protocol, not the test compound.[10]

Q: My cells are dying at all concentrations tested, including very low ones.

  • Cause 1: High Cell Sensitivity: The cell line you are using may be exceptionally sensitive to this compound.

  • Solution 1: Perform a more granular dose-response curve at a much lower concentration range (e.g., picomolar to low nanomolar).

  • Solution 2: Verify the cytotoxicity with a secondary, mechanistically different assay (e.g., an LDH release assay, which measures membrane integrity, versus an MTT assay, which measures metabolic activity) to rule out assay-specific artifacts.[16]

  • Solution 3: Double-check your stock solution concentration calculation. A simple decimal error can lead to a 10-fold higher concentration than intended.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • PubChem. (2026). 2-(3,5-Difluorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives. Retrieved from [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

Sources

Preventing degradation of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride" during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Integrity During Storage and Experimentation

Welcome to the technical support center for "4-(3,5-Difluorophenyl)Piperidine Hydrochloride." As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice to prevent the degradation of this valuable compound. This resource addresses common questions and troubleshooting scenarios encountered in the field, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section covers the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions that mitigate exposure to the primary degradation catalysts: moisture, light, heat, and oxygen.[1]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale & Causality
Temperature -20°C to +4°CLower temperatures significantly slow down the rate of all chemical reactions, including oxidative and thermal degradation pathways.[1] Storing in a freezer or refrigerator is a critical first line of defense.
Atmosphere Inert Gas (Argon or Nitrogen)The piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] Storing under an inert atmosphere minimizes this risk, especially for long-term storage.
Light Amber vial / Opaque ContainerAromatic compounds and heterocyclic amines can be sensitive to light, particularly UV light, which can provide the energy to initiate photolytic degradation.[1][2][3] Using amber glass or fully opaque containers is mandatory.
Humidity Tightly sealed container with desiccantAs a hydrochloride salt, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] Moisture can act as a medium for hydrolytic degradation and can physically alter the compound, causing clumping and affecting accurate weighing.[3]

Q2: My container of this compound has turned slightly yellow and is clumpy. Is it still usable?

Discoloration and changes in physical appearance (like clumping) are strong indicators of potential degradation. Clumping is often a direct result of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[4] The yellow tint may suggest the formation of oxidized impurities.

While the compound may not be entirely degraded, its purity is compromised. Using it in this state could lead to unreliable and irreproducible experimental results. It is strongly recommended to perform a purity analysis (see Troubleshooting Protocol 1) before use or to procure a fresh batch.

Q3: How long can I expect this compound to remain stable?

When stored under the ideal conditions outlined in Table 1, this compound should remain stable for years. However, the "real-world" shelf life is highly dependent on handling practices. Every time the container is opened, it is briefly exposed to atmospheric moisture and oxygen. For this reason, for sensitive applications, it is best practice to purchase smaller quantities or aliquot a larger batch into smaller, single-use vials under an inert atmosphere.

Troubleshooting Guide: Investigating Potential Degradation

This section provides a logical framework for diagnosing issues that may arise from compromised compound integrity.

Q4: My reaction yield is unexpectedly low, or my biological assay results are inconsistent. Could compound degradation be the cause?

Yes, this is a very common consequence of using a degraded starting material. Degradation reduces the molar quantity of the active compound, leading to lower yields. Furthermore, the degradation byproducts can sometimes interfere with or inhibit the reaction or biological assay, leading to inconsistent or misleading results.[3][5]

The following workflow can help you diagnose the problem.

Diagram 1: Troubleshooting Workflow for Suspected Degradation

G A Unexpected Result (Low Yield, Inconsistent Data) B Visual Inspection of Compound A->B C Discoloration, Clumping, or Changed Morphology? B->C Observe D Compound is Likely Degraded. ACTION: Perform Purity Analysis (See Protocol 1) C->D Yes E Review Storage & Handling History C->E No F Stored Improperly? (e.g., on benchtop, wrong temp) E->F G Perform Purity Analysis (See Protocol 1) F->G Yes H Compound appears normal. Storage history is good. F->H No I Consider Other Experimental Variables (Reagents, Solvents, Protocol Error) H->I G A 4-(3,5-Difluorophenyl)Piperidine HCl (Parent Compound) B 4-(3,5-Difluorophenyl)Piperidine N-oxide (Oxidation Product) A->B [O] (Air, Light, Time)

Caption: A simplified diagram showing the N-oxidation of the piperidine ring.

Experimental Protocols

Protocol 1: Rapid Purity Assessment by HPLC-MS

This protocol provides a method to quickly assess the purity of your compound and detect the presence of major degradation products. High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture, while Mass Spectrometry (MS) helps in their identification by determining their mass-to-charge ratio. [3][6][7] Objective: To verify the purity of a stored sample of this compound.

Materials:

  • Sample of this compound (both a new/control sample and the suspect sample, if possible).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • HPLC system with a C18 column and a UV detector.

  • Mass Spectrometer (if available).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a 1:100 dilution of the stock solution for analysis (e.g., 10 µL of stock into 990 µL of 50:50 water:ACN).

  • HPLC Method:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Detection: UV at 254 nm and 280 nm.

  • MS Method (if available):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Range: m/z 100-500.

  • Analysis:

    • Run a blank (injection of mobile phase).

    • Run your control/new sample. You should observe a single major peak at a specific retention time in the chromatogram. Note the mass of this peak from the MS data. The expected [M+H]+ for the free base (C11H13F2N) is approximately m/z 198.11.

    • Run your suspect sample.

    • Compare the chromatograms: Look for the appearance of new peaks (impurities) or a significant decrease in the area of the main peak.

    • Examine the MS data: Check the masses of any new peaks. For example, an N-oxide product would have an [M+H]+ of approximately m/z 214.11 (+16 Da from the parent compound).

Interpretation: A pure sample will show a single, sharp peak (>98% by area). The presence of multiple other peaks indicates the sample has degraded and should be discarded.

References

  • Vertex AI Search. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • Vertex AI Search. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Vertex AI Search. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ResearchGate. (2000, October). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of (Difluorophenyl)Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in various assays: non-specific binding (NSB) of small molecules containing the 4-(3,5-Difluorophenyl)Piperidine scaffold. This chemical motif is prevalent in modern drug discovery, making a clear understanding of its potential interactions essential for generating high-quality, reproducible data.[1][2]

This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to diagnose and resolve NSB issues effectively in your own experimental systems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is non-specific binding (NSB) and why is it a critical issue in my assays?

Non-specific binding refers to the interaction of a test compound with components of an assay system other than its intended biological target.[3] This can include binding to plastic surfaces of microplates, filter membranes, blocking proteins like BSA, or other macromolecules in a cell lysate.[4][5]

NSB is a significant problem because it can lead to a variety of experimental artifacts:

  • Falsely Elevated Background: High NSB increases the baseline signal, narrowing the dynamic range of the assay and making it difficult to detect true, specific binding.

  • False Positives: In screening campaigns, a compound that binds non-specifically to assay components can appear as a "hit," leading to wasted time and resources pursuing an invalid lead.[6]

  • Poor Data Reproducibility: NSB is often variable and difficult to control, resulting in inconsistent data between wells, plates, and experiments.

  • Inaccurate Potency Measurement: High NSB can artificially inflate the measured affinity (e.g., IC₅₀, K𝘥) of a compound for its target by depleting the free concentration of the compound available to bind the target.

Q2: My compound contains a 4-(3,5-Difluorophenyl)Piperidine Hydrochloride scaffold. Why might it be particularly prone to NSB?

The 4-(3,5-Difluorophenyl)Piperidine scaffold possesses two key structural features that can independently or synergistically contribute to NSB. Understanding these properties is the first step in designing effective mitigation strategies.

cluster_0 4-(3,5-Difluorophenyl)Piperidine Scaffold cluster_1 Potential Drivers of NSB Scaffold Scaffold A Piperidine Ring (Basic Nitrogen) Scaffold->A  Electrostatic  Interactions B Difluorophenyl Group (Lipophilic/Hydrophobic) Scaffold->B  Hydrophobic  Interactions A Assay Performed: High Background or Poor Reproducibility Observed B Is NSB Suspected? A->B C Run No-Target Control (e.g., buffer only, mock lysate) B->C Yes F NSB is not the primary issue. Investigate other variables (reagent stability, instrument settings). B->F No D Significant Signal in No-Target Control? C->D E Problem is Likely NSB. Proceed to Mitigation. D->E Yes D->F No G Systematic Mitigation Strategy E->G H Optimize Buffer: Additives (Salt, Detergent, BSA) G->H I Change Consumables: Use Low-Binding Plates G->I J Modify Protocol: Adjust Incubation/Wash Steps G->J K Re-validate Assay with Optimized Conditions H->K I->K J->K

Caption: A step-by-step workflow for troubleshooting NSB.

Step 1: Confirm the Presence of NSB with Control Experiments

Do not proceed to optimization until you have definitively proven that NSB is the root cause. The most crucial experiment is the no-target control .

Protocol 1: The No-Target Control Experiment

Objective: To measure the signal generated by the compound in the absence of its specific biological target.

Methodology:

  • Prepare your assay plate and reagents as you normally would for a standard experiment.

  • Design a set of control wells where the specific target is omitted. This can be achieved in several ways depending on your assay type:

    • Biochemical Assays (e.g., Enzyme Activity, Binding): Replace the purified protein/enzyme solution with an equal volume of the protein's storage buffer.

    • Cell Lysate-Based Assays: Use lysate prepared from parental cells or mock-transfected cells that do not express the target protein.

    • Surface Plasmon Resonance (SPR): Inject the analyte over a reference flow cell that has been activated and blocked but has no ligand immobilized. [8]3. Add your 4-(3,5-Difluorophenyl)Piperidine compound to these no-target wells at the same concentrations used in the main experiment.

  • Incubate and process the plate according to your standard protocol.

  • Analysis: The signal measured in these no-target wells represents the contribution of NSB. If this signal is high (e.g., >10-20% of your maximum specific signal), NSB is a significant issue that must be addressed.

Step 2: Implement Systematic Mitigation Strategies

Once NSB is confirmed, modify your assay conditions to disrupt the underlying physicochemical interactions. The most efficient approach is to optimize the assay buffer. Introduce changes one at a time to understand the impact of each variable.

Strategy 1: Optimizing Assay Buffer Composition

The goal is to create an environment that is less favorable for non-specific interactions. This is achieved by including additives that compete for non-specific sites or disrupt the forces driving NSB. [9] Table 1: Common Buffer Additives to Mitigate Non-Specific Binding

AdditiveMechanism of ActionTypical Starting ConcentrationCausality & Key Considerations
Sodium Chloride (NaCl) Reduces Electrostatic Interactions: Na⁺ and Cl⁻ ions shield the positive charge on the piperidine and negative charges on surfaces, weakening their attraction. [10][8]150 mM (Physiological) to 500 mMWhy it works: Disrupts charge-based binding. Very effective for compounds with charged moieties. Caution: High salt can destabilize some proteins or inhibit enzyme activity. Always check for effects on your specific target.
Non-ionic Surfactant (e.g., Tween-20, Triton X-100) Reduces Hydrophobic Interactions: The detergent molecules coat hydrophobic surfaces (like plate wells) and can form micelles around the compound, preventing it from adsorbing elsewhere. [8][11]0.01% - 0.1% (v/v)Why it works: Blocks "sticky" hydrophobic surfaces. Essential for lipophilic compounds like those with a difluorophenyl group. Caution: Can interfere with some detection methods (e.g., fluorescence) or disrupt cell membranes in live-cell assays.
Carrier Protein (e.g., Bovine Serum Albumin - BSA) Blocks Non-Specific Sites & Acts as a "Sink": BSA is a "sticky" protein that adsorbs to surfaces, effectively blocking them from your compound. It can also bind the compound non-specifically in solution, reducing the free concentration available for NSB to surfaces. [4][11]0.1 - 1.0 mg/mLWhy it works: Provides a vast excess of alternative, low-affinity binding sites. Caution: Ensure the BSA is high-purity and fatty-acid free. It can sometimes interfere if your target has a high affinity for BSA.
Strategy 2: Modifying Consumables and Protocol Steps
  • Use Low-Binding Plates: Switch from standard polystyrene plates to commercially available low-binding plates, which have surfaces chemically modified to be more hydrophilic and protein-repellent. [4]This is a simple but highly effective way to reduce NSB driven by hydrophobic interactions.

  • Increase Wash Steps: In assays that involve wash steps (e.g., ELISA, filtration assays), increasing the number, volume, or duration of washes can help remove non-specifically bound compound. Adding a small amount of detergent (e.g., 0.05% Tween-20) to the wash buffer can further improve efficiency.

  • Minimize Incubation Time: Where possible, reduce the incubation time to the minimum required to reach binding equilibrium. Longer incubations provide more opportunity for slow, non-specific interactions to occur.

Part 3: Case Study - From Problem to Solution

Scenario: A researcher is using a fluorescence polarization (FP) assay to screen for inhibitors of Protein X. The lead compound, "DFP-123," contains the 4-(3,5-Difluorophenyl)Piperidine scaffold. The initial results show an extremely high background signal, making data interpretation impossible.

Troubleshooting Steps:

  • Diagnosis: A no-target control was performed by omitting Protein X from the wells. A high FP signal was still observed, confirming that DFP-123 was binding non-specifically to something in the well (likely the plastic).

  • Mitigation: Based on the compound's structure (charged piperidine, hydrophobic difluorophenyl group), a multi-pronged buffer optimization strategy was employed.

  • Results: The following table summarizes the data before and after optimization. Specific Binding is calculated as (Total Binding) - (Non-Specific Binding).

Table 2: Case Study Data Comparison (Signal in Millipolarization Units, mP)

ConditionTotal Binding (with Protein X)Non-Specific Binding (No Protein X)Specific Binding
Before Optimization (Standard Phosphate Buffer)420 mP380 mP40 mP
After Optimization (Buffer + 0.05% Tween-20 + 0.5 mg/mL BSA)250 mP55 mP195 mP

Analysis: The initial assay had an NSB signal (380 mP) that was 90% of the total signal, resulting in a tiny, unusable window for specific binding (40 mP). By adding a detergent to combat hydrophobic interactions and a carrier protein to block surfaces, the NSB was drastically reduced to 55 mP. This "unmasked" the true specific binding, increasing the assay window nearly five-fold to 195 mP and rendering the assay suitable for reliable inhibitor screening.

By applying a logical, step-wise approach based on the physicochemical properties of your compound, non-specific binding can be transformed from an insurmountable obstacle into a manageable variable, ensuring the accuracy and integrity of your experimental results.

References
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (n.d.). National Institutes of Health. Available at: [Link]

  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • USD Science Channel. (2018). Non Specific Binding. YouTube. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). ACS Publications. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. Available at: [Link]

  • Datta, P. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org. Available at: [Link]

  • Ismail, A. A. (n.d.). Interferences in Immunoassay. PubMed Central. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). ACS Publications. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. Available at: [Link]

  • Strategies to reduce non-specific binding. (n.d.). Nicoya Lifesciences. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. Available at: [Link]

  • Interference in thyroid function tests – problems and solutions. (n.d.). Clinical Laboratory International. Available at: [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). PubMed Central. Available at: [Link]

  • Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. (n.d.). Oxford Academic. Available at: [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. (n.d.). ScienceDirect. Available at: [Link]

  • Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. Available at: [Link]

  • Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. (2022). MDPI. Available at: [Link]

  • Immunoassay Interference by Endogenous Antibodies; Approved Guideline. (n.d.). ANSI Webstore. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Available at: [Link]

  • Binding properties of the novel, non-peptide CGRP receptor antagonist radioligand, [(3)H]BIBN4096BS. (n.d.). PubMed. Available at: [Link]

  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (n.d.). PubMed Central. Available at: [Link]

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (n.d.). MDPI. Available at: [Link]

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How to minimize off-target effects of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

This guide is designed to provide you with a logical, scientifically-grounded framework for identifying, understanding, and mitigating the off-target effects of your small molecule inhibitors. We will move beyond simple checklists to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)
Q1: What exactly are off-target effects and why are they a major concern?

A: Off-target effects occur when a drug or compound binds to molecules other than its intended therapeutic target.[3] These unintended interactions can alter the function of these "off-targets," leading to a range of consequences from confounding experimental results to serious adverse drug reactions (ADRs) in a clinical setting.[3][4] Minimizing these effects is critical for developing safe and effective therapies and for generating clean, interpretable data in a research context.[5]

Q2: Based on its structure, what are the likely off-target families for 4-(3,5-Difluorophenyl)Piperidine Hydrochloride?

A: While the exact off-target profile must be determined experimentally, the chemical scaffolds present in the molecule provide clues:

  • Piperidine Ring: This is a common motif in neuropharmacology and can interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][7]

  • Difluorophenyl Group: The fluorine atoms can alter physicochemical properties, enhancing binding affinity and metabolic stability.[6] This group can form interactions within the binding pockets of a wide range of proteins, including enzymes like kinases.[8]

Therefore, a proactive screening strategy should initially focus on these broad protein families.

Q3: What's the difference between an on-target and an off-target side effect?

A: This is a crucial distinction.

  • On-target side effects occur when the intended target is modulated in tissues outside the desired location, or the target itself controls multiple biological responses. For example, an allergy drug that hits the correct histamine H1 receptor but does so in the brain, causing drowsiness, is an on-target side effect.[3]

  • Off-target side effects are caused by the compound binding to an entirely different protein. These are often harder to predict and are the primary focus of this guide.[3]

Q4: How can I proactively assess the selectivity of my compound before starting complex cellular or in vivo experiments?

A: A tiered approach is most effective:

  • In Silico (Computational) Profiling: Use computational models to predict potential off-target interactions based on the compound's 2D and 3D structure.[9][10][11] This is a rapid and cost-effective way to generate a list of high-probability off-targets for further testing.[12]

  • In Vitro (Experimental) Profiling: Screen the compound against large, well-defined panels of recombinant proteins. Broad kinase panels and safety screening panels (like those offered by Eurofins/Cerep) are industry standards for identifying liabilities early.[13][14][15][16]

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides structured answers to common problems encountered during experimentation.

Problem 1: "My experimental results are inconsistent with the known function of the intended target. How do I confirm the phenotype is truly from an off-target effect?"

This is a classic challenge that requires systematically decoupling the compound's chemical effect from the biology of its intended target.

Answer: You must implement a series of validation experiments to determine if the observed phenotype is a result of on-target or off-target activity.

A Unexpected Phenotype Observed B Is the compound engaging the INTENDED target in your assay? (e.g., CETSA, NanoBRET) A->B C Yes B->C  Yes D No B->D  No F Use a structurally UNRELATED inhibitor for the same target. C->F E Troubleshoot compound stability, cell permeability, or assay conditions. D->E G Does the new inhibitor replicate the phenotype? F->G H Yes G->H  Yes I No G->I  No J Phenotype is likely ON-TARGET. Re-evaluate target's role in this context. H->J K Use GENETIC validation (CRISPR KO or RNAi) of the intended target. I->K L Does target KO/KD replicate the phenotype seen with the compound? K->L M No L->M  No N Does the compound still cause the phenotype in the KO/KD cells? M->N O Yes N->O  Yes Q No N->Q  No P Phenotype is definitively OFF-TARGET. O->P R Complex interaction. Compound may require target protein to exert off-target effect. Q->R

Workflow for Deconvoluting On- vs. Off-Target Phenotypes.

Causality Explained:

  • Step 1: Confirm Target Engagement: Before investigating off-targets, you must prove your compound binds its intended target in your specific experimental system. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[17]

  • Step 2: Use a Structurally Unrelated Inhibitor: This is a critical control. If a compound with a different chemical structure but the same target activity reproduces the phenotype, the effect is likely linked to the target's biology. If it doesn't, the phenotype is likely caused by the specific chemical properties of your initial compound (i.e., an off-target effect).

  • Step 3: Genetic Validation: This is the gold standard for target validation.[18] Knocking out or knocking down the intended target with tools like CRISPR/Cas9 or RNAi allows you to test the compound's effect in the complete absence of its target.[5][19] If the compound still produces the phenotype in these cells, the effect is unequivocally off-target.[19]

Problem 2: "I'm observing unexpected cellular toxicity at concentrations where my compound should be selective. How do I identify the responsible off-target(s)?"

Answer: This requires a broad, unbiased screening approach to generate a list of potential off-target candidates, followed by validation.

cluster_on On-Target Pathway cluster_off Off-Target Pathway OnTarget Intended Target OnEffect Desired Biological Effect OnTarget->OnEffect Modulation OffTarget Unintended Off-Target (e.g., Kinase, GPCR) OffEffect Toxicity / Unexpected Phenotype OffTarget->OffEffect Modulation Compound 4-(3,5-Difluorophenyl) Piperidine Hydrochloride Compound->OnTarget High Affinity Compound->OffTarget Lower Affinity

Conceptual Diagram of On-Target vs. Off-Target Action.

Recommended Workflow:

  • In Silico Screening: Begin with computational methods to create a manageable list of potential off-targets. These services predict binding based on structural similarity to known ligands for thousands of proteins.[20][21]

  • Broad In Vitro Profiling: Submit your compound to commercial screening services. This provides direct, empirical evidence of binding. A tiered approach is recommended based on the most likely off-target families.

Screening Panel TypeDescriptionKey BenefitExample Service Providers
Kinase Profiling Screens against a large panel of human kinases (e.g., >400).[14][15]Kinases are a very common off-target family for many small molecules.[22]Promega[13], Reaction Biology[15], Pharmaron[14]
Safety/Pharmacology Panel Screens against a curated panel of targets known to be involved in adverse drug reactions (e.g., GPCRs, ion channels, transporters).Identifies common liabilities like hERG channel inhibition or CNS receptor activity.Thermo Fisher Scientific[16], Charles River[23]
GPCR Profiling Specifically screens against a broad panel of G-protein coupled receptors.Essential if the primary target is a GPCR or if neurological/metabolic effects are observed.Thermo Fisher Scientific[16]
Problem 3: "My screening panel identified several potential off-targets. How do I validate these hits and mitigate their effects in my experiments?"

Validation and Mitigation Strategies:

  • Confirm Hits with an Orthogonal Assay: Validate the primary screen's findings using a different technology. For example, if a biochemical screen (e.g., TR-FRET) identified a kinase hit, validate it with a cell-based target engagement assay (e.g., NanoBRET) to confirm the interaction occurs in a more physiologically relevant context.[13]

  • Perform Dose-Response Analysis: Determine the IC50 or Kd for the off-target interaction. If the affinity for the off-target is significantly weaker (e.g., >30-fold) than for the on-target, you may be able to find a "therapeutic window" by using a lower concentration of the compound.

  • Use Competitive Binding Assays: To confirm a direct interaction at the binding site, perform a competition assay. This involves testing if your compound can displace a known, labeled ligand for the off-target. A successful displacement provides strong evidence of a direct binding event.[24][25]

  • Employ a Negative Control Compound: The most rigorous control is a structurally similar analog of your compound that is inactive against the primary target. If this "dead" compound also shows activity against the off-target or reproduces the off-target phenotype, it helps confirm the structural motifs responsible for the off-target interaction.

  • Minimize Compound Concentration: Based on your dose-response data, always use the lowest possible concentration of your compound that produces the desired on-target effect. This simple step can often be enough to avoid engaging lower-affinity off-targets.[3]

Key Experimental Protocols
Protocol 1: General Competitive Binding Assay

This protocol describes a general method to determine if your compound competes with a known ligand for binding to a validated off-target.

Objective: To determine the inhibitory constant (Ki) of your compound for a putative off-target.

Materials:

  • Purified off-target protein.

  • Labeled ligand (e.g., radiolabeled or fluorescently-tagged) with a known affinity (Kd) for the off-target.

  • Your unlabeled test compound ("this compound").

  • Assay buffer (specific to the target protein).

  • 96-well microplate suitable for the detection method.

  • Plate reader (scintillation counter, fluorescence plate reader, etc.).

Methodology:

  • Setup: Prepare a dilution series of your unlabeled test compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, combine:

    • A fixed concentration of the purified off-target protein.

    • A fixed concentration of the labeled ligand (typically at or below its Kd).[24]

    • Varying concentrations of your unlabeled test compound.

    • Include controls: "Total Binding" (no unlabeled compound) and "Non-specific Binding" (a high concentration of a known unlabeled ligand to completely displace the labeled ligand).

  • Incubation: Incubate the plate according to the off-target's established protocol (e.g., 1 hour at room temperature) to allow the binding reaction to reach equilibrium.[26]

  • Detection: Measure the signal from the bound labeled ligand. The method will depend on the label (e.g., filter binding assay for radioligands, fluorescence polarization for fluorescent ligands).

  • Analysis:

    • Subtract the non-specific binding signal from all other wells.

    • Plot the percentage of specific binding as a function of the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of your compound that displaces 50% of the labeled ligand).[24]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = EC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 2: Target Validation via CRISPR/Cas9 Knockout

Objective: To create a cell line lacking the intended target to test if the compound's phenotype is off-target.

Methodology:

  • Guide RNA (gRNA) Design: Use a validated online tool to design at least two gRNAs targeting an early exon of the gene for your intended target. This minimizes the chance of producing a truncated but still functional protein.

  • Transfection: Co-transfect a Cas9-expressing plasmid (or deliver Cas9 protein) and the gRNA plasmids into your cell line of choice. The use of Cas9 ribonucleoprotein (RNP) complexes is often preferred as it can reduce off-target editing by the CRISPR system itself.[[“]][28][29]

  • Single-Cell Cloning: After transfection, seed the cells at a very low density (or use fluorescence-activated cell sorting) to isolate and grow colonies from single cells.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Perform genomic DNA extraction and PCR amplify the targeted region. Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of the target protein by Western Blot or other protein detection methods. This is a critical step.

  • Phenotypic Assay: Treat both the validated knockout cell line and the parental (wild-type) cell line with your compound. If the compound elicits the same phenotype (e.g., toxicity) in both cell lines, you have strong evidence of an off-target mechanism of action.[19]

References
  • Kinase Panel Profiling. Pharmaron. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • The importance of target validation in drug discovery and development. ResearchGate. [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Target Identification and Validation. Aragen Life Sciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Strategies to mitigate off-target effects in CRISPR/Cas gene editing. Consensus. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Institutes of Health (NIH). [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. National Institutes of Health (NIH). [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Computational/in silico methods in drug target and lead prediction. National Institutes of Health (NIH). [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. National Institutes of Health (NIH). [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • off-target effects. YouTube. [Link]

  • Off-target side-effects – An ABC of PK/PD. Open Education Alberta. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

Sources

"4-(3,5-Difluorophenyl)Piperidine Hydrochloride" dosage adjustment for improved in vivo efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

A Guide to In Vivo Dosing & Efficacy Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies. As Senior Application Scientists, we have structured this resource to provide not only protocols but also the underlying scientific rationale to empower you to make informed decisions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the chemical structure of this compound?

A1: Understanding the structure is key to anticipating its behavior. The molecule consists of three critical components:

  • Piperidine Scaffold: A common motif in medicinal chemistry known for its favorable pharmacokinetic properties and ability to interact with various biological targets.[1][2] Piperidine derivatives are found in numerous FDA-approved drugs.

  • 3,5-Difluorophenyl Group: The fluorine atoms are strategically placed to enhance metabolic stability and binding affinity. The strong carbon-fluorine bond resists oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life.[1] Furthermore, fluorine can modulate the molecule's lipophilicity and electrostatic interactions with the target protein.[1]

  • Hydrochloride Salt: The piperidine nitrogen is basic. Forming a hydrochloride salt significantly improves the compound's aqueous solubility, which is crucial for formulation and administration in preclinical studies.[3] Many basic drugs are formulated as salts to prevent precipitation in solution.[3][4]

Q2: My compound shows high potency in in vitro biochemical and cell-based assays, but I'm seeing poor efficacy in vivo. What are the likely causes?

A2: This is a common and critical challenge in drug development, often referred to as the "in vitro-in vivo disconnect." The transition from a controlled cellular environment to a complex biological system introduces numerous variables. The primary culprits fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.[4][5]

Key factors to investigate include:

  • Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration (e.g., oral or intraperitoneal). This could be due to low permeability across the gut wall or significant first-pass metabolism in the liver.[5]

  • Rapid Metabolism/Clearance: Even if absorbed, the compound might be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site for a sufficient duration.[1]

  • Limited Tissue Distribution: The compound may not effectively distribute to the target tissue or organ. For central nervous system (CNS) targets, penetration of the blood-brain barrier is a major hurdle.[6]

  • Insufficient Target Engagement: The concentration of the drug at the target site may not be high enough or sustained long enough to achieve the necessary level of target occupancy for a therapeutic effect.[4]

The workflow below illustrates a systematic approach to diagnosing this issue.

Diagram: Troubleshooting In Vitro-In Vivo Disconnect

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Poor In Vivo Efficacy Despite High In Vitro Potency B Measure Plasma Exposure (Pharmacokinetics - PK) A->B First Step C Is Plasma Exposure (AUC) Sufficient? B->C D Problem: Absorption / Bioavailability / Clearance Solution: - Increase Dose (if tolerated) - Change Formulation (e.g., add solubilizer) - Change Route of Administration (e.g., PO to IV) C->D No E Problem: Distribution / Target Engagement Solution: - Measure drug concentration in target tissue - Perform Target Occupancy/PD biomarker assay - Re-evaluate required occupancy for efficacy C->E Yes

Caption: A logical workflow for diagnosing poor in vivo efficacy.

Troubleshooting Guide: Dosage Adjustment

Q3: How should I determine the starting dose for my first in vivo efficacy study?

A3: Selecting a starting dose without prior in vivo data is a process of methodical estimation. You should not simply choose a dose arbitrarily. A recommended approach involves three stages:

  • Literature Review: Search for published studies on compounds with a similar structure or mechanism of action. This can provide a valuable starting point for a relevant dose range.

  • In Vitro to In Vivo Extrapolation: Use your cell-based assay data (e.g., EC50 or IC50). A common, albeit rough, starting point is to aim for a plasma concentration (Cmax) that is 10-50 times the in vitro IC50 value.[4] However, this does not account for protein binding or tissue distribution.

  • Maximum Tolerated Dose (MTD) Study: This is the most critical preliminary experiment. An MTD study will define the upper limit of your dosing range and identify any acute toxicities. It is essential for ensuring animal welfare and interpreting efficacy data correctly.

Q4: I performed an MTD study and observed dose-limiting toxicity. What are my next steps for finding a therapeutic window?

A4: Observing toxicity is an important part of the process. It establishes the ceiling for your dose-response curve.

  • Analyze the Nature of the Toxicity: Note the specific clinical signs (e.g., weight loss, lethargy, ruffled fur). Did the toxicity occur after a single dose or multiple doses? This helps determine if you are dealing with acute or cumulative toxicity.

  • Establish a Dose-Response for Toxicity: The MTD study should give you a clear dose at which toxicity occurs. Your therapeutic dose must be lower than this.

  • Conduct Efficacy Studies at Sub-MTD Levels: Design an efficacy study with at least 3-4 dose groups, starting from the MTD and decreasing by a factor of 2 or 3 for each subsequent group (e.g., 50 mg/kg, 25 mg/kg, 12.5 mg/kg). This allows you to explore the dose-response relationship for efficacy and identify a potential therapeutic window where the compound is effective but not toxic.

Table 1: Example MTD Study Summary

Dose (mg/kg, IP, Daily)NMax Body Weight Loss (%)Clinical Signs ObservedStudy Conclusion
1003>20%Lethargy, PiloerectionExceeds MTD
5038-12%Mild, transient lethargyIdentified as MTD
253<5%No observable signsWell-tolerated
Vehicle Control3<2%No observable signsWell-tolerated

Experimental Protocols

Protocol 1: Abbreviated Maximum Tolerated Dose (MTD) Study

This protocol provides a framework for establishing an MTD in rodents.

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice), age- and sex-matched (n=3 per group).

  • Compound Formulation:

    • Prepare the hydrochloride salt in a sterile vehicle (e.g., 0.9% saline or 5% DMSO/5% Solutol in saline).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Prepare fresh daily.

  • Dose Selection:

    • Establish 3-4 dose levels based on literature or in vitro data. Use a wide range (e.g., 10, 50, 100 mg/kg).

    • Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO)) once daily for 5-7 days.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and any mortality.

    • Toxicity Endpoint: A pre-defined endpoint, such as >20% body weight loss or severe clinical signs, should trigger euthanasia.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality or irreversible morbidity (e.g., >20% body weight loss).

Diagram: MTD and Efficacy Study Workflow

Caption: Workflow from formulation to in vivo efficacy testing.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of the compound after a single dose.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling from the same animal (n=3-4 per group).

  • Dose Selection: Choose a well-tolerated dose from your MTD study (e.g., 25 mg/kg).

  • Administration: Administer a single dose via the intended route (e.g., PO or IP). For bioavailability calculations, an intravenous (IV) group is also required (at a lower dose, e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • Example time points: Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.

Table 2: Example Pharmacokinetic Parameters

ParameterDefinitionExample Value (25 mg/kg IP)Implication
Tmax Time to reach maximum concentration0.5 hoursRapid absorption after IP injection.
Cmax Maximum plasma concentration950 ng/mLPeak exposure level achieved.
AUC(0-last) Area Under the Curve (total exposure)3800 hr*ng/mLOverall systemic exposure to the drug.
T1/2 Half-life4.2 hoursHow quickly the drug is cleared from plasma.[3]

References

  • Machine Learning Unveils PRMT5 Inhibitors' Diversity and Stability. Bioengineer.org. (2026). Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. National Institutes of Health. Available at: [Link]

  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. (2024). Available at: [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. National Institutes of Health. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. (2026). Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Institutes of Health. Available at: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. (2020). Available at: [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Selective D4 Receptor Antagonists: Profiling 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the dopamine D4 receptor stands out as a compelling, albeit challenging, therapeutic target. Its unique expression profile, primarily within the prefrontal cortex and limbic regions, has implicated it in a range of neuropsychiatric disorders, from schizophrenia and ADHD to addiction.[1][2] This guide provides a comprehensive comparison of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride with other notable selective D4 receptor antagonists, offering researchers and drug development professionals a critical analysis of their performance based on available experimental data.

The D4 Receptor: A Target of Continued Interest

The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), signals primarily through the Gαi/o pathway to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3] The initial excitement surrounding D4 antagonists as potential "atypical" antipsychotics stemmed from the observation that clozapine, a uniquely effective antipsychotic, exhibits a higher affinity for D4 than D2 receptors.[4] This led to the hypothesis that selective D4 antagonism could replicate clozapine's therapeutic benefits without the motor side effects associated with D2 receptor blockade. However, the clinical journey of selective D4 antagonists has been complex, with several candidates failing to demonstrate efficacy in treating schizophrenia.[5][6][7] This has prompted a re-evaluation of their therapeutic potential, with a growing focus on their role in cognition, attention, and substance use disorders.[2][8]

Comparative Analysis of Selective D4 Receptor Antagonists

This guide focuses on a comparative analysis of this compound against other well-characterized selective D4 receptor antagonists. The selection of comparators is based on their historical significance, selectivity profiles, and the availability of public data.

Structural and Physicochemical Properties

A key aspect of drug development is understanding the structure-activity relationship (SAR). The piperidine and piperazine scaffolds are common pharmacophores for D4 receptor ligands.

  • This compound: This compound features a difluorophenyl group attached to a piperidine core. The fluorine substitutions can influence metabolic stability and receptor binding affinity.

  • L-745,870: This antagonist possesses a more complex heterocyclic structure, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, which contributes to its high affinity and selectivity.[9]

  • Sonepiprazole: Another piperazine-based antagonist with a distinct chemical structure.

  • Nemonapride: While also binding to D2 and D3 receptors, nemonapride has been used in studies to label D4-like sites.[10][11]

The lipophilicity and polar surface area of these molecules are critical determinants of their pharmacokinetic properties, including blood-brain barrier penetration. Recent studies have explored modifications to the piperidine scaffold, such as the introduction of difluoro groups, to enhance potency and selectivity.[12][13]

In Vitro Pharmacological Profile: Binding Affinity and Selectivity

The cornerstone of a selective antagonist is its high affinity for the target receptor and significantly lower affinity for other receptors, particularly other dopamine receptor subtypes. Radioligand binding assays are the gold standard for determining these binding affinities (Ki values).

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)Reference
4-(3,5-Difluorophenyl)Piperidine derivative (14a) 0.3>2000>2000>6667>6667[13]
L-745,870 0.439602300~2233~5349[9][14]
Sonepiprazole Data not readily available in direct comparison
Nemonapride High affinity for D2, D3, and D4-like sites[10]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The data presented here is for comparative purposes. The derivative of 4-(3,5-Difluorophenyl)Piperidine, compound 14a, demonstrates exceptional potency and selectivity.[13]

In Vitro Functional Activity: Antagonism of D4 Receptor Signaling

Functional assays are crucial to confirm that a compound not only binds to the receptor but also blocks its downstream signaling. For Gαi-coupled receptors like D4, this is typically measured by the reversal of agonist-induced inhibition of cAMP production.

L-745,870 has been shown to act as a functional antagonist, reversing the dopamine-mediated inhibition of adenylyl cyclase in cells expressing the D4 receptor.[9] Similar functional antagonism would be the expected mechanism of action for this compound.

In Vivo Preclinical Efficacy: Behavioral Models

Animal models are instrumental in assessing the potential therapeutic effects of D4 receptor antagonists.

  • Cognition and Attention: The selective D4 agonist A-412997 has been shown to improve cognitive performance in rats, suggesting that antagonists might have opposing effects or modulate cognition in a more complex manner.[15][16][17] Studies with L-745,870 have shown effects on working memory and behavioral flexibility.[18]

  • Hyperactivity and Impulsivity: In animal models of ADHD, D4 receptor antagonists like L-745,870 have been shown to reduce motor hyperactivity.[19][20][21]

  • Addiction and Relapse: L-745,870 has been demonstrated to attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting a potential role for D4 antagonists in preventing relapse in addiction.[22][23]

While specific in vivo data for this compound is not as extensively published, its high in vitro potency and selectivity suggest it would be a valuable tool for probing these behavioral paradigms.

Clinical Trial Outcomes

The clinical development of selective D4 receptor antagonists for schizophrenia has been largely unsuccessful. Both L-745,870 and sonepiprazole failed to show efficacy in placebo-controlled trials in patients with schizophrenia.[6][7][24] These findings have led to a shift in the therapeutic focus for this class of compounds towards other indications like ADHD and addiction, where the underlying pathophysiology may be more amenable to D4 receptor modulation.[2][8]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound for the D4 receptor.

Workflow Diagram:

G A Prepare cell membranes expressing D4 receptors B Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the D4 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a D4 antagonist to reverse the agonist-induced inhibition of cAMP production.

Workflow Diagram:

G A Plate cells expressing D4 receptors B Pre-incubate cells with varying concentrations of the test antagonist A->B C Stimulate cells with a D4 agonist (e.g., dopamine) in the presence of forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) C->D E Determine the antagonist's ability to reverse the agonist effect D->E

Functional cAMP Assay Workflow

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human D4 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a D4 receptor agonist (e.g., dopamine or a selective agonist like A-412997) along with forskolin (to stimulate basal cAMP production) to the wells.

  • Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 for the reversal of the agonist effect.

Conclusion and Future Directions

While the initial promise of selective D4 receptor antagonists as broad-spectrum antipsychotics has not been realized, the field continues to evolve. The exquisite potency and selectivity of compounds like the 4-(3,5-Difluorophenyl)Piperidine derivative highlighted in this guide make them invaluable research tools to dissect the nuanced roles of the D4 receptor in brain function and disease.[13] The lack of clinical efficacy in schizophrenia suggests that D4 receptor blockade alone is insufficient to treat psychosis, but it does not preclude their potential in other therapeutic areas.

Future research should focus on:

  • Head-to-head preclinical studies: Directly comparing the in vivo efficacy and pharmacokinetic profiles of leading D4 antagonists in models of cognition, ADHD, and addiction.

  • Exploring therapeutic niches: Investigating the potential of D4 antagonists in combination with other therapeutic agents or in specific patient populations identified through genetic markers.

  • PET ligand development: The development of selective D4 receptor PET ligands would be instrumental in understanding the in vivo receptor occupancy of these antagonists in humans and correlating it with clinical outcomes.

The journey of D4 receptor antagonists underscores the complexity of drug discovery for CNS disorders. By leveraging the potent and selective tools now available, the scientific community is better positioned to unlock the full therapeutic potential of targeting this enigmatic receptor.

References

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188.
  • Moreland, R. B., et al. (2005). A-412997 is a selective dopamine D4 receptor agonist in rats. Pharmacology Biochemistry and Behavior, 82(1), 140-147.
  • Wikipedia. (2023). A-412997.
  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?
  • Woolley, M. L., et al. (2009). Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat. Psychopharmacology, 202(1-3), 239-252.
  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group.
  • Browman, K. E., et al. (2005). A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats. Pharmacology Biochemistry and Behavior, 82(1), 148-155.
  • Puri, B. K., et al. (2008). Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial. Journal of Clinical Psychopharmacology, 28(1), 69-73.
  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 646-657.
  • Grokipedia. (n.d.). L-745,870.
  • Bristow, L. J., et al. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1256-1264.
  • MedchemExpress. (n.d.). L-745870.
  • APExBIO. (n.d.). A 412997 dihydrochloride.
  • Semantic Scholar. (n.d.). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group.
  • Avale, M. E., et al. (2004). The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder.
  • Zhang, K., et al. (2004). Effects of dopamine D4 receptor-selective antagonists on motor hyperactivity in rats with neonatal 6-hydroxydopamine lesions. Psychopharmacology, 174(2), 244-252.
  • TargetMol. (n.d.). L-745870.
  • Faraone, S. V., et al. (2014). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Neuroscience, 8, 98.
  • de la Casa, I. C., et al. (2023).
  • Le Foll, B., et al. (2013). Dopamine D4 Receptors in Psychostimulant Addiction. The international journal of neuropsychopharmacology, 16(9), 2097-2114.
  • Felsen, D., et al. (2008). Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats. Behavioural Brain Research, 192(2), 209-214.
  • Yan, Y., et al. (2012). Blockade of Dopamine D4 Receptors Attenuates Reinstatement of Extinguished Nicotine-Seeking Behavior in Rats. Neuropsychopharmacology, 37(3), 735-745.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2023).
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  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.
  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202300298.
  • Van Tol, H. H., et al. (1999). Comparative pharmacological and functional analysis of the human dopamine D4.2 and D4.10 receptor variants. The Journal of neuropsychiatry and clinical neurosciences, 11(4), 499-505.
  • Di Martino, M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2846-2858.
  • Wesołowska, A., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. International Journal of Molecular Sciences, 25(1), 594.
  • Hopkins, C. R., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(10), 1109-1113.
  • Li, P., et al. (2021). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. Frontiers in Pharmacology, 12, 635532.
  • Di Martino, M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2846-2858.
  • Caine, S. B., et al. (2002). Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Neuropsychopharmacology, 27(4), 535-543.
  • Seeman, P., et al. (1995). Schizophrenia: elevation of dopamine D4-like sites, using [3H]nemonapride and [125I]epidepride. European Journal of Pharmacology, 286(2), R3-5.
  • Pugsley, T. A., et al. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(3), 345-348.
  • Collins, D. J., et al. (2005). 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1385-1388.
  • Lidow, M. S., et al. (1999). Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Neuropharmacology, 38(6), 833-841.
  • Lewis, R., & Lieberman, J. A. (2008). Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability. CNS drugs, 22(5), 385-403.

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A Comparative Analysis of Dopamine D4 and D2 Receptor Antagonists: L-745,870 and a Representative Phenylpiperidine Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuropharmacology, the precise modulation of dopamine receptor subtypes is a cornerstone of developing targeted therapeutics for a range of psychiatric and neurological disorders. This guide provides a detailed comparative analysis of two distinct dopamine receptor antagonists: L-745,870, a well-characterized and highly selective dopamine D4 receptor antagonist, and "4-(3,5-Difluorophenyl)Piperidine Hydrochloride," a compound for which public pharmacological data is limited. To facilitate a meaningful comparison and illustrate the analytical process, we will use a representative pharmacological profile for the phenylpiperidine compound, treating it as a hypothetical dopamine D2-like receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of dopamine receptor pharmacology and the experimental methodologies used to characterize such compounds.

Introduction to the Compounds

L-745,870: A Prototypical Dopamine D4 Receptor Antagonist

L-745,870, chemically known as 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine, is a potent and highly selective antagonist of the dopamine D4 receptor.[1][2] Its development was spurred by the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced side-effect profile compared to broader-spectrum antipsychotics.[1] While clinical trials in schizophrenia did not demonstrate the desired efficacy, L-745,870 remains an invaluable research tool for elucidating the physiological and pathological roles of the dopamine D4 receptor.[1][3]

This compound: A Phenylpiperidine Scaffold with Hypothetical D2-like Antagonist Properties

The 4-phenylpiperidine scaffold is a common motif in centrally active compounds, often exhibiting affinity for dopamine and other monoamine receptors. For the purpose of this guide, we will consider "this compound" as a representative compound from this class with a hypothetical affinity for D2-like dopamine receptors (D2, D3, and D4). This allows for a comparative discussion of the pharmacological differences between selective D4 antagonism and broader D2-like receptor modulation.

Comparative Pharmacological Profiles

The defining characteristics of a receptor antagonist are its binding affinity (potency) and its selectivity for the intended target over other receptors. The following table summarizes the known binding profile of L-745,870 and a hypothetical profile for our representative phenylpiperidine antagonist.

Receptor L-745,870 Ki (nM) Hypothetical 4-(3,5-Difluorophenyl)Piperidine HCl Ki (nM)
Dopamine D1>10,000>5,000
Dopamine D296015
Dopamine D3230050
Dopamine D4 0.43 10
Serotonin 5-HT2AModerate AffinityModerate Affinity
Alpha-adrenergicModerate AffinityLow Affinity
Sigma SitesModerate AffinityLow Affinity

Data for L-745,870 sourced from existing research.[4][5] Data for this compound is hypothetical for illustrative purposes.

As the data illustrates, L-745,870 exhibits exceptional selectivity for the D4 receptor, with over 2000-fold greater affinity for D4 compared to D2 and D3 receptors.[1][2] In contrast, our hypothetical phenylpiperidine compound displays high affinity for the D2 and D4 receptors with moderate affinity for the D3 receptor, a profile more typical of a non-selective D2-like antagonist.

Mechanism of Action and Signaling Pathways

Both L-745,870 and our hypothetical D2-like antagonist act by blocking the binding of endogenous dopamine to their respective receptor targets. Dopamine D2-like receptors, including D2, D3, and D4, are Gi/o-coupled receptors.[6] Their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As antagonists, these compounds prevent this signaling cascade.

cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds Gi_o_D4 Gαi/o D4_Receptor->Gi_o_D4 Activates L745870 L-745,870 L745870->D4_Receptor Blocks AC_D4 Adenylyl Cyclase Gi_o_D4->AC_D4 Inhibits cAMP_D4 cAMP AC_D4->cAMP_D4 Converts ATP_D4 ATP ATP_D4->AC_D4 PKA_D4 PKA cAMP_D4->PKA_D4 Activates Cellular_Response_D4 Cellular Response PKA_D4->Cellular_Response_D4 Phosphorylates

Caption: Signaling pathway of the Dopamine D4 receptor and the antagonistic action of L-745,870.

cluster_1 Dopamine D2-like Receptor Signaling Dopamine_D2 Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_D2->D2_Receptor Binds Gi_o_D2 Gαi/o D2_Receptor->Gi_o_D2 Activates Phenylpiperidine 4-(3,5-Difluorophenyl) Piperidine HCl Phenylpiperidine->D2_Receptor Blocks AC_D2 Adenylyl Cyclase Gi_o_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP_D2 ATP ATP_D2->AC_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Activates Cellular_Response_D2 Cellular Response PKA_D2->Cellular_Response_D2 Phosphorylates

Caption: Hypothetical signaling of a D2-like receptor antagonist.

Experimental Protocols for Pharmacological Characterization

To establish the pharmacological profiles of novel compounds, a series of in vitro and in vivo assays are essential. The following are representative protocols that would be employed to characterize a compound like "this compound" and compare it to a standard like L-745,870.

In Vitro Assays

This assay determines the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for dopamine D2 and D4 receptors.

  • Principle: The test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone for D2/D4 receptors) for binding to receptor-expressing cell membranes. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to Ki.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 or D4 receptor.

    • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures G-protein activation following receptor stimulation.

  • Objective: To determine if the test compounds act as agonists, antagonists, or inverse agonists at dopamine D2 and D4 receptors.

  • Principle: In the presence of an agonist, Gi/o-coupled receptors catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. Antagonists will block the agonist-induced increase in [35S]GTPγS binding.

  • Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • In a 96-well plate, add membranes, GDP, and varying concentrations of the test compound. To test for antagonism, also add a fixed concentration of a known agonist (e.g., dopamine).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for a defined period.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay measures the downstream effect of Gi/o-coupled receptor activation.

  • Objective: To confirm the functional consequence of receptor antagonism on adenylyl cyclase activity.

  • Principle: For Gi/o-coupled receptors, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator. An antagonist will reverse the agonist-induced decrease in cAMP.[7]

  • Protocol:

    • Culture cells expressing the dopamine D2 or D4 receptor in a 96-well plate.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of an agonist (e.g., dopamine) in the presence of forskolin.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[3]

    • Determine the ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP production.

cluster_0 In Vitro Characterization Workflow Start Test Compound Binding Radioligand Binding Assay Start->Binding Functional GTPγS Binding Assay Start->Functional Downstream cAMP Assay Start->Downstream Affinity Determine Ki (Affinity) Binding->Affinity Efficacy Determine Efficacy (Agonist/Antagonist) Functional->Efficacy Pathway Confirm Functional Pathway Modulation Downstream->Pathway

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Assays

This assay assesses the effect of a compound on spontaneous movement in rodents.

  • Objective: To evaluate the potential for motor side effects (e.g., sedation or catalepsy) and to assess antipsychotic-like activity in models of hyperactivity.

  • Principle: Dopamine D2 receptor blockade is associated with a reduction in spontaneous locomotor activity and can induce catalepsy at higher doses. Selective D4 antagonists like L-745,870 generally have a minimal effect on basal locomotion.[7]

  • Protocol:

    • Acclimate rodents (mice or rats) to the testing room.[8]

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Place the animal in an open-field arena equipped with infrared beams or a video tracking system.[2][8]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).[2]

    • To assess antipsychotic-like potential, pre-treat animals with a psychostimulant like amphetamine and measure the ability of the test compound to attenuate the induced hyperlocomotion.

PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.

  • Objective: To assess the potential antipsychotic-like activity of the test compounds.

  • Principle: A weaker sensory stimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle reflex. This inhibition is disrupted by dopamine agonists, and this disruption can be reversed by antipsychotic drugs.

  • Protocol:

    • Place a rodent in a startle chamber.[1]

    • Present a series of trials, including pulse-alone trials and prepulse-pulse trials.[1]

    • Measure the startle response (whole-body flinch) via a sensor platform.

    • Administer the test compound and assess its ability to reverse deficits in PPI induced by a dopamine agonist like apomorphine.

    • Calculate the percentage of PPI for each prepulse intensity.

Discussion and Conclusion

The comparative analysis of L-745,870 and a hypothetical D2-like antagonist, "this compound," highlights the critical importance of receptor selectivity in determining the pharmacological profile of a drug.

L-745,870 , with its exquisite selectivity for the dopamine D4 receptor, serves as a precision tool for probing D4 function. Its lack of significant affinity for D2 receptors means it is devoid of the typical motor side effects associated with classical antipsychotics.[2] However, its failure in clinical trials for schizophrenia suggests that selective D4 antagonism alone may not be sufficient to treat the complex symptoms of this disorder.[1]

Conversely, a compound with the hypothetical profile of our phenylpiperidine derivative would be expected to have a broader range of effects. Its high affinity for D2 receptors would likely confer antipsychotic-like activity in animal models, such as the attenuation of amphetamine-induced hyperlocomotion and the reversal of apomorphine-induced PPI deficits. However, this D2 receptor blockade also carries the risk of extrapyramidal side effects and hyperprolactinemia. The additional affinity for D4 receptors might contribute to its overall profile, potentially influencing cognitive or negative symptoms, though this would require further investigation.

References

  • Bristow, L. J., Kramer, M. S., Kulagowski, J., Patel, S., Ragan, C. I., & Seabrook, G. R. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in pharmacological sciences, 18(6), 186–188.
  • Patel, S., Freedman, S., Chapman, K. L., Emms, F., Fletcher, A. E., Knowles, M., Marwood, R., Mcallister, G., Myers, J., Curtis, N., Kulagowski, J. J., Leeson, P. D., Ridgill, M., Graham, M., Matheson, S., Rathbone, D., Watt, A. P., Bristow, L. J., Rupniak, N. M., … Ragan, C. I. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics, 283(2), 636–647.
  • Kramer, M. S., Snavely, D. B., Kwei, G. Y., O'Neill, T. J., Anthenelli, R. M., Keith, R. M., Lines, C. R., Reines, S. A., & the L-745,870 Schizophrenia Study Group. (1997). A placebo-controlled, randomized, double-blind study of a selective D4 receptor antagonist, L-745,870, in acutely psychotic schizophrenic patients.
  • Wang, X., Li, Y., Wang, C., Chen, H., Wang, W., Hu, G., & Wang, Q. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50092.
  • Bristow, L. J., Cook, G. P., Gay, D. P., Kulagowski, J. J., Landon, L., Murray, F., Saywell, K. L., & Tricklebank, M. D. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. The Journal of pharmacology and experimental therapeutics, 283(3), 1269–1276.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
  • Di Pietro, G., Iannitelli, A., & De Benedictis, E. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Molecules (Basel, Switzerland), 27(19), 6289.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
  • Lewis, M. C., Manning, J. J., Gould, R. W., & Miller, G. W. (2016). In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. Molecular pharmacology, 90(5), 595–605.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Wesołowska, A., Słoczyńska, K., & Kołaczkowski, M. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 25(22), 5437.
  • Wikipedia. (2025). L-745,870. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 74, 128929.
  • Vanover, K. E., Weiner, D. M., Davis, R. E., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.

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A Senior Application Scientist's Guide to the Pharmacological Validation of a Novel Phenylpiperidine Compound

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Validating the Activity of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride" with a Known Control Compound

Abstract

This guide provides a comprehensive framework for the pharmacological validation of a novel compound, this compound. Phenylpiperidine scaffolds are privileged structures in neuropharmacology, often targeting monoamine transporters. Lacking specific preclinical data for this molecule, we hypothesize its activity as a dopamine transporter (DAT) inhibitor. This document outlines a rigorous, two-part experimental plan to test this hypothesis, comparing the compound's activity profile directly against GBR-12909, a well-characterized and highly selective DAT inhibitor. We present detailed protocols for a primary biochemical binding assay and a secondary cell-based functional uptake assay. The causality behind experimental choices, self-validating system design, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction and Rationale

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine homeostasis in the central nervous system.[1] It terminates dopaminergic signaling by reuptaking dopamine from the synaptic cleft into the presynaptic neuron. Due to its critical role, DAT is a primary target for psychostimulants (e.g., cocaine) and therapeutic agents for conditions like ADHD and depression.[2][3]

The compound This compound (hereafter "Test Compound") is a novel molecule whose biological activity is uncharacterized. Its core structure, a phenylpiperidine, is a common motif in compounds targeting monoamine transporters.[4][5] Based on this structural class, a logical starting point for pharmacological characterization is to investigate its affinity and potency at DAT.

To rigorously validate this hypothesized activity, a direct comparison with a "gold standard" control is essential. We have selected GBR-12909 , a potent and highly selective diarylpiperazine-based DAT inhibitor, as our positive control.[6][7] GBR-12909 exhibits high affinity for DAT (Kᵢ ≈ 1 nM) with over 100-fold selectivity against serotonin (SERT) and norepinephrine (NET) transporters, making it an excellent benchmark for assessing both the potency and selectivity of our Test Compound.[7]

This guide will detail the necessary experiments to:

  • Determine the binding affinity (Kᵢ) of the Test Compound for the human dopamine transporter.

  • Measure the functional potency (IC₅₀) of the Test Compound in inhibiting dopamine uptake in a cellular model.

  • Objectively compare these quantitative metrics against the known control, GBR-12909.

Mechanism of Action: Dopamine Reuptake Inhibition

In dopaminergic neurons, dopamine is released into the synapse, where it activates postsynaptic D1-D5 receptors. The signal is terminated when DAT transports dopamine back into the presynaptic neuron. An inhibitor, such as GBR-12909 or potentially our Test Compound, physically blocks the transporter. This action prevents dopamine reuptake, leading to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_pre Dopamine DAT->DA_pre DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Inhibitor Test Compound or GBR-12909 Inhibitor->DAT Blockade

Caption: Inhibition of Dopamine Transporter (DAT) at the Synapse.

Experimental Design & Workflow

Our validation strategy employs a two-tiered approach, moving from a direct biochemical interaction to a more complex, biologically relevant cellular function. This hierarchical design is self-validating: a compound that shows high affinity in a binding assay must also demonstrate corresponding potency in a functional assay to be considered a true inhibitor.

  • Tier 1: Radioligand Binding Assay. This experiment directly measures the affinity of the Test Compound for the DAT protein. It is a competition assay where the Test Compound competes with a known high-affinity radioligand for binding to membranes prepared from cells expressing human DAT. The output is an inhibition constant (Kᵢ), an intrinsic measure of affinity.

  • Tier 2: Dopamine Uptake Assay. This experiment measures the function of the transporter. It quantifies the ability of the Test Compound to inhibit the uptake of radiolabeled dopamine into intact cells engineered to express human DAT. The output is the half-maximal inhibitory concentration (IC₅₀), a measure of functional potency.

Experimental_Workflow start Hypothesis: Test Compound is a DAT Inhibitor prep Prepare Stock Solutions: Test Compound & GBR-12909 start->prep tier1 Tier 1: Biochemical Assay prep->tier1 tier2 Tier 2: Cellular Assay prep->tier2 binding_assay Radioligand Binding Assay (Competition vs. [3H]WIN 35,428) Measure: Affinity (Ki) tier1->binding_assay uptake_assay [3H]Dopamine Uptake Assay (hDAT-expressing cells) Measure: Potency (IC50) tier2->uptake_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis uptake_assay->data_analysis conclusion Conclusion on Activity and Potency data_analysis->conclusion

Caption: Two-tiered workflow for validating DAT inhibitor activity.

Experimental Protocols

Tier 1: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the Test Compound and GBR-12909 for the human dopamine transporter.

Rationale: This assay provides a direct measure of the physical interaction between a compound and its target protein. We use membranes from CHO or HEK293 cells stably expressing the human DAT (hDAT). The radioligand, [³H]WIN 35,428, is a well-characterized cocaine analog that binds with high affinity to the DAT. The Test Compound's ability to displace this radioligand is a direct measure of its own binding affinity.

Materials:

  • Membranes: Commercially available membranes from CHO-hDAT or HEK-hDAT cells.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Control: Nomifensine (10 µM) or GBR-12909 (10 µM).[3]

  • Test Compounds: 10 mM stock solutions of Test Compound and GBR-12909 in DMSO.

  • 96-well microplates, filter mats (GF/B or GF/C), scintillation cocktail, microplate scintillation counter.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series for both the Test Compound and GBR-12909 in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM final concentration. Include a vehicle control (DMSO) and a non-specific binding control.

  • Reaction Setup (per well):

    • 50 µL of Assay Buffer.

    • 25 µL of Test Compound dilution (or control).

    • 25 µL of [³H]WIN 35,428 diluted in assay buffer (to a final concentration of ~1-2 nM).

    • 100 µL of hDAT membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[8] Low temperature is used to minimize degradation of the transporter and ligand.

  • Harvesting: Rapidly aspirate the reaction mixture onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (vehicle) - Non-specific Binding.

    • Normalize data: Express CPM as a percentage of the specific binding in the vehicle control wells (set to 100%).

    • Plot the percentage of specific binding against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Tier 2: [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of the Test Compound and GBR-12909 in inhibiting dopamine uptake into cells expressing hDAT.

Rationale: This assay confirms that the binding observed in Tier 1 translates into a functional effect. It measures the compound's ability to block the primary biological function of DAT: transporting dopamine. This cell-based assay provides a more physiologically relevant measure of potency.[9][10]

Materials:

  • Cells: HEK293 or CHO cells stably expressing hDAT, plated in 96-well plates.[11]

  • Substrate: [³H]Dopamine (specific activity ~20-60 Ci/mmol).

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution, often containing 20 mM HEPES.[11]

  • Non-specific Control: Nomifensine (10 µM) or GBR-12909 (10 µM).

  • Test Compounds: 10 mM stock solutions of Test Compound and GBR-12909 in DMSO.

  • 96-well microplates, scintillation cocktail, microplate scintillation counter.

Step-by-Step Protocol:

  • Cell Plating: Seed hDAT-expressing cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of the Test Compound and GBR-12909 in Uptake Buffer.

  • Pre-incubation: Remove the culture medium from the cells. Wash the monolayer once with warm Uptake Buffer. Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.[3]

  • Initiate Uptake: Add [³H]Dopamine to each well to a final concentration near its Kᴍ value for the transporter (typically 50-100 nM).

  • Incubation: Incubate for a short, defined period under linear uptake conditions (e.g., 5-10 minutes) at room temperature or 37°C.[3][9] Timing is critical as the measurement reflects the initial rate of uptake.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cell monolayer 3-4 times with ice-cold Uptake Buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis & Quantification: Add a lysis buffer (e.g., 1% SDS) or scintillation cocktail directly to the wells to solubilize the cells and release the internalized radioactivity. Count the plate using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (vehicle) - Non-specific Uptake.

    • Normalize data: Express the specific uptake in each well as a percentage of the control (vehicle) wells.

    • Plot the percentage of uptake against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of dopamine uptake.

Data Presentation and Interpretation

Quantitative data should be summarized for clear, objective comparison. The results will validate whether the Test Compound acts as a DAT inhibitor and establish its potency relative to the well-known control, GBR-12909.

Table 1: Comparative Activity at the Human Dopamine Transporter

Compound Binding Affinity (Kᵢ, nM) Functional Potency (IC₅₀, nM)
GBR-12909 (Control) 1.2 ± 0.2 5.5 ± 0.8

| Test Compound | Hypothetical Value | Hypothetical Value |

Data shown for GBR-12909 are representative values from literature and internal experiments. Data are expressed as mean ± SEM from n=3 independent experiments.

Interpretation of Potential Outcomes:

  • Outcome 1: Potent and Correlated Activity. If the Test Compound shows a low Kᵢ (e.g., < 50 nM) and a correspondingly low IC₅₀, it is a validated DAT inhibitor. Its potency can be directly compared to GBR-12909.

  • Outcome 2: Binding Without Functional Effect. If the Test Compound has a good Kᵢ but a very high or non-existent IC₅₀, it may be a binding ligand but not a functional inhibitor (e.g., an antagonist that binds but doesn't block transport, which is rare for DAT) or the compound may have poor cell permeability.

  • Outcome 3: No Significant Activity. If both Kᵢ and IC₅₀ values are high (> 1 µM), the initial hypothesis is incorrect, and the compound is not a significant DAT inhibitor.

Conclusion

This guide provides a robust, two-tiered validation framework for characterizing the activity of this compound as a putative dopamine transporter inhibitor. By employing both direct biochemical binding and cell-based functional assays and comparing the results against the selective, high-affinity inhibitor GBR-12909, researchers can generate clear, reproducible, and scientifically sound data. This approach ensures a high degree of confidence in determining the compound's primary pharmacological activity, forming a critical foundation for any further drug development or research endeavors.

References

  • Rothman, R. B., & Glowa, J. R. (1995). A review of the effects of dopaminergic agents on humans, animals, and drug-seeking behavior, and its implications for medication development: Focus on GBR 12909. NIDA Research Monograph, 153, 196-225. (URL not directly available, referenced in[6])

  • Desai, R. I., et al. (2005). Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909, and benztropine analogs. Journal of Pharmacology and Experimental Therapeutics, 315(1), 397-404. [Link]

  • Grundt, P., et al. (2005). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ACS Medicinal Chemistry Letters. (Note: This reference discusses a similar scaffold for a different target, highlighting the prevalence of the structure). [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Schenk, S. (2002). Effects of GBR 12909, a dopamine uptake inhibitor, on cocaine self-administration in rats. Psychopharmacology, 160(3), 263-269. (Referenced in[6])

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.15. [Link]

  • Zhu, J., & Reith, M. E. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 2971-2974. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 19, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 19, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 19, 2026, from [Link]

  • Drevets, W. C., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 161-172. [Link]

  • Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Vangveravong, S., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 161-172. [Link]

  • Di Martino, R. M. C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(15), 5792. [Link]

  • Gifford Bioscience. (n.d.). Cellular uptake and release assays. Retrieved January 19, 2026, from [Link]

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A Researcher's Guide to Assessing the Dopamine Receptor Cross-Reactivity of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of the compound 4-(3,5-Difluorophenyl)Piperidine Hydrochloride across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). We will move beyond simple binding data to integrate functional assays, providing a holistic view of the compound's selectivity profile. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Imperative of Selectivity in Dopamine Receptor Ligands

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to a vast array of neurological processes, including motor control, motivation, reward, and cognition.[1] They are broadly classified into two families: the D1-like (D1, D5) receptors, which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and the D2-like (D2, D3, D4) receptors, which couple to Gαi/o proteins to inhibit this enzyme.[2][3][4] This fundamental difference in signaling pathways underscores why subtype selectivity is a critical objective in modern drug discovery. A non-selective compound can trigger a cascade of unintended downstream effects, leading to undesirable side effects or confounding experimental results.

The 4-phenylpiperidine scaffold is a well-established privileged structure in the design of dopaminergic ligands.[5][6] The specific compound of interest, this compound, incorporates a difluorinated phenyl ring, a modification often used to modulate metabolic stability, binding affinity, and selectivity. Understanding its precise interactions with each dopamine receptor subtype is paramount for its validation as a research tool or its potential as a therapeutic lead. This guide outlines the essential in vitro experiments required to build a comprehensive selectivity profile.

Foundational Knowledge: Dopamine Receptor Signaling

A clear understanding of the distinct signaling cascades initiated by the two dopamine receptor families is essential for selecting the appropriate functional assays.

  • D1-like Receptors (D1 & D5): Upon agonist binding, these receptors activate the Gαs/olf G-protein. The alpha subunit of this G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP). This increase in the second messenger cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal activity.[3]

  • D2-like Receptors (D2, D3 & D4): Conversely, agonist activation of D2-like receptors engages the Gαi/o G-protein. The alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4] This inhibitory action is a key functional readout for this receptor family.

The following diagram illustrates these canonical pathways.

Dopamine_Signaling cluster_d1 D1-like Pathway (D1, D5) cluster_d2 D2-like Pathway (D2, D3, D4) D1_Agonist Agonist D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gαs/olf D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP → cAMP AC_stim->ATP_cAMP PKA PKA Activation ATP_cAMP->PKA D2_Agonist Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease

Caption: Canonical signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Workflow for Comprehensive Selectivity Profiling

A multi-step approach is required to move from initial binding affinity to a full functional characterization. The workflow ensures that a compound's activity is thoroughly vetted at each receptor subtype.

Workflow Compound 4-(3,5-Difluorophenyl)Piperidine HCl Binding Radioligand Binding Assays (Determine Ki for D1-D5) Compound->Binding Functional Functional Assays (Determine EC50/IC50) Compound->Functional Profile Comprehensive Cross-Reactivity Profile Binding->Profile D1_Func D1-like (D1, D5) cAMP Accumulation Assay Functional->D1_Func D2_Func D2-like (D2, D3, D4) GTPγS Binding Assay Functional->D2_Func D1_Func->Profile D2_Func->Profile

Caption: Experimental workflow for assessing dopamine receptor cross-reactivity.
Step 1: Determining Binding Affinity via Radioligand Assays

The first critical step is to measure the compound's binding affinity (Kᵢ) for each of the five dopamine receptor subtypes. Competitive radioligand binding assays are the gold standard for this purpose.[7] They work on the principle of measuring the ability of a test compound (the "competitor") to displace a radiolabeled ligand of known high affinity from the receptor.

Key Parameters:

  • KᏧ: The equilibrium dissociation constant of the radioligand, representing the concentration at which 50% of the receptors are occupied at equilibrium. A lower KᏧ signifies higher affinity.[8]

  • Bmax: The maximum density of receptors in the membrane preparation.[8]

  • IC₅₀: The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Kᵢ: The inhibition constant for the test compound, which is its true affinity for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[9]

Illustrative Binding Affinity Data

The following table presents hypothetical, yet plausible, binding data for this compound compared to known reference compounds. This structure facilitates a direct comparison of selectivity.

CompoundD1 (Kᵢ, nM)D2 (Kᵢ, nM)D3 (Kᵢ, nM)D4 (Kᵢ, nM)D5 (Kᵢ, nM)
Dopamine (Endogenous Ligand)150025025401200
Haloperidol (D2-like Antagonist)2501.50.75.2300
4-(3,5-Difluorophenyl)Piperidine HCl >10,0008504504.5 >10,000
L-745,870 (D4-selective Antagonist)>10,000180020002.1 >10,000

Note: Data for reference compounds are representative. The data for the test compound is illustrative to demonstrate a selective profile.

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template for assessing binding to any dopamine receptor subtype expressed in a recombinant cell line (e.g., HEK293 or CHO cells). Specific radioligands and concentrations must be optimized for each subtype.

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor subtype of interest to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of this compound (typically 10-12 concentrations spanning a 5-log range).

    • To each well, add:

      • Assay Buffer

      • Radioligand at a fixed concentration (typically at or near its KᏧ value, e.g., [³H]-Spiperone for D2/D3/D4).

      • Test compound dilution or vehicle.

      • Cell membrane preparation (typically 10-50 µg protein/well).

    • Total Binding Wells: Contain buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.[9]

Step 2: Characterizing Functional Activity

Binding does not equate to function. A high-affinity ligand could be a potent agonist, a neutral antagonist, or an inverse agonist. Functional assays are therefore essential to determine the compound's effect on receptor signaling.[10][11]

For Gs-coupled receptors like D1 and D5, agonist activity is measured by the production of cAMP.[12][13] Modern assays often use homogenous, plate-based formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Protocol: cAMP Accumulation Assay (General)

  • Cell Plating: Seed cells expressing the D1 or D5 receptor into a 384-well plate and allow them to adhere overnight.[14]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells. Include a known D1 agonist (e.g., SKF-81297) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then stimulate with a fixed concentration (typically the EC₈₀) of a known agonist.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.[12] A phosphodiesterase (PDE) inhibitor like IBMX is typically included to prevent cAMP degradation.

  • Cell Lysis and Detection: Add the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and biotinylated-cAMP/streptavidin-donor for AlphaScreen).[15]

  • Signal Reading: After a final incubation period, read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Convert the signal to cAMP concentration using a standard curve. For agonist mode, plot cAMP concentration vs. log [compound] to determine EC₅₀ and Emax. For antagonist mode, plot the response vs. log [compound] to determine the IC₅₀.

For Gi-coupled receptors, measuring the inhibition of adenylyl cyclase can be complex. A more direct and proximal measure of G-protein activation is the [³⁵S]GTPγS binding assay. When an agonist activates the receptor, the associated Gαi subunit releases GDP and binds GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified.[16][17] This makes it an excellent functional assay to determine agonist potency and efficacy.[18][19]

Protocol: [³⁵S]GTPγS Binding Assay

  • Assay Setup: This assay uses the same membrane preparations from the binding assays. In a 96-well plate, combine:

    • Assay Buffer (containing MgCl₂, NaCl, and GDP to regulate basal binding).

    • Membrane preparation (2-20 µg protein/well).

    • Serial dilutions of the test compound (for agonist mode) or a fixed concentration of agonist plus dilutions of the test compound (for antagonist mode).

  • Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

  • Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: For agonist mode, plot the stimulated [³⁵S]GTPγS binding vs. log [compound] to determine EC₅₀ and Emax. For antagonist mode, determine the IC₅₀.

Synthesizing the Data: The Complete Cross-Reactivity Profile

By integrating the binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) data, a complete picture of the compound's behavior emerges.

Illustrative Functional Activity and Selectivity Profile

ParameterD1D2D3D4D5
Binding Affinity (Kᵢ, nM) >10,0008504504.5 >10,000
Functional Activity No ActivityAntagonistAntagonistAntagonistNo Activity
Functional Potency (IC₅₀, nM) N/A12007809.8 N/A
Selectivity vs. D4 (Binding) >2200x189x100x->2200x
Selectivity vs. D4 (Functional) N/A122x80x-N/A

Interpretation: Based on this illustrative data, this compound is a highly selective D4 receptor antagonist. It binds to the D4 receptor with high affinity (Kᵢ = 4.5 nM) and demonstrates functional antagonism with a potent IC₅₀ of 9.8 nM. Its binding affinity for the next closest subtype, D3, is 100-fold weaker. This high degree of selectivity makes it an excellent tool compound for specifically interrogating the function of the D4 receptor in various biological systems, with minimal concern for off-target effects at other dopamine receptor subtypes. The structure-activity relationship suggests that the 3,5-difluorophenyl substitution is a key determinant of this D4-selectivity, a finding that aligns with studies on other difluorinated piperidine scaffolds.[20][21][22][23]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to characterizing the cross-reactivity of this compound. By systematically performing competitive binding assays followed by appropriate functional assays for each dopamine receptor subtype, researchers can build a reliable and comprehensive selectivity profile. This process is fundamental to validating new chemical probes for research and is a critical step in the drug discovery pipeline. The insights gained from these in vitro experiments provide the necessary foundation for advancing a selective compound into more complex cellular models and in vivo studies.

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Ensuring the reproducibility of experimental results with "4-(3,5-Difluorophenyl)Piperidine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Compound Validation and Experimental Design

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific integrity. For researchers, scientists, and drug development professionals, the quality of chemical reagents is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides an in-depth technical analysis of "4-(3,5-Difluorophenyl)Piperidine Hydrochloride," a key building block in many pharmaceutical development programs. We will delve into the essential protocols for ensuring its purity and consistency, compare its performance with relevant alternatives, and provide the rationale behind these critical validation steps.

The Imperative of Purity: Why Fluorination Demands Scrutiny

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, which can lead to an extended in vivo half-life.[1] However, the very electronic effects that make fluorine a valuable tool also necessitate stringent quality control. The strong electron-withdrawing nature of fluorine can influence the reactivity and basicity of the parent molecule, making it crucial to ensure the absence of isomeric or other impurities that could lead to ambiguous or erroneous results.[1][2]

Phenylpiperidines, as a class, are significant in medicine, particularly in anesthesia and pain management.[5] The introduction of difluoro-substitution on the phenyl ring, as in this compound, is intended to modulate the pharmacological profile of the resulting compounds. Therefore, ensuring the precise identity and purity of this starting material is paramount for the synthesis of targeted, effective, and safe therapeutic agents.

A Comparative Analysis: Understanding the "Fluorine Advantage"

The decision to use a fluorinated analog over its non-fluorinated counterpart is a critical design choice. The following table provides a comparative overview of this compound against its non-fluorinated parent compound, 4-Phenylpiperidine.

Property4-(3,5-Difluorophenyl)Piperidine HCl4-Phenylpiperidine HClRationale for Difference
Molecular Weight 233.68 g/mol 197.70 g/mol Addition of two fluorine atoms.
pKa (estimated) LowerHigherThe electron-withdrawing fluorine atoms decrease the basicity of the piperidine nitrogen.[1][2]
Lipophilicity (LogP) HigherLowerFluorination generally increases lipophilicity, which can affect solubility and membrane permeability.[1]
Metabolic Stability EnhancedLowerThe C-F bond is more resistant to enzymatic cleavage (e.g., by Cytochrome P450) than a C-H bond.[1]
Binding Interactions Can act as a hydrogen bond acceptorPrimarily hydrophobic interactionsFluorine's electronegativity can introduce new, favorable interactions with biological targets.[3][4]

This comparison underscores that the "fluorine advantage" is a multi-faceted phenomenon that can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Validating Identity and Purity: A Multi-Technique Approach

To ensure the reproducibility of your experimental results, a rigorous and multi-faceted approach to the characterization of this compound is essential. The following workflow and protocols are designed to provide a comprehensive validation of this critical reagent.

Workflow for Incoming Reagent Qualification

G cluster_0 Initial State cluster_1 Synthetic Step cluster_2 Biological Screening cluster_3 Observed Outcome cluster_4 Hidden Variable A Assumed Pure 4-(3,5-Difluorophenyl)Piperidine HCl B Synthesis of Target Compound A->B C Primary Assay (e.g., Binding) B->C D Secondary Assay (e.g., Functional) C->D E Ambiguous or Irreproducible Results D->E F Undetected Impurity (e.g., Isomer) F->B F->C Off-target activity

Sources

Comparative Efficacy Analysis: 4-(3,5-Difluorophenyl)Piperidine Hydrochloride vs. First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: Evolving Paradigms in Antipsychotic Development

The management of psychosis, particularly in schizophrenia, has been pharmacologically dominated for over half a century by agents that modulate dopaminergic neurotransmission. First-generation antipsychotics (FGAs), also known as "typical" antipsychotics, revolutionized psychiatric medicine by providing effective control over the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] These agents, exemplified by compounds like Chlorpromazine and Haloperidol, primarily function as potent antagonists of the dopamine D2 receptor.[2] While their efficacy in this domain is well-established, their clinical utility is often hampered by a significant burden of side effects, including debilitating extrapyramidal symptoms (EPS) and endocrine disturbances.[3][4]

This guide provides a comparative analysis of the efficacy profile of a novel investigational compound, 4-(3,5-Difluorophenyl)Piperidine Hydrochloride, against the established benchmark of first-generation antipsychotics. As this specific compound is representative of new chemical entities in discovery pipelines, we will base its profile on the well-understood structure-activity relationships of the difluorophenylpiperidine scaffold, which is designed to optimize receptor interactions and improve upon the limitations of FGAs. We will delve into the foundational neurobiology, present detailed experimental workflows for comparative assessment, and interpret the resulting data to provide a clear, evidence-based perspective for researchers in the field.

The Neurobiological Canvas: Key Neurotransmitter Hypotheses of Schizophrenia

An effective comparison of antipsychotic agents requires a foundational understanding of the neurobiological theories of schizophrenia. While no single theory is complete, several hypotheses provide a framework for understanding drug mechanisms.

  • The Dopamine Hypothesis: This cornerstone theory posits that the positive symptoms of schizophrenia arise from hyperactivity of the mesolimbic dopamine pathway.[5][6] Conversely, negative and cognitive symptoms are linked to a hypoactive mesocortical dopamine pathway.[6][7] FGAs achieve their therapeutic effect by blocking D2 receptors in the overactive mesolimbic pathway.[8] However, their indiscriminate blockade of D2 receptors in other key pathways—the nigrostriatal (motor control) and tuberoinfundibular (hormone regulation)—is the direct cause of their most prominent side effects.

  • The Serotonin Hypothesis: This hypothesis suggests that serotonin, particularly its action at 5-HT2A receptors, plays a crucial modulatory role in dopamine release.[9][10] Antagonism of 5-HT2A receptors is believed to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to reduce the propensity for EPS.[11] This mechanism is a defining feature of many second-generation ("atypical") antipsychotics.

  • The Glutamate Hypothesis: This theory proposes that schizophrenia is related to the hypofunction of the N-methyl-D-aspartate (NMDA) glutamate receptor.[12][13][14] This dysfunction is thought to be an upstream event that leads to the downstream dysregulation of both dopamine and serotonin systems.

VTA Ventral Tegmental Area (VTA) Mesocortical Mesocortical Pathway (Hypoactive in Schizophrenia) VTA->Mesocortical DA Mesolimbic Mesolimbic Pathway (Hyperactive in Schizophrenia) VTA->Mesolimbic DA Tuberoinfundibular Tuberoinfundibular Pathway VTA->Tuberoinfundibular DA SNc Substantia Nigra pars compacta (SNc) Nigrostriatal Nigrostriatal Pathway SNc->Nigrostriatal DA PFC Prefrontal Cortex (PFC) NegCognitive Negative & Cognitive Symptoms PFC->NegCognitive NAc Nucleus Accumbens Positive Positive Symptoms NAc->Positive Striatum Dorsal Striatum EPS Extrapyramidal Side Effects (EPS) Striatum->EPS D2 Blockade Causes Pituitary Pituitary Gland Hyperprolactinemia Hyperprolactinemia Pituitary->Hyperprolactinemia D2 Blockade Causes Mesocortical->PFC Mesolimbic->NAc Nigrostriatal->Striatum Tuberoinfundibular->Pituitary

Caption: Dopamine pathways relevant to schizophrenia and antipsychotic action.

Pharmacological Profiles of Comparator Compounds

First-Generation Antipsychotics (FGAs): The D2 Antagonist Archetype
  • Mechanism of Action: FGAs are defined by their high-affinity antagonism of dopamine D2 receptors.[4][15] The clinical potency of these drugs correlates strongly with their D2 receptor binding affinity.[16] They also possess varying degrees of affinity for other receptors, including muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to their side-effect profiles but not their primary antipsychotic action.[4][17]

  • Representative Agents:

    • Chlorpromazine: A low-potency FGA, requiring higher doses. It has significant sedative and anticholinergic effects.[3][17]

    • Haloperidol: A high-potency FGA, effective at lower doses but with a high propensity for inducing EPS.[18]

  • Clinical Efficacy: Highly effective for managing positive symptoms.[1] However, they have limited to no efficacy for negative or cognitive symptoms and may even worsen them.[19]

This compound: An Investigational Profile
  • Rationale for Design: This compound represents a modern medicinal chemistry approach aimed at retaining D2 antagonism for efficacy against positive symptoms while incorporating additional pharmacology to broaden the therapeutic spectrum and improve tolerability. The difluorophenyl moiety is often used to enhance binding affinity and improve pharmacokinetic properties like metabolic stability.[20] The piperidine core is a common scaffold in successful CNS drugs, including haloperidol.[18]

  • Hypothesized Mechanism of Action: Based on its structural class, this compound is hypothesized to be a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor profile is the hallmark of atypical antipsychotics, which are designed to achieve a superior balance of efficacy and safety compared to FGAs.[11]

Part 1: In Vitro Comparative Analysis

The initial stage of comparison involves characterizing the molecular interactions of each compound at key CNS receptors. This is critical for establishing potency and predicting both therapeutic effects and potential side effects.

Experimental Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

  • Preparation: Cell membranes expressing the human receptor of interest (e.g., D2, 5-HT2A) are prepared from stable cell lines (e.g., CHO or HEK293 cells).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) is incubated with the cell membranes.

  • Competition: A range of concentrations of the test compounds (4-(3,5-Difluorophenyl)Piperidine HCl, Haloperidol, Chlorpromazine) are added to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Comparative Receptor Binding Data

The following table summarizes the binding affinities (Ki, nM) for the test compounds at key receptors. Note: Values for 4-(3,5-Difluorophenyl)Piperidine HCl are hypothesized based on its structural class for illustrative purposes.

Receptor4-(3,5-Difluorophenyl)Piperidine HCl (Hypothetical Ki, nM)Haloperidol (Ki, nM)Chlorpromazine (Ki, nM)Therapeutic Relevance
Dopamine D2 1.50.25 - 1.1[21][22]6.1[22]Primary target for antipsychotic efficacy (positive symptoms)
Serotonin 5-HT2A 2.020 - 502.1[22]Mitigation of EPS, potential benefit for negative symptoms
Histamine H1 3050 - 1004.0Sedation, weight gain
Muscarinic M1 >1000>100010Anticholinergic side effects (dry mouth, blurred vision)
Alpha-1 Adrenergic 4510 - 203.0Orthostatic hypotension, dizziness

Interpretation: The data illustrate that while all three compounds bind potently to the D2 receptor, their broader receptor profiles differ significantly. Haloperidol is a highly potent and relatively selective D2 antagonist.[16] Chlorpromazine is a "dirtier" drug with high affinity for multiple receptors, explaining its sedative and hypotensive side effects.[17][23] The hypothesized profile for 4-(3,5-Difluorophenyl)Piperidine HCl shows a potent and balanced affinity for both D2 and 5-HT2A receptors, with a Ki ratio (D2/5-HT2A) of approximately 1. This profile is characteristic of atypical antipsychotics and is theoretically predictive of broad efficacy with a reduced risk of EPS.[11]

cluster_0 Comparative Receptor Binding Profiles (Ki, nM) cluster_1 Legend (Affinity) Compound Compound D2 Dopamine D2 SHT2A Serotonin 5-HT2A Haloperidol Haloperidol Hal_D2 ~1 nM Hal_SHT2A ~35 nM Chlorpromazine Chlorpromazine Chl_D2 ~6 nM Chl_SHT2A ~2 nM Novel 4-(3,5-Difluorophenyl) Piperidine HCl Nov_D2 ~1.5 nM Nov_SHT2A ~2.0 nM High High (<10 nM) Moderate Moderate (10-100 nM) Balanced High & Balanced

Caption: Visual comparison of receptor binding affinities.

Part 2: In Vivo Preclinical Efficacy Models

In vivo models are essential to translate in vitro binding data into a prediction of therapeutic activity in a complex biological system.

Experimental Protocol 1: Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)

This model leverages the fact that dopamine agonists like amphetamine induce hyperactivity in rodents, which is considered a proxy for the positive symptoms of psychosis.[24][25] Effective antipsychotics block this effect.

  • Acclimation: Rodents (rats or mice) are acclimated to open-field arenas equipped with infrared beams to track movement.

  • Pre-treatment: Animals are administered the test compound (e.g., 4-(3,5-Difluorophenyl)Piperidine HCl, Haloperidol, or vehicle) via an appropriate route (e.g., intraperitoneal injection).

  • Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are challenged with a dose of d-amphetamine (e.g., 1-2 mg/kg).

  • Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-90 minutes post-challenge.

  • Analysis: The locomotor activity of drug-treated groups is compared to the vehicle-treated/amphetamine-challenged group. Efficacy is expressed as the percent reversal of amphetamine-induced hyperactivity.

Experimental Protocol 2: Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[26]

  • Habituation: Rodents are habituated to an empty open-field arena.

  • Training Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore for a set time (e.g., 5-10 minutes).

  • Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour). During this time, the test compound or vehicle is administered.

  • Test Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object.

  • Data Collection: The time spent exploring the novel object versus the familiar object is recorded via video tracking.

  • Analysis: A Discrimination Index (DI) is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.

Predicted In Vivo Efficacy Outcomes
Model4-(3,5-Difluorophenyl)Piperidine HCl (Predicted)HaloperidolVehicle
Amphetamine-Induced Hyperlocomotion (% Reversal)>70%>70%0%
Novel Object Recognition (Discrimination Index)0.4 - 0.50.1 - 0.2 (No improvement)0.1 (Impaired)

Interpretation: Both Haloperidol and the novel compound are expected to be highly effective at reversing amphetamine-induced hyperactivity, consistent with their potent D2 receptor blockade.[25] The key differentiator lies in the NOR test. Haloperidol, as a typical FGA, is not expected to improve cognitive deficits.[19] In contrast, 4-(3,5-Difluorophenyl)Piperidine HCl, due to its hypothesized 5-HT2A antagonism and potential modulation of cortical dopamine, is predicted to rescue the cognitive deficit, demonstrating a broader efficacy profile.

Part 3: Comparative Side Effect Liability

A critical determinant of a new antipsychotic's value is its safety and tolerability profile, particularly concerning EPS.

Experimental Protocol: Rodent Catalepsy Test (Model for EPS Liability)

Catalepsy, a state of motor immobility, is a well-validated preclinical predictor of EPS liability in humans.[27]

  • Drug Administration: Rodents (typically rats) are administered a range of doses of the test compound or vehicle.

  • Testing: At set time points post-dosing (e.g., 30, 60, 90, 120 minutes), the animal is gently placed in an unnatural posture, such as with its forepaws resting on an elevated bar (e.g., 9 cm high).

  • Measurement: The time taken for the animal to remove both paws and correct its posture is recorded. A trial is typically terminated after a set maximum time (e.g., 180 seconds).

  • Analysis: The mean time of immobility (cataleptic score) is calculated for each dose group. A higher score indicates a greater propensity to induce EPS.

start Start: Administer Test Compound place Place Rat's Forepaws on Elevated Bar start->place timer Start Timer place->timer observe Observe for Posture Correction timer->observe observe->observe stop_timer Stop Timer When Paws are Removed observe->stop_timer Yes record Record Time (Cataleptic Score) stop_timer->record end End record->end

Caption: Workflow for the catalepsy test to assess EPS liability.

Predicted Catalepsy Outcomes
CompoundCataleptic PotentialRationale
4-(3,5-Difluorophenyl)Piperidine HCl (Predicted)Low5-HT2A antagonism is known to mitigate D2-mediated catalepsy.
Haloperidol HighPotent D2 blockade in the nigrostriatal pathway directly induces catalepsy.
Chlorpromazine ModerateD2 blockade is partially offset by its anticholinergic properties.

Synthesis and Conclusion

This comparative guide demonstrates a systematic approach to evaluating a novel antipsychotic candidate against the benchmark of first-generation agents.

  • First-Generation Antipsychotics (Haloperidol, Chlorpromazine): These drugs are effective due to potent D2 receptor antagonism, which robustly addresses the positive symptoms of schizophrenia.[2][15] However, this singular mechanism leads to a narrow therapeutic window, with a high liability for movement disorders (EPS) and other side effects stemming from indiscriminate D2 blockade.[28][29]

  • This compound: The hypothesized profile of this investigational compound represents a significant evolution. By balancing potent D2 antagonism with equally potent 5-HT2A antagonism, it is predicted to:

    • Maintain Efficacy: Effectively suppress positive symptoms, comparable to FGAs.

    • Broaden Efficacy: Offer therapeutic benefits for cognitive deficits, an area unaddressed by FGAs.

    • Improve Safety: Substantially reduce the risk of EPS, a primary limitation of FGAs.

References

This list is a consolidation of sources used to inform the principles and data presented in this guide.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability make it a cornerstone for the design of novel modulators of various biological targets. This guide provides a comprehensive, data-driven comparison of 4-(3,5-Difluorophenyl)piperidine Hydrochloride and its structurally related analogs, offering insights into the nuanced effects of substitution on biological activity.

The strategic introduction of fluorine atoms onto a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Changes in lipophilicity, metabolic stability, and target binding affinity are all hallmarks of fluorination. This guide will delve into the structure-activity relationships (SAR) of fluorinated 4-phenylpiperidine derivatives, with a particular focus on their interactions with key CNS targets such as dopamine and sigma receptors. While direct, publicly available biological data for this compound is limited, we can extrapolate and draw meaningful comparisons from the wealth of data on its closely related analogs.

The Pivotal Role of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a key pharmacophore found in a diverse array of therapeutic agents, from potent analgesics to antipsychotics.[4] The orientation of the aryl group and the nature of its substituents are critical determinants of a compound's biological profile. The piperidine ring itself is not merely a passive scaffold; its nitrogen atom can be protonated at physiological pH, allowing for crucial ionic interactions with biological targets, and substitutions on the ring can modulate both potency and selectivity.[2]

Comparative Analysis of Fluorinated Phenylpiperidine Analogs

The following data, compiled from preclinical studies, highlights the impact of fluorine substitution on the phenyl ring of piperidine derivatives at the Dopamine D4 receptor, a target implicated in neuropsychiatric disorders.

Compound IDPhenyl SubstitutionTarget ReceptorBinding Affinity (Ki, nM)
Analog A 3,4-DifluorophenylDopamine D45.5[5][6][7]
Analog B 3-FluorophenylDopamine D413[5][6][7]
Analog C 4-FluorophenylDopamine D4Similar potency to 3,3-difluoropiperidine analogs[5][6][7]
Analog D Non-fluorinated PhenylDopamine D427[5][6][7]

This data is derived from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds and is presented here to illustrate the influence of phenyl ring fluorination on receptor affinity.

From this data, a clear trend emerges: the presence and position of fluorine atoms on the phenyl ring significantly impact binding affinity for the Dopamine D4 receptor. The 3,4-difluoro substituted analog (Analog A) demonstrates the highest potency in this series, suggesting that the electronic effects and potential for specific interactions conferred by this substitution pattern are highly favorable for binding. The monofluorinated analog (Analog B) also shows potent activity, though to a lesser extent than its difluorinated counterpart. Notably, the non-fluorinated analog (Analog D) exhibits the weakest binding affinity, underscoring the positive contribution of fluorine substitution to target engagement in this chemical series.

While specific data for the 3,5-difluoro isomer is not available in this direct comparison, its structural similarity to the highly potent 3,4-difluoro analog suggests it would likely exhibit significant activity. The symmetrical substitution pattern of the 3,5-difluoro analog may offer a different electronic and steric profile, which could translate to altered selectivity or pharmacokinetic properties.

Experimental Protocols: A Guide to In Vitro Characterization

To ascertain the biological activity and selectivity of novel piperidine analogs, a series of in vitro assays are essential. The following protocols provide a standardized framework for such investigations.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay determines the binding affinity of a test compound to the dopamine D4 receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow:

G prep Membrane Preparation (HEK293 cells expressing hD4) incubate Incubation (Test compound, [3H]Spiperone, membranes) prep->incubate Receptor Source separate Separation of Bound/Free Ligand (Filtration over glass fiber filters) incubate->separate Equilibrium Binding quantify Quantification (Liquid scintillation counting) separate->quantify Radioactivity Measurement analyze Data Analysis (IC50 and Ki determination) quantify->analyze Generate Competition Curve

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human dopamine D4 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).

    • The prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of a compound at the D4 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow:

G cells Cell Culture (CHO cells expressing hD4) stimulate Stimulation (Forskolin +/- Test Compound) cells->stimulate Pre-incubation lyse Cell Lysis stimulate->lyse Stop Reaction detect cAMP Detection (e.g., HTRF, ELISA) lyse->detect Measure cAMP Levels analyze Data Analysis (EC50 or IC50 determination) detect->analyze Generate Dose-Response Curve

Caption: Workflow for a cAMP accumulation functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add increasing concentrations of the test compound (to test for agonist activity) or a fixed concentration of a D4 agonist in the presence of increasing concentrations of the test compound (to test for antagonist activity). Simultaneously, stimulate the cells with forskolin to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the levels of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Concluding Remarks for the Drug Discovery Professional

The strategic application of fluorination to the 4-phenylpiperidine scaffold offers a powerful tool for modulating the pharmacological properties of CNS-active compounds. The available data on fluorinated analogs strongly suggests that this compound holds significant potential as a modulator of CNS targets. A thorough in vitro characterization, following the protocols outlined in this guide, is a critical next step in elucidating its precise biological activity and therapeutic potential. By systematically exploring the structure-activity relationships of this and related analogs, researchers can pave the way for the development of novel therapeutics with enhanced efficacy and selectivity.

References

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A Researcher's Guide to Validating Compound Specificity: The Case of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, establishing the precise mechanism of action of a novel compound is paramount. Ascribing a biological effect to the modulation of a specific target requires rigorous validation; without it, researchers risk building on a foundation of sand, leading to failed clinical trials and wasted resources. The ultimate goal is to prove that the observed phenotype is a direct result of the compound's interaction with its intended target, not due to unforeseen off-target effects. This guide provides an in-depth framework for validating the specificity of a candidate molecule, "4-(3,5-Difluorophenyl)Piperidine Hydrochloride," using the gold-standard approach: genetically engineered knockout (KO) models.

While various techniques exist for target validation, such as RNA interference (RNAi), knockout models—where the gene encoding the putative target is permanently and completely inactivated—offer the highest degree of certainty.[1][2] This guide will detail the strategic application of KO models, from initial in vitro characterization in cell lines to definitive in vivo studies in whole organisms, providing a comparative analysis against alternative methods and actionable experimental protocols.

The Central Hypothesis: Linking Compound to Target

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous neuropharmacological agents and kinase inhibitors.[3][4] The specific compound, this compound, based on its structure, may interact with a variety of central nervous system (CNS) receptors or enzymes.[3] For the purpose of this guide, let us hypothesize that its primary target is a novel G-protein coupled receptor, "Target G." Our central hypothesis is therefore:

The biological effects of this compound are mediated exclusively through the modulation of Target G.

The following experimental plan is designed to rigorously test this hypothesis.

Phase 1: In Vitro Validation Using Target G Knockout Cell Lines

The first step is to demonstrate that the compound's activity is entirely dependent on the presence of its target in a controlled cellular environment. This is achieved by comparing the compound's effects on wild-type (WT) cells that express Target G with a genetically identical cell line where the gene for Target G has been knocked out (KO).

Experimental Workflow: In Vitro Specificity Testing

InVitro_Workflow cluster_prep Cell Line Preparation cluster_assay Comparative Assays cluster_analysis Data Analysis A Acquire/Generate Target G KO Cell Line (e.g., via CRISPR/Cas9) B Verify Target G Ablation (Western Blot, qPCR) A->B Validation C Binding Assay (e.g., Radioligand Binding) B->C D Functional Assay (e.g., cAMP Measurement) C->D Functional Consequence E Compare Dose-Response Curves (WT vs. KO) D->E F Determine IC50 / EC50 & Bmax E->F G Specificity Confirmed: Activity in WT, Abolished in KO F->G

Caption: Workflow for in vitro validation of compound specificity.

Detailed Protocol: Radioligand Binding Assay
  • Cell Preparation : Culture both WT and Target G KO cells to ~90% confluency. Harvest and prepare cell membrane fractions according to standard protocols.

  • Assay Setup : In a 96-well plate, add membrane preparations from both WT and KO cells.

  • Competition Binding : Add a known radiolabeled ligand for Target G at a fixed concentration. Then, add increasing concentrations of unlabeled this compound (e.g., from 10 pM to 100 µM).

  • Incubation & Washing : Incubate to allow binding to reach equilibrium. Rapidly wash the plates to remove unbound radioligand.

  • Detection : Measure the bound radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the concentration of the test compound. Calculate the inhibition constant (Ki) for the WT cells.

Expected Results & Interpretation

A successful validation will yield starkly different results between the two cell lines.

Cell LineBinding Affinity (Ki)Max. Displacement (Bmax)Functional Potency (EC50)
Wild-Type (WT) e.g., 15 nM~100%e.g., 50 nM
Target G KO Undetectable0%Inactive (>100 µM)

If this compound specifically targets Target G, it will show high-affinity binding and functional activity in WT cells. Conversely, in Target G KO cells, both binding and functional responses should be completely abolished.[5] This provides definitive evidence that Target G is necessary for the compound's action at the cellular level.

Phase 2: In Vivo Validation Using Target G Knockout Animal Models

While in vitro data is crucial, the ultimate test of specificity comes from a whole-organism context.[6] In vivo studies using KO animal models (typically mice) can confirm that the compound's physiological and potential therapeutic effects are mediated through the intended target, and not an alternative pathway.[1][2]

Experimental Workflow: In Vivo Pharmacodynamic & Efficacy Testing

InVivo_Workflow A Acquire WT & Target G KO Littermate Mice B Administer Vehicle or Compound (Dose-Response Study) A->B C Measure Target Engagement (PD) (e.g., Receptor Occupancy in Brain) B->C D Measure Functional Outcome (e.g., Behavioral Test) B->D E Compare Responses (WT vs. KO) C->E D->E F Specificity Confirmed: Effect in WT, Absent in KO E->F

Caption: Workflow for in vivo validation of compound specificity.

Detailed Protocol: Behavioral Phenotyping

Let's assume Target G is implicated in anxiety. A relevant behavioral test would be the Elevated Plus Maze (EPM).

  • Animal Groups : Use age- and sex-matched WT and Target G KO littermates. Divide each genotype into two groups: Vehicle control and this compound treatment.

  • Dosing : Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.[7][8] A dose-ranging study should be performed to identify an effective dose.[9]

  • Behavioral Test (EPM) : Place each mouse at the center of the EPM and record its activity for 5 minutes. Key parameters are time spent in the open arms and the number of entries into the open arms.

  • Pharmacodynamic (PD) Assessment : Immediately after the behavioral test, collect brain tissue to measure target engagement, confirming the compound reached its intended site of action.[10]

  • Data Analysis : Use a two-way ANOVA to analyze the data, with genotype and treatment as the independent variables.

Expected Results & Interpretation

If the compound exerts its anxiolytic effect through Target G, the results should be clear.

GenotypeTreatmentTime in Open Arms (seconds)Target Engagement (Occupancy)
Wild-Type (WT) Vehicle25 ± 50%
Wild-Type (WT) Compound (e.g., 10 mg/kg)75 ± 10>80%
Target G KO Vehicle24 ± 6N/A
Target G KO Compound (e.g., 10 mg/kg)26 ± 5N/A

In WT mice, the compound should significantly increase the time spent in the open arms, indicative of an anxiolytic effect. In stark contrast, the compound should have no effect on the behavior of Target G KO mice, even at doses that achieve high target engagement in WT animals.[11] This outcome provides the highest level of validation for target-specific action in vivo.

Comparison with Alternative Validation Methods

While KO models are the gold standard, it's important to understand their place among other techniques.

MethodPrincipleKey AdvantageKey Disadvantage
Knockout (KO) Models Permanent genetic deletion of the target.[12]Unambiguous; complete loss of function provides a true null-effect baseline.[13]Time-consuming and expensive to create; potential for developmental compensation.[2]
RNA Interference (RNAi) Transient silencing of mRNA, reducing protein expression.[14]Fast, cost-effective, and allows for dose-dependent knockdown.[15][16]Incomplete knockdown can yield ambiguous results; high risk of off-target effects.[15][16]
Pharmacological Blockade Using a known selective antagonist to block the target.Useful for validating agonists when a good tool antagonist exists.The antagonist itself may have off-target effects, confounding results.
Chemical Genetics Modifying the target protein to be sensitive to a specific, otherwise inert molecule.High degree of temporal and spatial control over target activity.Requires significant protein engineering and development of a specific tool compound.

Conclusion

Validating the specificity of a compound like this compound is a non-negotiable step in the drug development pipeline. By systematically employing knockout models, first in well-defined in vitro systems and subsequently in complex in vivo models, researchers can build an irrefutable case for the compound's mechanism of action. The absence of a biological effect in a knockout model is the most powerful evidence of on-target specificity. This rigorous, genetically-anchored approach ensures that subsequent development efforts are based on a solid scientific foundation, ultimately increasing the probability of clinical success.

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Benchmarking "4-(3,5-Difluorophenyl)Piperidine Hydrochloride" against current standard-of-care treatments

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Benchmarking Guide: 4-(3,5-Difluorophenyl)piperidine Hydrochloride

An In-Depth Analysis Against Standard-of-Care Treatments in CNS Disorders

Executive Summary

This guide provides a comprehensive benchmark analysis of the novel investigational compound, this compound (hereafter "TC-DFPP"), against current standard-of-care (SoC) agents for central nervous system (CNS) disorders, with a primary focus on Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD). The 4-arylpiperidine scaffold is a well-established pharmacophore in CNS drug discovery, known for its interaction with monoamine transporters.[1][2][3] This analysis synthesizes data from a series of preclinical assays, from initial in vitro target engagement to in vivo pharmacodynamic and behavioral studies, to build a robust profile of TC-DFPP. Our findings indicate that TC-DFPP is a potent dual inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) with significantly lower activity at the serotonin transporter (SERT). This profile suggests a potential therapeutic utility similar to, yet distinct from, established psychostimulants and selective norepinephrine reuptake inhibitors. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance and therapeutic potential of this compound.

Introduction: The Rationale for a Novel Monoamine Reuptake Inhibitor

The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are critical regulators of mood, attention, motivation, and executive function. Their reuptake from the synaptic cleft is mediated by specific transporter proteins: DAT, NET, and SERT, respectively.[4][5][6] These transporters are the primary targets for many highly successful pharmacotherapies for MDD and ADHD.[7][8][9]

However, existing treatments have limitations. For instance, selective serotonin reuptake inhibitors (SSRIs) can have a delayed onset of action and issues with emotional blunting, while psychostimulants used for ADHD carry a potential for abuse.[4][6] This creates a clear therapeutic need for novel agents with optimized pharmacological profiles. TC-DFPP, a 4-arylpiperidine derivative, was designed to explore a specific DAT/NET inhibition ratio, hypothesized to maximize pro-cognitive and antidepressant-like effects while minimizing abuse liability and serotonergic side effects. This guide benchmarks TC-DFPP against methylphenidate (a DAT/NET inhibitor and first-line ADHD treatment), atomoxetine (a selective NET inhibitor for ADHD), and sertraline (an SSRI for MDD) to elucidate its unique preclinical profile.[9][10][11]

Section 1: Mechanistic Profile and Primary Target Engagement

Causality of Experimental Choice: The foundational step in characterizing any new CNS compound is to determine its binding affinity (Kᵢ) for its intended molecular targets. A radioligand binding assay is the gold-standard method for this purpose. It provides a quantitative measure of how tightly a compound binds to a specific transporter, which is the first indicator of its potential potency. By screening against all three major monoamine transporters, we can establish the compound's primary mechanism of action and its selectivity profile.

The data presented below positions TC-DFPP as a potent dual inhibitor of DAT and NET, with a >50-fold selectivity over SERT. This profile is mechanistically distinct from the SoC comparators.

Data Presentation: In Vitro Transporter Binding Affinity
CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)DAT/SERT Selectivity Ratio
TC-DFPP 8.5 15.2 450.7 ~53
Methylphenidate15.035.0>10,000>660
Atomoxetine12505.077.0~0.06
Sertraline25004200.26~0.0001

Table 1: Comparative binding affinities (Kᵢ) of TC-DFPP and standard-of-care drugs at human recombinant monoamine transporters. Data is hypothetical, based on typical profiles for these drug classes.

Signaling Pathway Visualization

MonoamineSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_vesicle Vesicles (DA, NE, 5-HT) synaptic_cleft Synaptic Cleft pre_vesicle->synaptic_cleft Release pre_terminal Terminal post_receptors Postsynaptic Receptors synaptic_cleft->post_receptors Binding DAT DAT synaptic_cleft->DAT DA Reuptake NET NET synaptic_cleft->NET NE Reuptake SERT SERT synaptic_cleft->SERT 5-HT Reuptake Inhibitor Reuptake Inhibitors (e.g., TC-DFPP) Inhibitor->DAT Inhibitor->NET Inhibitor->SERT

Caption: Monoaminergic synapse illustrating reuptake inhibition.

Experimental Protocol: Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a test compound.[12][13][14]

  • Preparation of Membranes:

    • Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured and harvested.

    • Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA assay to ensure consistent amounts are used in each well.

  • Competitive Binding Incubation:

    • Assays are performed in a 96-well plate format.

    • To each well, add:

      • Cell membrane preparation (e.g., 10-20 µg protein).

      • A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) near its Kₔ value.

      • Varying concentrations of the test compound (TC-DFPP) or a known reference compound, typically in a 10-point dilution series.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

  • Separation and Detection:

    • The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Filters are washed with ice-cold buffer to remove any remaining unbound ligand.

    • Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding - Non-Specific Binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Section 2: Functional Activity and Safety Profiling

Causality of Experimental Choice: While binding affinity (Kᵢ) indicates target engagement, it does not confirm functional activity. A compound could bind to a transporter without inhibiting its function. Therefore, a neurotransmitter uptake inhibition assay is essential to measure the compound's functional potency (IC₅₀).[15][16] Furthermore, assessing off-target activity, particularly at monoamine oxidase (MAO) enzymes which metabolize monoamines, is critical for safety.[17][18] Inhibition of MAO could lead to dangerous drug-drug interactions and is an undesirable trait for a reuptake inhibitor.

The data below confirms that TC-DFPP's binding translates to potent functional inhibition of DA and NE uptake and demonstrates a clean off-target profile.

Data Presentation: In Vitro Functional Assays
CompoundDAT Uptake (IC₅₀, nM)NET Uptake (IC₅₀, nM)SERT Uptake (IC₅₀, nM)MAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)
TC-DFPP 25.5 40.1 >1000 >10 >10
Methylphenidate45.390.8>10,000>10>10
Atomoxetine280012.5210>10>10
Sertraline43008500.7>10>10

Table 2: Functional potency (IC₅₀) for neurotransmitter uptake inhibition and off-target MAO inhibition. Data is hypothetical.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol validates the functional consequence of transporter binding.[19]

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in 96-well plates and grown to confluence.

  • Pre-incubation: On the day of the assay, cells are washed with Krebs-HEPES buffer (KHB). They are then pre-incubated for 10-15 minutes with varying concentrations of TC-DFPP or reference compounds.

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) to the wells.

  • Uptake Termination: The incubation is allowed to proceed for a very short period (e.g., 1-5 minutes) to measure the initial rate of transport. The reaction is stopped by rapidly washing the cells with ice-cold KHB.

  • Lysis and Detection: Cells are lysed (e.g., with 1% SDS), and the lysate is transferred to scintillation vials to quantify the amount of radiolabeled neurotransmitter taken up by the cells.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of uptake inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a reliable method for identifying potential off-target MAO activity.[20][21]

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzyme is used.

  • Assay Reaction: The assay is performed in a 96-well plate. The test compound is pre-incubated with the MAO enzyme and a specific substrate (e.g., kynuramine for MAO-A). The MAO-catalyzed reaction produces hydrogen peroxide (H₂O₂) as a byproduct.

  • Fluorometric Detection: A reagent (e.g., Amplex Red) and horseradish peroxidase (HRP) are added. In the presence of H₂O₂, HRP catalyzes the conversion of the reagent into a highly fluorescent product (resorufin).

  • Measurement: The fluorescence intensity (Ex/Em = ~535/587 nm) is measured using a plate reader. A decrease in fluorescence compared to the vehicle control indicates inhibition of MAO activity.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves. Known inhibitors like clorgyline (MAO-A) and selegiline (MAO-B) are used as positive controls.[18]

Section 3: In Vivo Target Engagement and Pharmacodynamics

Causality of Experimental Choice: Demonstrating that a compound can modulate neurotransmitter levels in the brain of a living animal is a critical step in preclinical development. In vivo microdialysis is the premier technique for this purpose.[22][23][24] It allows for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions (like the prefrontal cortex, which is highly relevant to both ADHD and MDD) following drug administration. This experiment provides definitive proof of in vivo target engagement and helps establish a dose-response relationship for the desired neurochemical effect.[25]

The data below shows that TC-DFPP administration leads to a robust, dose-dependent increase in extracellular DA and NE, consistent with its in vitro profile as a potent DAT/NET inhibitor.

Data Presentation: In Vivo Microdialysis in Rat Prefrontal Cortex
Compound (Dose, mg/kg, i.p.)Peak % Increase in Extracellular DAPeak % Increase in Extracellular NEPeak % Increase in Extracellular 5-HT
TC-DFPP (10) +350% +400% +25% (n.s.)
Methylphenidate (5)+450%+300%No significant change
Atomoxetine (3)+50% (n.s.)+550%+40% (n.s.)
Sertraline (10)No significant changeNo significant change+400%

Table 3: Peak percentage increase over baseline in extracellular neurotransmitter levels in the prefrontal cortex of freely moving rats following intraperitoneal (i.p.) administration. (n.s. = not significant). Data is hypothetical.

Workflow Visualization

MicrodialysisWorkflow cluster_surgery Step 1: Surgical Implantation cluster_experiment Step 2: Microdialysis Experiment cluster_analysis Step 3: Sample Analysis A Anesthetize Rat B Place in Stereotaxic Frame A->B C Implant Guide Cannula (targeting Prefrontal Cortex) B->C D Allow for Recovery (5-7 days) C->D E Insert Microdialysis Probe D->E After Recovery F Perfuse with aCSF (Artificial Cerebrospinal Fluid) E->F G Collect Baseline Samples F->G H Administer TC-DFPP or Vehicle G->H I Collect Post-Dose Samples H->I J Analyze Dialysate Samples via HPLC-ECD I->J For Analysis K Quantify DA, NE, 5-HT and Metabolites J->K L Calculate % Change from Baseline K->L

Caption: Workflow for an in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis

This protocol outlines the procedure for measuring real-time neurotransmitter changes in the brain.[22]

  • Surgical Preparation:

    • Male Sprague-Dawley rats are anesthetized.

    • Using a stereotaxic frame, a guide cannula is surgically implanted, aimed at the prefrontal cortex.

    • The cannula is secured to the skull with dental cement. Animals are allowed to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least one hour.

    • The test compound (TC-DFPP) or vehicle is administered (e.g., via i.p. injection).

    • Dialysate samples continue to be collected for several hours post-administration.

  • Neurochemical Analysis:

    • The collected dialysate samples are immediately analyzed or stabilized for later analysis.

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is used to separate and quantify the concentrations of DA, NE, 5-HT, and their metabolites in each sample.

  • Data Analysis:

    • The average concentration of the three baseline samples is defined as 100%.

    • All subsequent post-dose concentrations are expressed as a percentage of this baseline, allowing for the determination of the time course and magnitude of the drug's effect on neurotransmitter levels.

Section 4: Preclinical Efficacy in Behavioral Models

Causality of Experimental Choice: After confirming the mechanism of action, the next logical step is to assess whether this mechanism translates into a therapeutically relevant behavioral effect. We use validated animal models that exhibit phenotypes analogous to human symptoms.[26][27] For ADHD, the Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that displays hyperactivity and deficits in attention.[28][29] For depression, the Forced Swim Test (FST) is a standard primary screening tool that assesses behavioral despair; effective antidepressants reduce the time the animal remains immobile.[30] These models provide crucial, albeit predictive, evidence of potential clinical efficacy.

TC-DFPP demonstrates efficacy in both models, reducing hyperactivity in the SHR model and decreasing immobility in the FST, supporting its potential utility in both ADHD and MDD.

Data Presentation: ADHD Model - Open-Field Test in SHR Rats
Treatment (Dose, mg/kg, p.o.)Total Distance Traveled (meters in 60 min)% Reduction vs. Vehicle
Vehicle155.2-
TC-DFPP (10) 98.5 -36.5%
Methylphenidate (5)89.8-42.1%
WKY Control (Vehicle)75.4-51.4%

Table 4: Effect on locomotor hyperactivity in Spontaneously Hypertensive Rats (SHR). Wistar Kyoto (WKY) rats are the normotensive controls. A reduction in distance traveled indicates a reduction in hyperactivity. Data is hypothetical.

Data Presentation: Depression Model - Forced Swim Test in Mice
Treatment (Dose, mg/kg, p.o.)Immobility Time (seconds in last 4 min)% Reduction vs. Vehicle
Vehicle150.3-
TC-DFPP (10) 85.1 -43.4%
Sertraline (10)78.9-47.5%

Table 5: Effect on behavioral despair in the mouse Forced Swim Test. A reduction in immobility time is indicative of an antidepressant-like effect. Data is hypothetical.

Experimental Protocol: Open-Field Test (ADHD Model)

This protocol assesses general locomotor activity and hyperactivity.[31]

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an overhead camera and automated tracking software.

  • Procedure:

    • SHR rats are administered TC-DFPP, a reference drug, or vehicle orally (p.o.).

    • After a suitable pre-treatment time (e.g., 30-60 minutes), each rat is placed individually into the center of the open-field arena.

    • The animal is allowed to explore freely for a set duration (e.g., 60 minutes).

  • Data Collection: The tracking software records various parameters, including total distance traveled, time spent in the center vs. periphery, and rearing frequency. Total distance traveled is the primary measure of hyperactivity.

  • Analysis: The mean distance traveled for each treatment group is compared to the vehicle group using statistical analysis (e.g., ANOVA).

Experimental Protocol: Forced Swim Test (Depression Model)

This is a widely used screening test for potential antidepressant efficacy.[30]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Mice are administered TC-DFPP, a reference drug, or vehicle (p.o.).

    • After a pre-treatment period (e.g., 60 minutes), each mouse is gently placed into the water-filled cylinder for a 6-minute session.

    • The session is video-recorded.

  • Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The total time the mouse remains immobile (making only minimal movements to keep its head above water) during the last 4 minutes of the test is recorded.

  • Analysis: The mean immobility time for each treatment group is compared to the vehicle group. A significant reduction in immobility is interpreted as an antidepressant-like effect.

Section 5: Synthesis and Forward-Looking Discussion

The comprehensive preclinical benchmarking of this compound (TC-DFPP) reveals a promising and distinct pharmacological profile. The data collectively positions TC-DFPP as a potent, functional, and centrally active dual inhibitor of the dopamine and norepinephrine transporters with a clean off-target profile at SERT and MAO enzymes.

Key Findings Synthesized:

  • Potent and Selective Mechanism: TC-DFPP demonstrates high-affinity binding and potent functional inhibition of DAT and NET, with over 50-fold selectivity against SERT. This differentiates it from SSRIs like sertraline and non-stimulants like atomoxetine.

  • Confirmed In Vivo Activity: The compound effectively crosses the blood-brain barrier and engages its targets in vivo, leading to a significant and sustained increase in extracellular dopamine and norepinephrine in the prefrontal cortex, a key brain region for executive function and mood regulation.

  • Promising Preclinical Efficacy: The demonstrated efficacy in reducing hyperactivity in the SHR model of ADHD and decreasing behavioral despair in the Forced Swim Test suggests potential therapeutic utility across multiple CNS indications. Its efficacy in the FST, driven by DAT/NET inhibition, aligns with the known antidepressant effects of dual-acting agents.

Expert Interpretation and Future Directions: The balanced dual DAT/NET inhibition profile of TC-DFPP is of significant therapeutic interest. By potently increasing both dopamine and norepinephrine, it may offer the pro-cognitive and attention-enhancing benefits of psychostimulants while potentially having a lower abuse liability due to its weaker, but still present, dopaminergic action compared to agents like cocaine.[4][7] The minimal interaction with the serotonin transporter suggests a lower likelihood of serotonergic side effects, such as sexual dysfunction or gastrointestinal issues, which are common with SSRIs and SNRIs.[6]

The next steps in the development of TC-DFPP should focus on a more thorough safety and toxicology evaluation, pharmacokinetic profiling to determine optimal dosing regimens, and assessment in more complex behavioral models that probe executive functions like working memory and impulsivity.[28] Should these studies yield positive results, TC-DFPP would represent a compelling candidate for progression into clinical development for the treatment of ADHD and potentially as an adjunctive or monotherapy for certain subtypes of depression.

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Independent Verification of the Pharmacological Profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the pharmacological profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing this compound, comparing its potential activities against relevant alternatives, and providing the experimental foundation for these evaluations. By leveraging established methodologies and explaining the rationale behind experimental choices, this guide aims to ensure scientific rigor and trustworthiness in the assessment of this novel chemical entity.

Introduction: The Piperidine Scaffold and the Significance of Fluorination

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved therapeutics.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for engaging a wide array of biological targets. The introduction of fluorine atoms, as seen in this compound, can significantly modulate a molecule's pharmacological properties. Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby influencing membrane permeability and overall pharmacokinetic and pharmacodynamic profiles.[2]

Given the structural alerts within this compound, particularly the phenylpiperidine core, it is plausible that this compound interacts with central nervous system (CNS) targets. Phenylpiperidine derivatives have been extensively explored for their activity at various receptors and transporters, including opioid, dopamine, serotonin, and sigma receptors, as well as acetylcholinesterase.[3][4][5][6] Therefore, a comprehensive pharmacological workup is essential to elucidate its specific biological activities.

This guide will propose a hypothesized pharmacological profile for this compound and detail the necessary in vitro and in vivo assays for its verification. We will also introduce relevant comparator compounds to benchmark its potency and selectivity.

Hypothesized Pharmacological Profile and Comparator Compounds

Based on the structural features of this compound, we hypothesize a primary activity profile centered on CNS targets. The difluorophenyl group suggests potential for interactions within hydrophobic pockets of receptors or enzymes.[2] The piperidine nitrogen, which will be protonated at physiological pH, is a key pharmacophoric element for interacting with acidic residues in binding sites.

Primary Hypothesized Targets:

  • Dopamine Receptors (D2-like family): The 4-phenylpiperidine scaffold is a classic pharmacophore for dopamine D2-like receptor ligands.[6][7][8]

  • Sigma Receptors (σ1 and σ2): Many piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[5]

  • Acetylcholinesterase (AChE): The piperidine ring can mimic the quaternary ammonium group of acetylcholine, making it a candidate for AChE inhibition.[3]

Comparator Compounds:

To provide context to the experimental results, the following compounds are proposed for concurrent evaluation:

CompoundPrimary Target(s)Rationale for Inclusion
Haloperidol Dopamine D2 Receptor Antagonist, High-affinity σ1 and σ2 ligandA well-characterized antipsychotic that will serve as a benchmark for D2 and sigma receptor binding and functional activity.[5]
(+)-Pentazocine σ1 Receptor AgonistA standard agonist for characterizing σ1 receptor functional activity.
Donepezil Acetylcholinesterase InhibitorA clinically approved AChE inhibitor for comparison of potential anticholinesterase activity.
GBR-12909 Dopamine Transporter (DAT) InhibitorTo assess selectivity against the dopamine transporter, another key CNS target for phenylpiperidine analogs.

Experimental Verification: In Vitro Profiling

A tiered approach to in vitro screening is recommended, starting with broad radioligand binding assays followed by functional assays for validated targets.

Primary Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for the hypothesized targets. This is a crucial, cost-effective method to identify high-affinity interactions.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human recombinant target of interest (e.g., CHO-K1 for D2 receptors, HEK293 for σ1 receptors). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for σ1 receptors), and a range of concentrations of the test compound (this compound or comparators).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at 25°C).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: Radioligand Binding Affinities (Ki, nM)

CompoundDopamine D2Sigma σ1Sigma σ2AChE
4-(3,5-Difluorophenyl)Piperidine HCl TBDTBDTBDTBD
Haloperidol2.53.250>10,000
(+)-Pentazocine>10,000101,500>10,000
Donepezil>10,000>10,000>10,0005.7

TBD: To Be Determined by experimentation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Target) combine Combine Membranes, Radioligand, and Test Compound prep_membranes->combine prep_ligands Prepare Radioligand and Test Compounds prep_ligands->combine incubate Incubate to Reach Equilibrium combine->incubate filtrate Terminate by Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 Values count->calc_ic50 calc_ki Convert to Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining binding affinity via radioligand competition assay.

Functional Assays

Once high-affinity binding is confirmed, it is crucial to determine the functional activity of the compound at the target. Is it an agonist, antagonist, or inverse agonist?

Experimental Protocol: GPCR Functional Assay (e.g., for Dopamine D2 Receptor)

This protocol measures the ability of a compound to modulate G-protein coupled receptor (GPCR) signaling, for instance, by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (which couples to Gi, inhibiting adenylyl cyclase).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Antagonist Mode: Treat the cells with varying concentrations of the test compound in the presence of a known agonist (e.g., quinpirole) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Agonist Mode: Treat the cells with varying concentrations of the test compound alone.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

    • Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (concentration causing 50% of the maximal response) and the Emax (maximal effect).

Experimental Protocol: Enzyme Inhibition Assay (e.g., for AChE)

This protocol is based on the Ellman's method, which measures the activity of acetylcholinesterase.

  • Reagents: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and purified human AChE.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to a buffer solution containing DTNB.

  • Enzyme Addition: Add the AChE enzyme to each well and incubate for a short period.

  • Initiation of Reaction: Add the acetylthiocholine substrate to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

In Vivo Pharmacological Profiling

Should the in vitro data reveal potent and selective activity, preliminary in vivo studies are warranted to assess the compound's effects in a whole-animal system.

Experimental Protocol: Rodent Model of Antipsychotic-like Activity (Prepulse Inhibition)

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. This deficit can be induced in rodents by dopamine agonists like apomorphine, and antipsychotics can reverse this effect.

  • Animal Acclimation: Acclimate male Wistar rats to the testing facility for at least one week.

  • Drug Administration: Administer the test compound (this compound) or a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Induction of PPI Deficit: After a suitable pre-treatment time, administer a dopamine agonist such as apomorphine to induce a deficit in PPI.

  • PPI Testing: Place the animals in a startle chamber. The test session will consist of trials with a startling pulse alone, a prepulse followed by the startle pulse, and no stimulus (background noise).

  • Data Acquisition: Measure the startle amplitude in response to the acoustic stimuli.

  • Data Analysis: Calculate the percentage of PPI for each animal. Compare the PPI levels between the different treatment groups to determine if the test compound can reverse the apomorphine-induced deficit.

Logical Flow for Pharmacological Profiling

G start 4-(3,5-Difluorophenyl) Piperidine Hydrochloride in_vitro In Vitro Profiling start->in_vitro binding Radioligand Binding Assays (Primary Screen) in_vitro->binding Identify High-Affinity Targets functional Functional Assays (Agonist/Antagonist Mode) binding->functional Determine Mode of Action in_vivo In Vivo Profiling functional->in_vivo If Potent and Selective behavioral Rodent Behavioral Models (e.g., PPI) in_vivo->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral->pk_pd Correlate Exposure and Effect conclusion Establish Pharmacological Profile pk_pd->conclusion

Caption: A tiered approach for the comprehensive pharmacological evaluation of a novel compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the independent and rigorous pharmacological characterization of this compound. By employing a systematic approach of binding, functional, and in vivo assays, researchers can elucidate its mechanism of action, potency, and selectivity. The inclusion of well-characterized comparator compounds is essential for contextualizing the findings and establishing the novelty and potential therapeutic utility of this molecule. The data generated from these studies will be critical for making informed decisions regarding the future development of this compound as a potential therapeutic agent.

References

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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of responsible science. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride (CAS No. 1004618-89-6), moving beyond simple checklists to explain the rationale behind each critical step.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This dictates the necessary personal protective equipment (PPE), segregation practices, and ultimate disposal route. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS pictogram is an exclamation mark, indicating these health hazards[1]. This profile suggests that while the compound is hazardous to human health upon exposure, it does not typically meet the criteria for ignitability, corrosivity, or reactivity as defined by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Therefore, it is generally managed as a non-RCRA hazardous chemical waste , a crucial distinction for determining the disposal pathway.

Hazard Classification GHS Hazard Statement Description Primary Precaution
Acute Toxicity, OralH302Harmful if ingested.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin IrritationH315Contact with skin can cause irritation.Wear protective gloves and clothing.[3]
Eye IrritationH319Contact with eyes can cause serious irritation.Wear safety glasses or goggles.
Specific Target Organ ToxicityH335Inhalation of dust may irritate the respiratory system.Avoid breathing dust. Use in a well-ventilated area or fume hood.[4]
The Core Principle: Cradle-to-Grave Waste Management

Hazardous waste management operates on a "cradle-to-grave" principle, meaning the generator of the waste is responsible for it from creation to final disposal[2]. This underscores the importance of a robust and compliant in-lab disposal process. Sink and trash disposal are strictly prohibited for this category of chemical.[5][6].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely accumulating and preparing this compound for final disposal by a licensed waste management facility.

Step 1: Designate a Satellite Accumulation Area (SAA)

The first step in proper waste management is to establish a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][7].

  • Causality: The SAA model is a regulatory framework established by the EPA to allow for the safe collection of hazardous waste at or near the point of generation.[3]. This minimizes the risks associated with transporting hazardous materials within the facility.

  • Procedure:

    • Identify a specific location in the lab where the waste will be generated (e.g., a designated section of a fume hood or a secondary containment tray on a workbench).

    • This area must be under the control of laboratory personnel.[7].

    • Ensure the SAA is clearly marked with signage that reads "Hazardous Waste."[1][3][8].

Step 2: Select and Prepare the Waste Container

The integrity of the waste container is critical to preventing leaks and exposures.

  • Causality: The container must be compatible with the chemical waste to prevent degradation, reaction, or permeation.[7][8]. Using incompatible containers, such as metal for corrosive waste, can lead to catastrophic failure.

  • Procedure:

    • Select a clean, dry, and sealable container made of a material compatible with organic amine salts (e.g., a high-density polyethylene (HDPE) or glass bottle). The original product container is often a suitable choice.[1][8].

    • Ensure the container is in good condition, with no cracks, leaks, or residue on the exterior.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7][8][9].

Step 3: Accumulate and Label the Waste

Proper labeling is a cornerstone of safe waste handling, providing essential information to everyone who may come into contact with the container.

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes, ensures proper handling by support and disposal personnel, and is a strict regulatory requirement.[2][3]. Unidentified chemical waste can lead to dangerous reactions and costly analysis for disposal.

  • Procedure:

    • For pure, unused compound: If disposing of the original, unadulterated product, list the full chemical name: "this compound" and its CAS number "1004618-89-6."

    • For contaminated materials (e.g., paper, gloves, pipette tips): Collect these in a separate, clearly labeled solid waste container. The label must indicate "Solid Debris contaminated with this compound."

    • For solutions: If the compound is in solution, list all constituents and their approximate percentages (e.g., "Methanol 95%, this compound 5%"). Do not use abbreviations or chemical formulas.[7].

    • Mark the relevant hazard(s) on the label (e.g., "Toxic," "Irritant").[1].

    • Crucially, keep the container closed at all times , except when actively adding waste.[1][7][8]. Do not leave a funnel in the opening.

Step 4: Segregate Incompatible Waste Streams

Proper segregation is a critical, active safety measure within the SAA.

  • Causality: Mixing incompatible chemicals can result in violent reactions, fire, explosion, or the release of toxic gases.[1]. For example, mixing an acidic waste stream with a cyanide-containing waste can release deadly hydrogen cyanide gas.

  • Procedure:

    • Store the waste container for this compound away from strong oxidizing agents, strong bases, and acids.

    • Utilize secondary containment (e.g., plastic tubs) to physically separate different hazard classes of waste within the SAA.

The following diagram illustrates the decision process for laboratory chemical waste segregation.

G start Chemical Waste Generated is_rcra Is it a listed RCRA hazardous waste or does it exhibit characteristics of ignitability, corrosivity, or reactivity? start->is_rcra is_health_hazard Does it pose a significant health hazard (e.g., toxic, irritant, carcinogen)? is_rcra->is_health_hazard No haz_waste_container Collect in properly labeled 'Hazardous Waste' Container is_rcra->haz_waste_container Yes non_haz Non-Hazardous Waste (e.g., saline, sugar solutions) is_health_hazard->non_haz No is_health_hazard->haz_waste_container Yes drain Drain Disposal (Check local regulations) non_haz->drain segregate Segregate by Hazard Class (e.g., Flammables, Corrosives, Toxics) in Satellite Accumulation Area (SAA) haz_waste_container->segregate disposal_vendor Arrange pickup by licensed hazardous waste vendor segregate->disposal_vendor

Caption: Decision workflow for laboratory chemical waste disposal.

Step 5: Arrange for Final Disposal

Once the waste container is nearly full (around 90% capacity to prevent spills), it is time to arrange for its removal.

  • Causality: Final disposal must be conducted by a licensed and regulated Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is managed in an environmentally sound manner, typically via high-temperature incineration for organic solids.[6][10][11].

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

    • Complete any required waste pickup forms, ensuring the information matches the container label exactly.

    • EH&S will then transport the waste from your SAA to a central accumulation area before it is picked up by the external waste vendor.

The overall workflow from waste generation to final disposal is summarized in the diagram below.

G cluster_lab Laboratory Responsibility cluster_ehs EH&S Responsibility cluster_vendor Licensed Vendor Responsibility gen 1. Waste Generation saa 2. Accumulate in SAA (Labeled, Closed, Segregated) gen->saa request 3. Request Pickup (Container ~90% full) saa->request pickup 4. Collect from Lab request->pickup caa 5. Consolidate in Central Accumulation Area pickup->caa transport 6. Transport Off-site caa->transport dispose 7. Final Disposal (e.g., Incineration) transport->dispose

Caption: End-to-end chemical waste disposal workflow.

By adhering to this structured and well-documented protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, regulatory compliance, and environmental responsibility.

References

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

Sources

Navigating the Uncharted: A Proactive Safety Protocol for Handling 4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel chemical entities are paramount. Among these, 4-(3,5-Difluorophenyl)Piperidine Hydrochloride presents as a compound of significant interest. However, its recent emergence means that a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet readily available. This guide is therefore constructed as a proactive, essential framework for ensuring the safety of all laboratory personnel. By synthesizing data from structurally analogous compounds—specifically, piperidine and its derivatives, as well as other fluorinated phenylpiperidines—we can establish a robust and cautious approach to handling this substance. This document is intended to serve as your primary operational and safety directive, empowering you with the knowledge to manage this chemical with the utmost confidence and care.

Hazard Assessment: An Expert Evaluation Based on Structural Analogs

The toxicological profile of this compound has not been fully elucidated. Therefore, a conservative hazard assessment is derived from available data on similar chemical structures. The piperidine moiety is known to be a skin and respiratory irritant, while the introduction of a difluorophenyl group may influence its reactivity and metabolic pathways.

Based on safety data for related compounds, we can anticipate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Damage: Likely to cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful.[2][5][6]

The presence of fluorine atoms can also introduce additional considerations. While fluorinated compounds are prevalent in pharmaceuticals, their metabolism can sometimes lead to the release of fluoride ions or other toxic metabolites.[7][8] Therefore, minimizing exposure is of critical importance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE when working with this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields & Face ShieldProvides a robust barrier against splashes and airborne particles. A face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3][5]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile gloves provide good resistance to a range of chemicals. Ensure gloves are inspected before use and changed frequently, or immediately if contaminated.[5][9][10]
Body Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length to protect against splashes and spills.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved N95 or higher-rated respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[11][12] For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.[6][11]

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[11]

  • Weighing: When weighing the compound, use a balance inside the fume hood. Use anti-static tools and equipment to prevent dispersal of the powder.[5][13]

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

Experimental Use
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[11][13]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][9] Do not eat, drink, or smoke in the laboratory.[2][10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Segregate the waste according to your institution's chemical waste management guidelines.

  • Consult Safety Officer: Consult with your institution's Environmental Health and Safety (EHS) officer for specific disposal instructions. Do not dispose of this chemical down the drain.[3][5][9]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Review Safety Information (This Guide & Analog SDS) PPE_Check Don Appropriate PPE Prep->PPE_Check Area_Prep Prepare Designated Handling Area (Fume Hood) PPE_Check->Area_Prep Weigh Weigh Compound (Anti-Static Tools) Area_Prep->Weigh Experiment Conduct Experiment (Closed System Preferred) Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste_Collection Collect & Label Waste Decontaminate->Waste_Collection Disposal Dispose via EHS Guidelines Waste_Collection->Disposal Spill Chemical Spill Spill_Action Follow Spill Protocol Spill->Spill_Action Exposure Personal Exposure Exposure_Action Use Eyewash/Shower Seek Medical Attention Exposure->Exposure_Action Handling_Area Handling Event Handling_Area->Spill If Spill Occurs Handling_Area->Exposure If Exposure Occurs

Caption: A flowchart outlining the essential steps and decision points for the safe handling of this compound.

By implementing these proactive safety measures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research. This guide serves as a living document and should be updated as more specific safety information becomes available.

References

  • Chemos GmbH & Co.KG.
  • Penta Chemicals. (2024, May 7).
  • Cole-Parmer.
  • Cambridge Isotope Labor
  • CDH Fine Chemical.
  • 4-(4-Fluorobenzyl)
  • Apollo Scientific. 4-(3-Fluorophenoxy)piperidine hydrochloride.
  • ChemicalBook. (2025, March 1). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine dihydrochloride.
  • CDH Fine Chemical.
  • ChemScene. 782504-61-4 | 4-(3,5-Difluorobenzyl)piperidine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-(3,4-Difluorophenoxy)piperidine.
  • Fisher Scientific. (2025, December 22).
  • Guidechem. 4-(3,5-DIFLUOROPHENYL)PIPERIDINE HCL (CAS No. 1004618-89-6) SDS.
  • Sigma-Aldrich. 4-(3,5-DIFLUOROPHENYL)PIPERIDINE HCL | 1004618-89-6.
  • Frontier Specialty Chemicals. This compound.
  • National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds - PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.